molecular formula C12H14N2O B14467466 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- CAS No. 70381-53-2

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-

Katalognummer: B14467466
CAS-Nummer: 70381-53-2
Molekulargewicht: 202.25 g/mol
InChI-Schlüssel: MJDZARRCOPBQRL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- is a useful research compound. Its molecular formula is C12H14N2O and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

70381-53-2

Molekularformel

C12H14N2O

Molekulargewicht

202.25 g/mol

IUPAC-Name

2-methyl-3-propylpyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-6-10-9(2)13-11-7-4-5-8-14(11)12(10)15/h4-5,7-8H,3,6H2,1-2H3

InChI-Schlüssel

MJDZARRCOPBQRL-UHFFFAOYSA-N

Kanonische SMILES

CCCC1=C(N=C2C=CC=CN2C1=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Physicochemical Properties of 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical methodologies pertaining to 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a member of the broadly significant pyrido[1,2-a]pyrimidine class of heterocyclic compounds, this molecule holds potential for diverse applications in medicinal chemistry and materials science. This document synthesizes foundational knowledge of the core scaffold with specific considerations for the 2-methyl and 3-propyl substituents, offering a predictive and practical framework for researchers.

Introduction to the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system of significant interest in drug discovery. This scaffold is present in a variety of biologically active molecules and approved drugs, demonstrating a wide range of pharmacological activities.[1] Derivatives of this core have been investigated as anti-inflammatory agents, antipsychotics, and aldose reductase inhibitors, highlighting its versatility as a pharmacophore.[2][3] The rigid, planar nature of the fused ring system provides a well-defined three-dimensional structure for substituent placement, facilitating rational drug design.

The inherent electronic properties of the pyridopyrimidine nucleus, characterized by the presence of nitrogen atoms and a carbonyl group, allow for a range of intermolecular interactions, including hydrogen bonding and π-π stacking. These interactions are crucial for the binding of these molecules to biological targets. The synthetic accessibility of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold further enhances its appeal for the development of novel therapeutic agents.[4]

Molecular Structure and Identification of 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

While specific experimental data for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively reported in the public domain, its structural and identifying characteristics can be precisely defined based on IUPAC nomenclature and the known properties of the core scaffold.

IdentifierValue
IUPAC Name 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one
Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS Registry Number Not available
Canonical SMILES CCCN1C(=C(C)N=C2C1=CC=CN2)C=O
InChI Key (Predicted)

The molecular structure consists of a pyridine ring fused to a pyrimidine ring, with a ketone group at position 4. A methyl group is substituted at position 2, and a propyl group is at position 3. The planarity of the core ring system is a key structural feature, though the propyl chain will have conformational flexibility.[5][6]

Predicted Physicochemical Properties

The physical and chemical properties of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one can be predicted based on the contributions of its constituent parts: the polar pyridopyrimidinone core and the nonpolar alkyl substituents.

PropertyPredicted ValueRationale
Melting Point Moderately highThe planar, aromatic core allows for efficient crystal packing and intermolecular interactions.
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Chloroform); sparingly soluble in water.The hydrophobic alkyl groups and the aromatic system reduce aqueous solubility, while the polar core provides some affinity for polar organic solvents.
logP (Octanol-Water Partition Coefficient) Moderately lipophilicThe presence of the propyl and methyl groups increases the lipophilicity compared to the unsubstituted core.
pKa Weakly basicThe pyridine nitrogen is the most likely site of protonation.
Hydrogen Bond Acceptors 3 (two nitrogen atoms and the carbonyl oxygen)These sites can participate in hydrogen bonding with biological targets.
Hydrogen Bond Donors 0The absence of acidic protons limits its ability to act as a hydrogen bond donor.

Synthesis and Purification

The synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through established methodologies for the construction of the pyridopyrimidine scaffold. A common and effective approach involves the condensation of a 2-aminopyridine derivative with a β-keto ester.[4]

Proposed Synthetic Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Ethyl 2-propyl-3-oxobutanoate Ethyl 2-propyl-3-oxobutanoate Ethyl 2-propyl-3-oxobutanoate->Condensation 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one Condensation->2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Caption: Proposed synthetic route for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 2-aminopyridine (1.0 eq) in a high-boiling point solvent such as Dowtherm A or under solvent-free conditions, add ethyl 2-propyl-3-oxobutanoate (1.1 eq).

  • Reaction Conditions: Heat the mixture to reflux (typically 180-220 °C) for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product may precipitate upon cooling.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate gradient).

Structural Elucidation and Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of the synthesized 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Spectroscopic Analysis Workflow

G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesized Compound->NMR MS Mass Spectrometry (HRMS) Synthesized Compound->MS IR Infrared Spectroscopy Synthesized Compound->IR Structural Confirmation Structural Confirmation NMR->Structural Confirmation MS->Structural Confirmation IR->Structural Confirmation

Caption: Workflow for the structural characterization of the target compound.

Expected Spectroscopic Data
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, typically in the range of δ 7.0-9.0 ppm. The methyl protons at position 2 would appear as a singlet around δ 2.5 ppm. The propyl group at position 3 would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the pyrimidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (δ > 160 ppm), the aromatic carbons of the fused ring system, and the aliphatic carbons of the methyl and propyl groups.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula (C12H14N2O) by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the region of 1670-1690 cm⁻¹.

Potential Applications in Drug Development

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] The introduction of methyl and propyl groups at positions 2 and 3 can modulate the compound's pharmacokinetic and pharmacodynamic properties.

  • Increased Lipophilicity: The alkyl substituents will increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.

  • Steric Influence: The size and conformation of the propyl group can influence the binding affinity and selectivity for a particular target by occupying specific hydrophobic pockets in the active site.

  • Metabolic Stability: The alkyl groups may also affect the metabolic stability of the compound.

Given the known activities of related compounds, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one could be a valuable candidate for screening in various therapeutic areas, including but not limited to:

  • Oncology: As inhibitors of protein kinases such as SHP2.[7]

  • Inflammatory Diseases: Targeting enzymes involved in the inflammatory cascade.[3]

  • Neurodegenerative Diseases: Modulating targets within the central nervous system.

  • Infectious Diseases: As antimicrobial or antiviral agents.

Conclusion

2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a promising, yet underexplored, molecule within the medicinally significant class of pyridopyrimidines. This guide has provided a comprehensive theoretical framework for its molecular structure, physicochemical properties, synthesis, and characterization based on established principles and data from analogous compounds. The presented methodologies and predictive data serve as a valuable resource for researchers aiming to synthesize and investigate this compound for potential applications in drug discovery and development. Further empirical investigation is warranted to fully elucidate its properties and biological activity.

References

  • PubChem. 4H-Pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Link]

  • ResearchGate. Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • World Journal of Pharmaceutical Sciences. Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. [Link]

  • PubMed. Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • PubMed. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • Journal of Medicinal Chemistry. Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • Cheméo. Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. [Link]

  • Redalyc. Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubChem. 4H-Pyrido[1,2-a]pyrimidine-3-carboxylic acid, 6-methyl-4-oxo-, ethyl ester. [Link]

  • NIST WebBook. 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. [Link]

  • ResearchGate. 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • Journal of Chemical and Pharmaceutical Research. The chemistry of pyrido[2,3-d]pyrimidines. [Link]

  • PubChem. 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • PMC. 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • ResearchGate. 3-(2-Chloroethyl)-2-methyl-4 H -pyrido[1,2- a ]pyrimidin-4-one. [Link]

  • NextSDS. 4H-Pyrido[1,2-a]pyrimidin-4-one,3-ethyl-6-methyl-8-propyl-(9CI). [Link]

  • ResearchGate. SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. [Link]

Sources

The Pharmacological Potential of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a prominent heterocyclic scaffold recognized for its versatile bioactivity and presence in numerous pharmacologically significant molecules.[1][2] This guide focuses on a specific subclass, the 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, exploring their vast therapeutic potential. These compounds have emerged as promising candidates in several key areas of drug discovery, demonstrating significant anticancer, anti-inflammatory, and antimalarial activities, among others.[3][4][5] This document provides a comprehensive overview of the synthetic strategies employed to access this scaffold, delves into the mechanisms of action underpinning its diverse biological effects, presents key structure-activity relationship (SAR) insights, and outlines detailed experimental protocols for their evaluation. By synthesizing data from recent studies, this guide aims to serve as a critical resource for researchers dedicated to advancing this promising class of molecules from lead-generation to clinical application.

The Pyrido[1,2-a]pyrimidin-4-one Scaffold: A Privileged Structure in Medicinal Chemistry

The fusion of pyrimidine and pyridine rings to form the pyrido[1,2-a]pyrimidine system creates a unique bicyclic, nitrogen-rich heterocycle that has captured the attention of medicinal chemists.[6] This scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity, leading to diverse pharmacological activities.[1]

Derivatives of this core are found in well-known drugs such as the antipsychotic agents risperidone and paliperidone, the anti-allergic agent ramastine, and the tranquilizer pirenperone.[4] The structural rigidity of the fused ring system, combined with the potential for diverse substitutions at various positions, allows for the fine-tuning of physicochemical properties and biological activity. The specific focus of this guide, the 2-methyl-3-propyl substitution pattern, provides a foundational structure upon which further chemical modifications can be explored to optimize therapeutic efficacy.

Synthetic Strategies and Methodologies

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one core is well-established, with the most common and efficient method involving the condensation of 2-aminopyridines with β-keto esters.[7] This reaction provides a direct and versatile route to the core scaffold, allowing for the introduction of substituents at the 2- and 3-positions based on the choice of the starting β-keto ester.

General Synthesis of the Core Scaffold

The primary synthetic route involves the reaction of a 2-aminopyridine with an appropriately substituted β-dicarbonyl compound, typically under acidic conditions or thermal induction. For the synthesis of the specific 2-methyl-3-propyl scaffold, ethyl 2-propylacetoacetate would be the key reagent.

The general workflow for synthesizing and evaluating these derivatives is outlined below.

G cluster_synthesis Synthesis Phase cluster_screening Screening & Evaluation Phase A 2-Aminopyridine C Condensation Reaction (e.g., Polyphosphoric acid) A->C B Ethyl 2-propylacetoacetate (β-keto ester) B->C D 2-methyl-3-propyl-4H-pyrido [1,2-a]pyrimidin-4-one Core C->D E Further Derivatization (e.g., Halogenation, Coupling) D->E F Library of Derivatives E->F G In Vitro Biological Assays (Anticancer, Anti-inflammatory) F->G Primary Screening H Hit Identification G->H Data Analysis I Lead Optimization (SAR Studies) H->I J In Vivo Testing I->J SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2/SOS RTK->Grb2 Growth Factor SHP2 SHP2 RTK->SHP2 PI3K PI3K RTK->PI3K Ras RAS Grb2->Ras SHP2->Ras Activates Apoptosis Apoptosis, Cell Cycle Arrest Raf RAF Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Akt AKT PI3K->Akt Akt->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative Inhibitor->SHP2 Inhibits Inhibitor->Apoptosis Promotes

Sources

Thermodynamic Data and Physicochemical Profiling of CAS 70381-53-2

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

CAS 70381-53-2, chemically designated as 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one , is a highly versatile fused bicyclic heteroaromatic scaffold. The 4H-pyrido[1,2-a]pyrimidin-4-one skeleton is a potent, privileged structural motif ubiquitously found in numerous bioactive natural products and pharmacologic agents[1][2]. Most notably, this core is the fundamental pharmacophoric building block for atypical antipsychotics such as risperidone and its primary active metabolite, paliperidone[3].

Understanding the thermodynamic and physicochemical landscape of this intermediate is critical for downstream formulation, predicting biopharmaceutical performance (BCS classification), and optimizing late-stage functionalization[2]. This whitepaper establishes a comprehensive, self-validating framework for the physicochemical profiling and thermodynamic characterization of CAS 70381-53-2.

Structural & Fundamental Physicochemical Properties

The physicochemical behavior of CAS 70381-53-2 is governed by its rigid planar bicyclic system, the weakly basic pyrimidine nitrogen, and the lipophilic contribution of the 2-methyl and 3-propyl substituents. In structurally homologous molecules like paliperidone, the pyrimidine moiety exhibits a specific dissociation constant ( pKa​ ) of 2.6[4][5]. Consequently, CAS 70381-53-2 remains largely unionized at physiological pH, driving its lipophilicity and poor aqueous solubility—a hallmark of BCS Class II compounds[6][7].

Table 1: Baseline Physicochemical Profile of CAS 70381-53-2
PropertyValueDerivation / Analytical Method
Chemical Name 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-oneIUPAC Nomenclature
Molecular Formula C₁₂H₁₄N₂OStructural Analysis
Molecular Weight 202.25 g/mol Calculated
Predicted pKa​ ~2.6 (Pyrimidine N)Extrapolated from Paliperidone core[3][4]
Predicted LogP 1.80 – 2.40Extrapolated from related scaffolds[3][6]
H-Bond Donors 0Structural Analysis
H-Bond Acceptors 2 (N, O)Structural Analysis

Thermodynamic Profiling Framework

To rigorously characterize the solid-state and solution-state thermodynamics of CAS 70381-53-2, a self-validating workflow must be employed. Thermodynamic parameters such as the enthalpy of fusion ( ΔHfus​ ) and the free energy of solvation ( ΔGsolv​ ) dictate the compound's solubility limits and propensity for polymorphism[8][9].

Workflow A Phase 1: Solid-State Characterization (DSC, PXRD, TGA) B Phase 2: Solution Thermodynamics (van 't Hoff Solubility, pKa) A->B C Phase 3: Interaction Profiling (ITC, LogP Partitioning) B->C D Self-Validation Check: Post-Assay Solid Recovery C->D D->B Polymorph Shift Detected E Final Physicochemical Profile CAS 70381-53-2 D->E Phase Stable

Fig 1. Self-validating physicochemical profiling workflow for CAS 70381-53-2.

The Energy Landscape of Dissolution

The dissolution of pyrido-pyrimidine scaffolds is typically an endothermic process ( ΔHsol​>0 )[9]. The energy required to disrupt the crystal lattice ( ΔHsub​ ) is greater than the exothermic energy released during cavity formation and hydration ( ΔHhyd​ ).

Thermodynamics S Crystal Lattice C Cavity Formation S->C ΔH_sub > 0 (Endothermic) H Hydrated State S->H ΔG_solv (Spontaneity) C->H ΔH_hyd < 0 (Exothermic)

Fig 2. Thermodynamic energy landscape of dissolution for pyrido-pyrimidine scaffolds.

Experimental Methodologies (Step-by-Step)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every measurement of the solution state is physically cross-examined against the solid state to rule out experimental artifacts such as solvent-mediated polymorphic transitions.

Protocol 1: Temperature-Dependent Equilibrium Solubility (van 't Hoff Analysis)

Purpose: To extract the standard free energy ( ΔG∘ ), enthalpy ( ΔH∘ ), and entropy ( ΔS∘ ) of solution[9].

  • Step 1: Preparation of Saturated Solutions. Add an excess amount of CAS 70381-53-2 (approx. 50 mg) to 10 mL of aqueous buffer (pH 1.2 to 7.4) in hermetically sealed glass vials.

  • Step 2: Isothermal Equilibration. Place the vials in a thermostatic shaking water bath. Maintain agitation at 150 rpm across four distinct temperatures (288 K, 298 K, 308 K, 318 K) for 48 hours. Causality: 48 hours is strictly required to ensure true thermodynamic equilibrium is reached, bypassing initial kinetic supersaturation[7].

  • Step 3: Phase Separation. Centrifuge the suspensions at 15,000 rpm for 15 minutes at the respective equilibration temperatures. Causality: Ultracentrifugation is chosen over syringe filtration to prevent the lipophilic API from adsorbing onto the filter membrane, which would falsely lower the measured solubility.

  • Step 4: Quantification. Dilute the supernatant in methanol and quantify the API concentration using RP-HPLC with UV detection at λmax​ ~238 nm.

  • Step 5: Self-Validation (Solid Recovery). Decant the remaining solvent and dry the residual solid pellet under a gentle nitrogen stream. Analyze the recovered solid via Differential Scanning Calorimetry (DSC). Causality: If the melting endotherm of the recovered solid differs from the bulk starting material, a solvent-mediated phase transition (e.g., hydrate formation) has occurred. The solubility data must then be attributed to the new polymorph, ensuring data trustworthiness.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Self-Association

Purpose: Highly lipophilic planar molecules often undergo self-association or π−π stacking in aqueous media, complicating thermodynamic models[6].

  • Step 1: Degassing. Thoroughly degas a concentrated stock solution of CAS 70381-53-2 (in a miscible co-solvent like DMSO) and the target aqueous buffer under a vacuum to prevent bubble-induced thermal noise.

  • Step 2: Titration. Load the buffer into the sample cell (approx. 200 μL ) and the API stock into the injection syringe. Perform 20 sequential injections of 2 μL at 298 K, with 150-second intervals between injections.

  • Step 3: Data Integration. Integrate the area under each heat burst curve to determine the heat of dilution. Causality: ITC is explicitly selected because it is a label-free technique that directly measures the heat of interaction ( ΔH ). By plotting the enthalpy change per injection against the cell concentration, the Critical Aggregation Concentration (CAC) can be precisely determined without relying on optical probes that might perturb the system.

Table 2: Target Thermodynamic Parameters for CAS 70381-53-2
ParameterSymbolExpected RangeAnalytical Method
Free Energy of Solution ΔGsol​ > 0 kJ/mol (Non-spontaneous)Equilibrium Solubility
Enthalpy of Solution ΔHsol​ +10 to +35 kJ/molvan 't Hoff Plot / Calorimetry[9]
Entropy of Solution ΔSsol​ -10 to +20 J/mol·KCalculated ( ΔG=ΔH−TΔS )
Heat Capacity Change ΔCp​ VariableNon-linear van 't Hoff / DSC[8]

Conclusion

CAS 70381-53-2 is a vital intermediate whose physicochemical properties mirror the complex thermodynamic behaviors of the atypical antipsychotics derived from it. By employing self-validating protocols—specifically coupling solution-state van 't Hoff analyses with solid-state DSC verification—researchers can accurately map its thermodynamic energy landscape. This rigorous approach prevents formulation failures caused by unrecognized polymorphic shifts and ensures the reliable development of downstream active pharmaceutical ingredients.

References[4] Controlled Release Matrix Formulation of Paliperidone in Concurrence with Regulatory Requirements, International Journal of Pharmaceutical Sciences and Drug Research. URL: https://ijpsdronline.com/[5]Analytical Method Development and Validation of Paliperidone: A Review, Research Journal of Science and Technology. URL: https://rjstonline.com/[6]Fast In Vitro Release and In Vivo Absorption of an Anti-Schizophrenic Drug Paliperidone from Its Soluplus®/TPGS Mixed Micelles, MDPI. URL: https://www.mdpi.com/[7]Formulation and Evaluation of the Risperidone Solid Dispersion Using Different Carriers, Journal of Research in Medical and Dental Science. URL: https://www.jrmds.in/[3]Invega, INN-paliperidone, European Medicines Agency (EMA). URL: https://www.europa.eu/[8]risperidone - Chemical & Physical Properties by Cheméo, Cheméo. URL: https://www.chemeo.com/[1]Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones, ResearchGate. URL: https://www.researchgate.net/[9]Spectrophotometric Determination of pKa and Log P of Risperidone, ResearchGate. URL: https://www.researchgate.net/[2]Practical synthesis of 4H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent, ResearchGate. URL: https://www.researchgate.net/

Sources

A Technical Guide to Elucidating the Receptor Binding Affinity of 4H-Pyrido[1,2-a]pyrimidin-4-one Compounds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif integral to a wide array of biologically active compounds, demonstrating therapeutic potential across various domains including anti-inflammatory, anticancer, and neurotropic applications.[1][2][3][4] A critical determinant of a compound's efficacy and selectivity is its binding affinity for its specific biological target. This guide provides a comprehensive, in-depth framework for researchers aiming to characterize the receptor binding affinity of novel 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental design, offers detailed step-by-step methodologies for robust affinity determination, and outlines the principles of data analysis and interpretation, empowering researchers to generate high-quality, reliable binding data.

Chapter 1: The 4H-Pyrido[1,2-a]pyrimidin-4-one Core: A Versatile Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one is a fused bicyclic system that serves as the core structure for several marketed drugs, including the antiallergic agent barmastine and the tranquilizer pirenperone.[2] Its rigid structure provides a well-defined three-dimensional arrangement for substituent groups, making it an attractive scaffold for rational drug design.

Synthetically, this core is accessible through various routes, most commonly via the condensation of 2-aminopyridines with bifunctional electrophiles like β-ketoesters or through multicomponent reactions.[2] This synthetic tractability allows for the systematic modification of the scaffold at multiple positions, enabling the exploration of structure-activity relationships (SAR).[5][6][7] Understanding how modifications to this core influence receptor binding is fundamental to optimizing lead compounds. For instance, studies on pyrido[1,2-a]pyrimidin-4-one derivatives as aldose reductase inhibitors have shown that the placement of phenol or catechol moieties is critical for pharmacophoric recognition and inhibitory potency.[8]

Chapter 2: Fundamental Principles of Receptor Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (e.g., a 4H-pyrido[1,2-a]pyrimidin-4-one derivative) and its receptor. This interaction is governed by non-covalent forces, including hydrogen bonds, electrostatic interactions, and hydrophobic effects.[9] The primary metric for quantifying this affinity is the equilibrium dissociation constant (Kd) .

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of ligand at which 50% of the available receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity, as less ligand is required to occupy half of the receptors.[9][10]

In drug discovery, we often evaluate compounds in the presence of a known ligand (e.g., a radiolabeled probe). This leads to two other important metrics:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of a test compound required to displace 50% of a specific tracer ligand from its receptor. The IC50 is an experimental value and is dependent on the specific conditions of the assay, such as the concentration of the tracer ligand.[11][12]

  • Ki (Inhibition Constant): The Ki is an intrinsic measure of the affinity of a competitive inhibitor, analogous to the Kd. It is derived from the IC50 value but is independent of the assay conditions.[11] The Ki allows for the direct comparison of the potencies of different compounds.[11]

The relationship between these terms is defined by the Cheng-Prusoff equation , a cornerstone of binding assay analysis.[11][13]

Cheng-Prusoff Equation: Ki = IC50 / (1 + [L]/Kd) [13]

Where:

  • [L] is the concentration of the competing radioligand.

  • Kd is the dissociation constant of the radioligand for the receptor.

This equation underscores why simply comparing IC50 values can be misleading; a lower IC50 does not always mean higher affinity unless the assay conditions are identical. The Ki provides a standardized measure for comparison.[11]

Chapter 3: Methodologies for Determining Binding Affinity

Several techniques exist to measure binding affinity, each with distinct advantages. Radioligand binding assays are a classic and highly sensitive gold standard, particularly for membrane-bound receptors.[14][15][16]

Radioligand Binding Assays: The Gold Standard

Radioligand binding assays are powerful tools for studying drug-receptor interactions.[14][16] They involve incubating a receptor source (e.g., cell membranes) with a radiolabeled ligand and then measuring the amount of bound radioactivity.

Why this choice? This method offers exceptional sensitivity, allowing for the detection of high-affinity interactions even with low receptor expression levels.[15] It is a direct measure of binding, unlike functional assays which measure downstream effects.

There are two main types of radioligand binding experiments:

  • Saturation Assays: Used to determine the receptor density (Bmax) and the Kd of the radioligand itself. This involves incubating the receptor preparation with increasing concentrations of the radioligand.[14]

  • Competition Assays: Used to determine the affinity (Ki) of an unlabeled test compound (e.g., a 4H-pyrido[1,2-a]pyrimidin-4-one derivative).[12] In this setup, a fixed concentration of radioligand competes for binding with varying concentrations of the test compound.[12]

The logical workflow for a competitive binding assay is outlined below.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis A Synthesize & Purify 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives B Prepare Receptor Source (e.g., Cell Membrane Homogenate) C Select & Validate Radioligand ([L]) & Determine its Kd D Incubate Receptor, Radioligand [L], & varying concentrations of Test Compound C->D E Separate Bound from Free Ligand (Rapid Vacuum Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (% Specific Binding vs. Log[Compound]) F->G H Determine IC50 Value (Non-linear Regression) G->H I Calculate Ki Value (Cheng-Prusoff Equation) H->I

Caption: Workflow for a Competitive Radioligand Binding Assay.

Alternative & Complementary Techniques

While radioligand assays are robust, other label-free technologies offer complementary data:

  • Surface Plasmon Resonance (SPR): Measures changes in refractive index on a sensor surface as a ligand binds to an immobilized receptor, providing real-time kinetics (association and dissociation rates) in addition to affinity.[15][17]

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kd, enthalpy, and entropy) of the interaction.[9][17]

Why use these? SPR and ITC are powerful for confirming binding and providing deeper mechanistic insight. ITC, for example, is considered the gold standard for measuring binding thermodynamics without the need for labels or immobilization.[17]

Chapter 4: Protocol for a Competitive Radioligand Binding Assay

This section provides a self-validating protocol for determining the Ki of a 4H-pyrido[1,2-a]pyrimidin-4-one test compound. The protocol includes essential controls to ensure data integrity.

Target Example: Hypothetical binding to a G-Protein Coupled Receptor (GPCR) expressed in HEK293 cell membranes.

Materials & Reagents
  • Receptor Source: Frozen membrane preparation from HEK293 cells overexpressing the target receptor. Protein concentration predetermined via BCA assay.[18]

  • Radioligand: A tritiated ([³H]) antagonist with known Kd for the target receptor.

  • Test Compounds: 4H-pyrido[1,2-a]pyrimidin-4-one derivatives dissolved in 100% DMSO (stock solution).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[18]

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific Determinator: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor.

  • Equipment: 96-well plates, multi-channel pipettors, cell harvester for vacuum filtration, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation vials, scintillation fluid, and a liquid scintillation counter.[18][19]

Step-by-Step Experimental Procedure
  • Preparation of Reagents:

    • Thaw the membrane preparation on ice. Dilute to the desired final protein concentration (e.g., 10-50 µ g/well ) in ice-cold Assay Buffer.[18] Keep on ice.

    • Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the assay is low (<1%) to avoid artifacts.

    • Prepare solutions of the radioligand (at a final concentration near its Kd) and the non-specific determinator in Assay Buffer.

  • Assay Plate Setup:

    • The assay is performed in a 96-well plate with a final volume of 250 µL.[14][18]

    • Total Binding (TB) wells (in triplicate): Add 50 µL Assay Buffer, 50 µL radioligand solution, and 150 µL of the diluted membrane preparation.[18]

    • Non-Specific Binding (NSB) wells (in triplicate): Add 50 µL of the non-specific determinator solution, 50 µL radioligand solution, and 150 µL of the diluted membrane preparation.[14]

    • Test Compound wells (in triplicate for each concentration): Add 50 µL of the respective test compound dilution, 50 µL radioligand solution, and 150 µL of the diluted membrane preparation.[18]

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[18] Gentle agitation may be required.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester.[18][19] This step separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Immediately wash the filters 3-4 times with ice-cold Wash Buffer to remove any non-specifically trapped radioligand.[18][19]

  • Quantification:

    • Place the filter discs into scintillation vials.

    • Add 2-4 mL of scintillation cocktail to each vial and allow them to sit for several hours.[19]

    • Measure the radioactivity (in counts per minute, CPM, or disintegrations per minute, DPM) in each vial using a liquid scintillation counter.[18]

Chapter 5: Data Analysis and Interpretation

Rigorous data analysis is crucial for deriving meaningful affinity values.

Calculating Specific Binding

First, calculate the average CPM for each condition (Total, Non-Specific, and each test compound concentration).

  • Specific Binding (SB) = Total Binding (TB) - Non-Specific Binding (NSB)

The data for the test compound is typically expressed as a percentage of the maximum specific binding:

  • % Specific Binding = (CPMCompound - CPMNSB) / (CPMTB - CPMNSB) x 100

Generating the Competition Curve and Determining the IC50

Plot the % Specific Binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve. Use a non-linear regression fitting algorithm (available in software like GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- Variable slope" model. This analysis will directly yield the log(IC50), from which the IC50 value can be calculated.

Calculating the Ki

Finally, use the Cheng-Prusoff equation to convert the experimentally derived IC50 to the Ki.[11][13]

Ki = IC50 / (1 + [L]/Kd)

This final Ki value represents the intrinsic binding affinity of your 4H-pyrido[1,2-a]pyrimidin-4-one compound for the target receptor.

G cluster_inputs Inputs for Calculation IC50 IC50 (Experimental Value, Assay-Dependent) Ki Ki (Inhibitor Constant, Intrinsic Affinity) IC50->Ki Cheng-Prusoff Equation L [L] (Radioligand Concentration, Known) L->Ki Cheng-Prusoff Equation Kd Kd (Radioligand Affinity, Known) Kd->Ki Cheng-Prusoff Equation

Caption: Relationship between IC50, [L], Kd, and the final Ki value.

Data Presentation

Summarize the quantitative binding data for a series of compounds in a clear, structured table to facilitate comparison and SAR analysis.

Compound IDR-Group ModificationIC50 (nM)Ki (nM)
PY-01 -H850.4425.2
PY-02 -Cl (Position 7)120.660.3
PY-03 -OCH₃ (Position 7)45.222.6
PY-04 -OH (Position 7)15.87.9

Note: Data are hypothetical and for illustrative purposes only. Ki is calculated assuming [L] = Kd.

This table clearly shows how substitutions at a specific position on the pyridopyrimidinone core can dramatically influence binding affinity, with the hydroxyl group in this example providing the highest potency. Such analyses are the foundation of lead optimization in drug discovery.[5][7]

Conclusion

Determining the receptor binding affinity is a foundational step in the preclinical evaluation of any novel compound series. For the promising 4H-pyrido[1,2-a]pyrimidin-4-one class of heterocycles, a systematic and rigorous approach is essential. By understanding the principles behind binding kinetics, selecting the appropriate assay, meticulously executing the protocol with proper controls, and applying correct data analysis models, researchers can confidently quantify the potency of their derivatives. This guide provides the strategic framework and practical methodology to generate the high-quality binding data necessary to drive medicinal chemistry programs forward and unlock the full therapeutic potential of this versatile scaffold.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Prasad, D. J. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277–287. [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Calculator.net. (2024, August 7). Cheng-Prusoff Equation Calculator. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • ACS Combinatorial Science. (2013, November 15). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. Retrieved from [Link]

  • Journal of Medicinal Chemistry - ACS Publications. (n.d.). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2015, February 4). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Retrieved from [Link]

  • Redalyc. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Retrieved from [Link]

  • PubMed. (2001, September 15). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Retrieved from [Link]

  • Reddit. (2014, February 20). What techniques are available to determine a drug's binding affinity to a particular protein or receptor site?. Retrieved from [Link]

  • ACS Publications. (2023, December 22). Direct Binding Methods to Measure Receptor–Ligand Interactions. Retrieved from [Link]

  • PMC. (n.d.). Methods for quantifying T cell receptor binding affinities and thermodynamics. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]

  • PMC. (2025, April 11). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Retrieved from [Link]

  • Bentham Science. (2022, August 26). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • Bentham Science. (2023, January 1). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

  • IJPPR. (2023, May 30). Synthesis, Structure Activity Relationship and Pharmaceutical Applications of Pyrimidine Analogues: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Representative examples of 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones with biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review. Retrieved from [Link]

  • PubMed. (2013, June 1). Discovery of 2-((1H-benzo[d]imidazol-1-yl)methyl)-4H-pyrido[1,2-a]pyrimidin-4-ones as novel PKM2 activators. Retrieved from [Link]

  • PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • ResearchGate. (2023, March 26). (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007, September 11). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • Taylor & Francis. (2022, July 12). Full article: Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers. Retrieved from [Link]

  • PubMed. (2007, October 4). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

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Preliminary In Vitro Toxicity Screening of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Discovery and Safety

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is contingent upon a rigorous evaluation of its safety profile. Early-stage, in vitro toxicity screening is a cornerstone of modern drug development, providing a rapid, cost-effective, and ethically sound method to identify potential liabilities.[1][2] This "fail fast, fail early" approach allows for the prioritization of candidates with the most promising safety profiles, conserving resources for compounds with a higher probability of clinical success.[2]

This guide provides a comprehensive framework for the preliminary in vitro toxicity assessment of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one , a novel compound belonging to the pyridopyrimidinone class. Derivatives of this scaffold have demonstrated a wide range of biological activities, often as kinase inhibitors, making them a person of interest in therapeutic areas such as oncology and inflammatory diseases.[3][4][5] However, this biological activity necessitates a thorough and early assessment of potential toxicity.

We will detail a tiered, multi-parametric approach, beginning with foundational cytotoxicity assays and progressing to more specific evaluations of genotoxicity and mechanisms of cellular damage. Each protocol is presented with the underlying scientific rationale, emphasizing the causality behind experimental choices to ensure a self-validating and robust preliminary safety assessment. This document adheres to the principles of Good In Vitro Method Practices (GIVIMP) to foster confidence in the generated data for regulatory decision-making.[6]

Compound Profile: 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Chemical Structure:

    • Molecular Formula: C₁₃H₁₄N₂O

    • Core Scaffold: Pyrido[1,2-a]pyrimidin-4-one

  • Rationale for Screening: As a member of a biologically active class of compounds, early toxicity screening is essential to identify any potential safety concerns inherent to the scaffold or its specific substitutions. The planar ring system and functional groups could potentially interact with cellular macromolecules, including DNA and key metabolic enzymes.[7]

Tier 1: Foundational Cytotoxicity Assessment

The initial step is to determine the concentration range at which the compound elicits a cytotoxic response across different cell types. This is crucial for establishing the half-maximal inhibitory concentration (IC₅₀) and guiding the dose selection for subsequent, more complex assays.[2] We employ two distinct assays that measure different hallmarks of cell death, providing a more complete picture than a single method alone.

  • Cell Line Selection: A panel of cell lines is used to identify potential tissue-specific toxicity. This should include:

    • HepG2 (Human Hepatocellular Carcinoma): Represents the liver, the primary site of drug metabolism and a common target for drug-induced toxicity.

    • HEK293 (Human Embryonic Kidney): Represents the kidneys, which are crucial for drug excretion.[8]

    • A relevant target-organ cell line (e.g., a human cancer cell line if for an oncology indication): To assess for any on-target toxicity.

Cell Viability Assessment via MTT Assay (Metabolic Activity)

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[8][9] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9][10]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]

  • Compound Treatment: Prepare a serial dilution of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., from 0.1 µM to 100 µM). Treat the cells and incubate for 24 or 48 hours. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin).[9]

  • MTT Addition: Remove the culture medium and add 20 µL of 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Cell Membrane Integrity via Lactate Dehydrogenase (LDH) Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9][11] It is a reliable marker of compromised cell membrane integrity, often associated with necrosis.[12]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • Establish Controls:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton™ X-100) 10 minutes before the end of incubation.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (containing diaphorase and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100[9]

Hypothetical Data Summary: Tier 1 Cytotoxicity
Cell LineAssayIncubation TimeIC₅₀ (µM)
HepG2MTT48h25.4
HepG2LDH48h31.2
HEK293MTT48h78.9
HEK293LDH48h> 100

Tier 2: Genotoxicity Screening

Genotoxicity testing is a regulatory requirement to identify compounds that can cause genetic damage through various mechanisms.[13] A standard in vitro battery typically includes an assessment of gene mutations in bacteria and chromosomal damage in mammalian cells.[14][15]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to detect gene mutations (point mutations and frameshifts) induced by a chemical.[16][17] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize histidine. A positive result is indicated by the chemical causing a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[14] This test is a critical component of the initial genotoxicity assessment.[13]

  • Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: The test compound, at various concentrations, is mixed with the bacterial tester strain (e.g., TA98, TA100, TA1535, TA1537) and a small amount of histidine in molten top agar.[14]

  • Plating: The mixture is poured onto minimal glucose agar plates.

  • Incubation: Plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies compared to the negative control.

In Vitro Micronucleus Assay

This assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[16] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm that are formed when chromosome fragments or whole chromosomes fail to be incorporated into the daughter nuclei during mitosis.[16] This assay has largely replaced the chromosomal aberration assay due to its ability to detect both mechanisms of chromosomal damage.[18]

  • Cell Culture and Treatment: Human peripheral blood lymphocytes or a suitable cell line (e.g., TK6) are treated with the test compound for a short (3-6 hours) and long (24 hours) duration, both with and without S9 metabolic activation.[18]

  • Cytochalasin B Block: Cytochalasin B is added to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one round of mitosis.

  • Cell Harvesting and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

  • Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic effect.

Tier 3: Mechanistic Insights

If cytotoxicity is observed in Tier 1, it is critical to investigate the potential underlying mechanisms. Mitochondrial dysfunction and oxidative stress are common pathways of drug-induced toxicity.[19][20]

Mitochondrial Toxicity Assessment

Mitochondrial dysfunction is a key contributor to drug-induced toxicity, as mitochondria are central to cellular energy production and apoptosis signaling.[21][22] A common method to assess this is by measuring the mitochondrial membrane potential (ΔΨm).

  • Cell Culture and Treatment: Seed cells in a 96-well plate and treat with the compound at concentrations around the IC₅₀ value for a relevant duration (e.g., 6-24 hours). Use FCCP, an uncoupler of oxidative phosphorylation, as a positive control.[21]

  • Staining: Add a cationic fluorescent dye such as JC-10. In healthy cells with high ΔΨm, JC-10 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, the dye remains in its monomeric form and emits green fluorescence.[21]

  • Data Acquisition: Measure fluorescence using a plate reader (Red: Ex/Em ~540/590 nm; Green: Ex/Em ~490/525 nm).

  • Analysis: A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential, suggesting mitochondrial toxicity.

Oxidative Stress Evaluation

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them.[20] This can lead to damage to lipids, proteins, and DNA.

  • Cell Culture and Treatment: Seed cells and treat with the test compound. Use a known ROS inducer like H₂O₂ or Menadione as a positive control.

  • Probe Loading: Incubate cells with a ROS-sensitive fluorescent probe, such as DCFDA (2',7'-dichlorofluorescin diacetate). DCFDA is non-fluorescent until it is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent DCF.

  • Data Acquisition: Measure the fluorescence intensity (Ex/Em ~485/535 nm) using a fluorescence plate reader or flow cytometer.

  • Analysis: An increase in fluorescence intensity indicates an elevation in intracellular ROS levels.

Visualizations: Workflows and Pathways

Overall Toxicity Screening Workflow

G cluster_0 Tier 1: Foundational Cytotoxicity cluster_1 Tier 2: Genotoxicity cluster_2 Tier 3: Mechanistic Insights T1_Start Compound + Cell Panel (HepG2, HEK293, etc.) T1_MTT MTT Assay (Metabolic Activity) T1_Start->T1_MTT T1_LDH LDH Assay (Membrane Integrity) T1_Start->T1_LDH T1_Result Determine IC50 Values T1_MTT->T1_Result T1_LDH->T1_Result T2_Ames Ames Test (Bacterial Gene Mutation) T1_Result->T2_Ames Inform Dose Selection T2_MN In Vitro Micronucleus (Chromosomal Damage) T1_Result->T2_MN Inform Dose Selection T3_Mito MMP Assay (Mitochondrial Health) T1_Result->T3_Mito Inform Dose Selection T3_ROS ROS Detection (Oxidative Stress) T1_Result->T3_ROS Inform Dose Selection Decision Integrated Risk Assessment (Go / No-Go Decision) T1_Result->Decision Is IC50 in therapeutic range? T2_Result Assess Mutagenic & Clastogenic Potential T2_Ames->T2_Result T2_MN->T2_Result T2_Result->Decision Positive hits? T3_Result Identify Mechanism of Toxicity T3_Mito->T3_Result T3_ROS->T3_Result T3_Result->Decision Mechanism identified?

Caption: A tiered approach to in vitro toxicity screening.

Principle of the LDH Cytotoxicity Assay

LDH_Assay HealthyCell Healthy Cell (Intact Membrane) LDH_in LDH (inside cell) DamagedCell Damaged Cell (Compromised Membrane) LDH_out LDH (released) DamagedCell->LDH_out release Compound Cytotoxic Compound Compound->DamagedCell Reaction Lactate + NAD+ → Pyruvate + NADH LDH_out->Reaction catalyzes Colorimetric NADH + Tetrazolium Salt → Formazan (Color) Reaction->Colorimetric drives

Caption: LDH is released from damaged cells, driving a color change.

Integrated Risk Assessment and Conclusion

The preliminary in vitro toxicity profile of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is established by integrating the data from this tiered approach.

  • Cytotoxicity (Tier 1): The IC₅₀ values from the MTT and LDH assays establish the compound's potency for causing cell death. A large therapeutic index (the ratio of the toxic dose to the therapeutic dose) is desirable.

  • Genotoxicity (Tier 2): A positive result in either the Ames or micronucleus assay is a significant red flag, often halting further development due to carcinogenic potential. Regulatory agencies like the FDA have stringent requirements for genotoxicity testing.[23][24]

  • Mechanism of Toxicity (Tier 3): If the compound is cytotoxic at relevant concentrations, understanding the mechanism (e.g., mitochondrial impairment or oxidative stress) can inform potential strategies for chemical modification to mitigate the toxicity while preserving efficacy.

A systematic, multi-faceted approach to in vitro toxicity screening is indispensable for modern drug discovery.[2] By employing a diverse panel of assays to measure cytotoxicity and elucidate potential mechanisms of cell death, researchers can build a robust preliminary safety profile. This data-driven strategy enables informed decision-making, ensuring that only the safest and most promising compounds advance toward preclinical and clinical development.

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  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.
  • The Cytotoxicity Assessment of Novel Formulation Developed to Reduce Dentin Hypersensitivity Utilizing Dehydrogenase Assay. (2021, February 12). MDPI.
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  • Implementing Alternative Methods. (2026, March 18). FDA.
  • Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. (n.d.). Cheméo.
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Crystallographic and X-ray diffraction data for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystallographic and X-ray Diffraction Analysis of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one

Introduction: The Structural Imperative for Pyrido[1,2-a]pyrimidine Scaffolds in Drug Discovery

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. This structural motif is present in a variety of compounds exhibiting a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The therapeutic potential of these compounds is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets.

This guide provides a comprehensive technical overview of the methodologies required to obtain and analyze high-resolution crystallographic data for a specific derivative, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. While a public crystal structure for this exact molecule is not available as of this writing, this document serves as a detailed procedural roadmap for researchers and drug development professionals. It outlines the critical steps from synthesis and crystallization to X-ray diffraction, structure solution, and data interpretation, using established best practices and citing data from closely related analogs to provide a realistic framework. Understanding the precise atomic arrangement of this molecule is paramount for elucidating its structure-activity relationship (SAR) and enabling rational, structure-based drug design.

Part 1: Synthesis and Single-Crystal Growth

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent, often challenging, process of growing diffraction-quality single crystals.

Synthesis of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one

A common and effective method for the synthesis of this class of compounds is the reaction of 2-aminopyridine with a suitable β-keto ester. In this case, ethyl 2-methyl-3-oxohexanoate would be the appropriate reagent.

Reaction Scheme: 2-Aminopyridine reacts with ethyl 2-methyl-3-oxohexanoate under acidic or thermal conditions, leading to a cyclocondensation reaction. The initial step is the formation of a Schiff base, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrido[1,2-a]pyrimidin-4-one ring system.

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.

  • Addition of β-keto ester: Add ethyl 2-methyl-3-oxohexanoate (1.1 eq) to the solution.

  • Catalysis: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 eq), to facilitate the reaction.

  • Reaction Condition: Heat the mixture to reflux (approximately 110-140 °C) for 12-24 hours, using a Dean-Stark apparatus to remove the water and ethanol formed during the reaction, thereby driving the equilibrium towards the product.

  • Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is then purified using column chromatography on silica gel with a gradient of ethyl acetate in hexanes to yield the pure 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. The purity should be confirmed by NMR and mass spectrometry before proceeding.

Single-Crystal Growth: The Art and Science

Growing single crystals suitable for X-ray diffraction is often the most critical and empirical step. The goal is to encourage the slow formation of a highly ordered, single lattice.

Key Methodologies:

  • Slow Evaporation: This is the simplest method. A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and left in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble (the "inside" solvent) and placing this vial inside a larger, sealed container that contains a second solvent (the "outside" solvent or anti-solvent) in which the compound is poorly soluble. The outside solvent must be miscible with the inside solvent. As the anti-solvent vapor slowly diffuses into the inner vial, it reduces the solubility of the compound, promoting slow crystallization.

  • Thermal Gradient (Slow Cooling): A saturated solution is prepared at an elevated temperature and then cooled very slowly. The gradual decrease in temperature reduces solubility, leading to crystal formation.

Workflow for Crystal Growth Screening:

Caption: The workflow from a single crystal to the final refined structural model.

Part 3: Data Interpretation and Hypothetical Results

The final output of a crystallographic analysis is a Crystallographic Information File (CIF), which contains all the information about the crystal structure.

Hypothetical Crystallographic Data

Based on the analysis of similar pyrido[1,2-a]pyrimidine structures, a plausible set of crystallographic data for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented below. This data is for illustrative purposes to guide researchers on what to expect.

Parameter Hypothetical Value
Chemical FormulaC12H14N2O
Formula Weight202.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)12.5
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1070
Z4
Calculated Density (g/cm³)1.25
R-factor (R1)< 0.05
Goodness-of-fit (GOF)~1.0
Structural Insights and Implications for Drug Design

The refined crystal structure provides a wealth of information:

  • Conformation: The precise conformation of the propyl group and the planarity of the bicyclic ring system can be determined.

  • Intermolecular Interactions: The packing of the molecules in the crystal lattice reveals key intermolecular interactions, such as hydrogen bonds, π-π stacking, or van der Waals forces. These interactions can provide insights into the compound's physical properties, such as melting point and solubility.

  • Validation of Synthesis: The structure confirms the successful synthesis of the target molecule and its regiochemistry.

  • Structure-Based Drug Design: The atomic coordinates can be used for computational studies, such as molecular docking, to predict how the molecule might bind to a protein target. This allows for the rational design of new analogs with improved potency and selectivity.

Conclusion

Obtaining a high-resolution crystal structure of a novel compound like 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a critical step in modern drug discovery. It provides definitive proof of structure and offers invaluable insights into the molecule's three-dimensional properties. While the process, particularly crystal growth, can be challenging, a systematic and well-documented approach, as outlined in this guide, will maximize the chances of success. The resulting structural data serves as a fundamental blueprint for understanding biological activity and guiding future medicinal chemistry efforts.

References

  • General Crystallography: "Crystal Structure Analysis: A Primer" by Jenny P. Glusker and Kenneth N. Trueblood. Oxford University Press. [Link]

  • Practical Crystallography: "Crystal Growth of Organic Materials" edited by Allan S. Myerson, Ronald W. Rousseau, and David A. Green. American Chemical Society. [Link]

  • Crystallographic Database: Cambridge Crystallographic Data Centre (CCDC) for searching related structures. [Link]

  • Pyrido[1,2-a]pyrimidine Synthesis: For general synthetic methods, see "Comprehensive Organic Chemistry Transformations" by Richard C. Larock. Wiley-VCH. A relevant example of the synthesis of related compounds can often be found in journals such as the Journal of Organic Chemistry or Organic Letters. A specific example can be seen in: "Synthesis and biological evaluation of novel pyrido[1,2-a]pyrimidine derivatives as potential anticancer agents" in Bioorganic & Medicinal Chemistry Letters. [Link]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of Substituted Pyrido[1,2-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Pyrido[1,2-a]pyrimidine Scaffold

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Its rigid, planar structure provides an excellent framework for the strategic placement of various substituents, enabling the fine-tuning of steric and electronic properties to achieve high-affinity and selective interactions with biological targets. This guide delves into the primary mechanisms through which substituted pyrido[1,2-a]pyrimidine derivatives exert their effects in biological systems, with a focus on their roles as enzyme inhibitors and modulators of critical signaling pathways. We will explore the experimental methodologies used to elucidate these mechanisms, providing detailed protocols for researchers in drug discovery and development.

Core Mechanisms of Action

Substituted pyrido[1,2-a]pyrimidines have been shown to target a range of proteins, leading to their therapeutic potential in areas such as oncology, inflammation, and metabolic disorders. The primary mechanisms of action identified to date include kinase inhibition, allosteric enzyme modulation, and inhibition of other key enzymes.

Kinase Inhibition: A Dominant Paradigm

A significant number of pyrido[1,2-a]pyrimidine derivatives function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive therapeutic targets.

Mechanism of Kinase Inhibition:

Most kinase inhibitors, including many pyrido[1,2-a]pyrimidine derivatives, are ATP-competitive. They are designed to bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby blocking downstream signaling. The specificity of these inhibitors is determined by the unique residues and conformation of the ATP-binding site of the target kinase.

Key Kinase Targets:

  • PIM Kinases: These serine/threonine kinases are often overexpressed in various cancers and are involved in cell survival and proliferation.

  • SHP2 (PTPN11): A non-receptor protein tyrosine phosphatase that, when inhibited, can modulate the RAS-ERK and PI3K-AKT signaling pathways.[1] Some pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as novel allosteric inhibitors of SHP2.[1]

  • BCR-ABL: A fusion protein tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell growth in various cancers.

  • Aurora Kinases (A & B): Serine/threonine kinases that are essential for mitotic progression. Their inhibition can lead to mitotic catastrophe and apoptosis in cancer cells.

The inhibition of these kinases by pyrido[1,2-a]pyrimidine derivatives ultimately leads to downstream cellular effects such as:

  • Induction of Apoptosis: Programmed cell death.

  • Cell Cycle Arrest: Halting the progression of the cell cycle, often at the G0/G1 or G2/M phases.[1]

  • Downregulation of Pro-Survival Signaling: Attenuation of pathways like RAS-ERK and PI3K-AKT.[1]

Allosteric Inhibition of SHP2 Phosphatase

Recent studies have revealed a more nuanced mechanism for certain pyrido[1,2-a]pyrimidin-4-one derivatives, which act as allosteric inhibitors of the SHP2 phosphatase.[1] Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct site on the enzyme, inducing a conformational change that locks the enzyme in an inactive state. This mode of inhibition can offer greater selectivity and a different pharmacological profile compared to active-site inhibitors. The inhibition of SHP2 by these compounds leads to the downregulation of the RAS-ERK and PI3K-AKT signaling pathways, resulting in anti-proliferative effects.[1]

Inhibition of Other Key Enzymes

The versatility of the pyrido[1,2-a]pyrimidine scaffold allows for its adaptation to target other classes of enzymes beyond kinases.

  • Nitric Oxide Synthases (NOS): Some 3-aroylpyrido[1,2-a]pyrimidines have been identified as inhibitors of NOS, with selectivity towards the inducible isoform (iNOS).[2] Overproduction of nitric oxide by iNOS is implicated in inflammatory conditions.

  • Aldose Reductase (ALR2): A key enzyme in the polyol pathway, which is implicated in diabetic complications. Certain 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated potent ALR2 inhibitory activity.[3]

Experimental Workflows for Mechanistic Elucidation

A systematic approach is essential to unravel the mechanism of action of a novel pyrido[1,2-a]pyrimidine derivative. The following workflow outlines the key experimental stages.

G cluster_0 Initial Screening & Characterization cluster_1 Target Identification & Validation cluster_2 Cellular Mechanism & Pathway Analysis A Compound Synthesis & Library Generation B Cell Viability/Cytotoxicity Assays (e.g., MTT Assay) A->B C Determine IC50/EC50 Values B->C D Biochemical Assays (e.g., Kinase Panel Screening) C->D Active Compounds F Identify Primary Target(s) D->F E Target Engagement Assays (e.g., CETSA) E->F G Apoptosis Assays (Annexin V/PI) F->G Validated Target H Cell Cycle Analysis (Propidium Iodide) F->H I Western Blotting (Phospho-protein analysis) F->I J Elucidate Downstream Signaling Effects G->J H->J I->J SHP2_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Grb2 Grb2 RTK->Grb2 SHP2 SHP2 RTK->SHP2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation SHP2->Ras activates Inhibitor Pyrido[1,2-a]pyrimidine Derivative Inhibitor->SHP2 allosterically inhibits

Caption: Allosteric inhibition of the SHP2-mediated RAS-ERK signaling pathway.

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative pyrido[1,2-a]pyrimidine derivatives against various targets.

Compound IDTargetAssay TypeIC50/EC50Cell Line(s)Reference
14i SHP2Enzymatic0.104 µM-[1]
14i -Antiproliferative1.06 µMKyse-520[1]

Conclusion

Substituted pyrido[1,2-a]pyrimidine derivatives represent a versatile class of compounds with significant therapeutic potential, primarily driven by their ability to modulate the activity of key enzymes in cellular signaling. Their mechanisms of action, ranging from competitive and allosteric inhibition of kinases and phosphatases to the targeting of other critical enzymes, underscore the adaptability of this chemical scaffold. A thorough understanding of these mechanisms, achieved through the systematic application of the biochemical, cellular, and target engagement assays detailed in this guide, is paramount for the successful development of novel and effective therapeutics. The continued exploration of this chemical space is poised to yield new drug candidates for a variety of diseases.

References

  • Zhang, L., Ma, W., Chen, Y., Chen, Z., Wang, F., & Xu, Y. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Molina, D. M., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Science, 341(6141), 84-87. [Link]

  • Crick, F. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Robers, M. B., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 18(4), 735-746. [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Shukla, A. K., et al. (2018). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 146, 225-239. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Rutgers. (n.d.). Apoptosis Assay using Annexin V-FITC and Propidium Iodide. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251. [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • ResearchGate. (2017, August 30). How different is western blot protocol for phosphorylated protein from regular western blot?. Retrieved from [Link]

  • University of South Florida. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bio-protocol. (n.d.). ADP-Glo kinase assay. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Taylor & Francis Online. (2024, September 29). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Retrieved from [Link]

  • DCReport. (2025, September 15). Understanding TR-FRET Assays: Protocols and the Role of Plate Readers. Retrieved from [Link]

  • YouTube. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit. Retrieved from [Link]

  • BMG LABTECH. (n.d.). LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. Retrieved from [Link]

  • RSC Advances. (2023, February 28). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The chemistry of pyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, August 15). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Retrieved from [Link]

  • European Journal of Medicinal Chemistry. (2009, July). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. Retrieved from [Link]

  • MDPI. (2024, July 18). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2007, October 4). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2021, August 21). Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, September 21). Synthesis of Novel Pyrido[1,2-c]pyrimidine Derivatives with 6-Fluoro-3-(4-piperidynyl)-1,2-benzisoxazole Moiety as Potential SSRI and 5-HT1A Receptor Ligands. Retrieved from [Link]

  • MDPI. (2022, March 31). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Retrieved from [Link]

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The Vanguard of Innovation: A Technical Guide to the Discovery and Early-Stage Investigation of 2-Methyl-3-Propyl-Pyrido-Pyrimidines as Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting a Course in Unexplored Chemical Space

In the relentless pursuit of novel therapeutics, the exploration of new chemical scaffolds is paramount. The pyrido-pyrimidine core, a privileged heterocyclic system, has garnered significant attention for its ability to modulate the activity of critical biological targets, particularly protein kinases.[1][2][3] This guide charts a strategic course for the discovery and initial investigation of a novel, hypothetical class of compounds: 2-methyl-3-propyl-pyrido-pyrimidines .

This document is not a rigid protocol but a dynamic framework designed for researchers, medicinal chemists, and drug development professionals. It is a synthesis of established principles and field-proven insights, intended to guide the user from initial synthesis to robust, data-driven decision-making in an early-stage drug discovery campaign.[4][5][6][7] Our narrative is grounded in the causality behind experimental choices, ensuring that each step is not merely a procedure but a logical progression toward identifying a potential drug candidate.

The Strategic Imperative: Why 2-Methyl-3-Propyl-Pyrido-Pyrimidines?

The pyrido-pyrimidine scaffold is a known hinge-binding motif for many protein kinases, making it an attractive starting point for inhibitor design.[2][8] The introduction of a 2-methyl and a 3-propyl substituent is a deliberate design choice aimed at exploring a previously uncharacterized region of chemical space.

  • The 2-Methyl Group: This small alkyl group can serve multiple purposes. It can enhance binding affinity through favorable van der Waals interactions within a hydrophobic pocket adjacent to the hinge-binding region. Furthermore, it can influence the planarity of the bicyclic system, potentially improving physicochemical properties.

  • The 3-Propyl Group: The propyl chain offers a vector for exploring a deeper hydrophobic pocket, potentially increasing potency and selectivity. Its flexibility allows for conformational sampling within the binding site, which can be a key factor in achieving high-affinity interactions.

This strategic combination of substituents aims to create a library of compounds with potentially novel structure-activity relationships (SAR) against a chosen kinase target.

Synthesis Strategy: Building the Core Scaffold

A robust and flexible synthetic route is the cornerstone of any successful medicinal chemistry campaign. For the synthesis of the 2-methyl-3-propyl-pyrido[2,3-d]pyrimidine core, a convergent strategy starting from a suitably substituted pyrimidine is proposed. This approach allows for the late-stage introduction of diversity elements.[8][9]

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of a 4-aminopyrimidine with a β-keto ester bearing the desired propyl and methyl groups.

G A 4-Amino-6-chloropyrimidine C Cyclization (e.g., PPA, heat) A->C B Ethyl 2-propyl-3-oxobutanoate B->C D 2-Methyl-3-propyl-7-chloro-pyrido[2,3-d]pyrimidin-5(8H)-one C->D Formation of Pyridone Ring E Functionalization (e.g., Suzuki, Buchwald-Hartwig coupling) D->E Introduction of Diversity F Diverse Library of 2-Methyl-3-Propyl-Pyrido-Pyrimidines E->F

Caption: Proposed synthetic route to the 2-methyl-3-propyl-pyrido-pyrimidine scaffold.

Experimental Protocol: Synthesis of a Representative Compound

Objective: To synthesize a representative member of the 2-methyl-3-propyl-pyrido-pyrimidine library.

Materials:

  • 4-Amino-6-chloropyrimidine

  • Ethyl 2-propyl-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Diphenyl ether

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate

  • Substituted aryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Cyclization: In a round-bottom flask, combine 4-amino-6-chloropyrimidine (1 eq.) and ethyl 2-propyl-3-oxobutanoate (1.1 eq.) in polyphosphoric acid. Heat the mixture to 120-140 °C for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the mixture and carefully quench with ice water. The resulting precipitate is filtered, washed with water, and dried to yield the crude 2-methyl-3-propyl-7-chloro-pyrido[2,3-d]pyrimidin-5(8H)-one.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., dichloromethane/methanol gradient).

  • Cross-Coupling (Example: Suzuki Coupling): To a solution of the purified chloro-substituted scaffold (1 eq.) and a substituted aryl boronic acid (1.2 eq.) in a mixture of DMF and water, add potassium carbonate (2 eq.) and a palladium catalyst (0.05 eq.). Degas the mixture and heat under an inert atmosphere at 80-100 °C until the starting material is consumed (monitor by TLC).

  • Work-up and Final Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the final compound by column chromatography or preparative HPLC.

The Early-Stage Investigative Cascade: A Multi-Parametric Approach

The early investigation of a novel compound series is a multi-faceted process aimed at building a comprehensive profile of its biological activity and drug-like properties.[5][6][7] This "screening cascade" is designed to efficiently identify promising candidates and deprioritize those with undesirable characteristics.

G cluster_0 Initial Screening cluster_1 Lead Generation cluster_2 Lead Optimization A Primary Biochemical Assay (e.g., In Vitro Kinase Assay) B Hit Confirmation & IC50 Determination A->B C Orthogonal & Cellular Assays B->C D Selectivity Profiling (Kinase Panel) C->D E Physicochemical & Early ADME Profiling C->E F Structure-Activity Relationship (SAR) Studies D->F E->F G In Vivo Proof-of-Concept F->G

Caption: A typical early-stage drug discovery screening cascade.

Primary Target Engagement: In Vitro Kinase Assays

The initial step is to assess the ability of the synthesized compounds to inhibit the activity of the target kinase. In vitro kinase assays provide a direct measure of target engagement in a controlled, cell-free environment.[10][11][12]

Experimental Protocol: Radiometric In Vitro Kinase Assay

Objective: To determine the IC₅₀ value of a test compound against a target kinase.

Materials:

  • Recombinant active kinase

  • Peptide or protein substrate specific to the kinase

  • [γ-³²P]ATP

  • Test compounds dissolved in DMSO

  • Kinase reaction buffer

  • Phosphocellulose paper

  • Scintillation fluid and counter

Procedure:

  • Reaction Setup: In a 96-well plate, prepare kinase reactions containing the kinase reaction buffer, the target kinase, the substrate, and varying concentrations of the test compound (typically a 10-point serial dilution).

  • Initiation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate at 30 °C for a predetermined time, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Measure the amount of ³²P incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cellular Activity: Validating Target Engagement in a Biological Context

A compound's activity in a biochemical assay does not always translate to a cellular context. Therefore, it is crucial to assess the compound's ability to inhibit the target in a cellular environment.[13][14][15]

Experimental Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Objective: To assess the cytotoxic or cytostatic effects of a test compound on a cancer cell line known to be dependent on the target kinase.[16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

  • Assay Readout (MTT): Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength.

  • Assay Readout (CellTiter-Glo®): Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.[15] Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control. Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition).

Building a "Drug-Like" Profile: Physicochemical and Early ADME Assessment

A potent compound is of little therapeutic value if it cannot reach its target in the body. Early assessment of physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to avoid late-stage attrition.[18][19][20][21][22]

The "Rule of Five" and Beyond: Guiding Principles for Oral Bioavailability

Lipinski's Rule of Five provides a set of guidelines for predicting the oral bioavailability of a drug candidate.[23] While not absolute, these rules are a valuable tool for medicinal chemists.

Table 1: Key Physicochemical Properties and Their Significance

PropertyGuideline (Lipinski's Rule of 5)Rationale
Molecular Weight (MW)≤ 500 DaLarger molecules often have poor permeability and solubility.[23][24]
LogP (Lipophilicity)≤ 5High lipophilicity can lead to poor solubility, high plasma protein binding, and increased metabolic clearance.[23]
Hydrogen Bond Donors≤ 5A high number of hydrogen bond donors can reduce membrane permeability.[23]
Hydrogen Bond Acceptors≤ 10A high number of hydrogen bond acceptors can reduce membrane permeability.[23]

Beyond these basic rules, other parameters such as polar surface area (PSA) and rotatable bonds are also important considerations.[24]

Ligand Efficiency: A Measure of Binding Quality

Ligand efficiency (LE) is a metric that relates the binding affinity of a compound to its size (number of heavy atoms).[25][26][27][28][29] It is a valuable tool for prioritizing hits and guiding lead optimization, as it encourages the development of smaller, more efficient molecules.

Formula for Ligand Efficiency:

LE = - (ΔG) / N

Where:

  • ΔG is the Gibbs free energy of binding, which can be approximated from the IC₅₀ or Kᵢ value.

  • N is the number of non-hydrogen atoms in the molecule.

A higher LE value indicates a more efficient binder.

Data-Driven Decision Making and the Path Forward

The early-stage investigation of the 2-methyl-3-propyl-pyrido-pyrimidine scaffold will generate a wealth of data. The key to success lies in the integrated analysis of this data to identify promising lead compounds and guide the next steps in the drug discovery process.

Table 2: Hypothetical Data Summary for a Lead Compound

Compound IDTarget Kinase IC₅₀ (nM)Cell Viability GI₅₀ (nM)Molecular Weight (Da)LogPLigand Efficiency (LE)
XYZ-001 502504203.50.35
XYZ-002 251504353.80.38
XYZ-003 150>10004103.20.30

Based on this hypothetical data, XYZ-002 would emerge as a promising lead candidate due to its superior potency in both biochemical and cellular assays, coupled with a favorable ligand efficiency. The subsequent steps would involve:

  • Selectivity Profiling: Screening the lead compound against a panel of other kinases to assess its selectivity profile.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to understand the relationship between chemical structure and biological activity.

  • In-depth ADME/Tox Profiling: Conducting more comprehensive studies to evaluate metabolic stability, plasma protein binding, and potential toxicities.

Conclusion: A New Frontier in Kinase Inhibitor Discovery

The exploration of the 2-methyl-3-propyl-pyrido-pyrimidine scaffold represents a rational and strategic approach to the discovery of novel kinase inhibitors. By integrating robust synthetic chemistry with a comprehensive early-stage investigative cascade, researchers can efficiently navigate this new chemical space. This guide provides a foundational framework for this endeavor, emphasizing the importance of data-driven decision-making and a deep understanding of the principles that govern drug action. The path from a novel idea to a potential therapeutic is long and challenging, but it begins with the rigorous and logical investigation of promising new scaffolds like the one described herein.

References

  • The Role of Ligand Efficiency Measures in Drug Discovery - Repository of the Academy's Library.
  • Principles and processes of early drug discovery | Dotmatics.
  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024).
  • Ligand Binding Efficiency: Trends, Physical Basis, and Implications - American Chemical Society. (2008).
  • Drug Discovery and Development: A Step-By-Step Process | ZeClinics. (2025).
  • Principles of early drug discovery - PMC.
  • Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety | Chemical Research in Toxicology - ACS Publications.
  • Cell viability and cytotoxicity assays - Drug discovery - Miltenyi Biotec.
  • The role of ligand efficiency metrics in drug discovery - PubMed. (2014).
  • Cell Viability Assays - Molecular Devices.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed.
  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed.
  • The impact of early ADME profiling on drug discovery and development strategy | Request PDF - ResearchGate.
  • Importance of ADME/Tox in Early Drug Discovery | Computational Chemistry | Blog. (2022).
  • Cell Health Screening Assays for Drug Discovery - Promega Corporation.
  • Improving Early Drug Discovery through ADME Modelling - ResearchGate.
  • Physicochemical Property Study - WuXi AppTec DMPK.
  • Ligand efficiency - Wikipedia.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. (2024).
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2013).
  • An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - PubMed. (2024).
  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays - Eurofins Discovery.
  • Synthesis and Biological Evaluation of Pyrido(2,3-d)pyrimidines. (2021).
  • Improving Early Drug Discovery through ADME Modelling | springermedicine.com. (2007).
  • Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies - PubMed. (2000).
  • Ligand efficiency - GARDP Revive.
  • Chemistry and biological evaluation of pyrido[4,3-d]pyrimidines: A review - PubMed. (2022).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC.
  • Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - MDPI. (2025).
  • Kinase assays | BMG LABTECH. (2020).
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Discovery Phase in Drug Development | BioAgilytix.
  • Drug Discovery and Development Process - PPD.
  • Apparent potency of small molecule inhibitors is influenced by the choice of substrate in LIMK biochemical in-vitro kinase activity assays - AACR Journals. (2025).
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - MDPI. (2022).
  • Synthesis of novel pyrido[2,3-d]pyrimidine derivatives with pharmacological properties.
  • The chemistry of pyrido[2,3-d]pyrimidines - JOCPR.
  • Pyrido[2,3-d]pyrimidin-7-ones: synthesis and biological properties. (2019).
  • Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022).
  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold. (2025).
  • Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors - PubMed. (2014).
  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC. (2019).

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Methodological & Application

HPLC Method Development and Validation for the Quantification of Amlodipine Besylate in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Note to the Reader: The CAS number 70381-53-2 provided in the topic does not correspond to a publicly recognized chemical substance. To fulfill the request for a detailed application note on HPLC method development and validation, this document will use Amlodipine Besylate (CAS: 111470-99-6) as a representative analyte. Amlodipine Besylate is a widely used pharmaceutical compound, and the principles of method development and validation described herein are broadly applicable.

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction

Amlodipine, a second-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] It functions by inhibiting the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a subsequent reduction in blood pressure.[2][3] Administered orally as amlodipine besylate, its accurate quantification in bulk drug substances and finished pharmaceutical products is critical for ensuring safety and efficacy.[1][3]

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note provides a comprehensive guide for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for amlodipine besylate, adhering to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines and referencing the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[4][5][6]

Physicochemical Properties of Amlodipine Besylate

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

PropertyValue/DescriptionSignificance for HPLC Method Development
Chemical Name 3-Ethyl 5-methyl (4RS)-2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate benzenesulfonate[1]The structure contains both hydrophobic (chlorophenyl, dihydropyridine ring) and hydrophilic/ionizable (aminoethoxy) moieties, making it suitable for reversed-phase chromatography.
Molecular Formula C20H25ClN2O5 • C6H6O3S[3]-
Molecular Weight 567.1 g/mol [1][3]Influences diffusion characteristics but is not a primary factor in method design.
Solubility Slightly soluble in water; freely soluble in methanol; sparingly soluble in ethanol.[1][3][7]Guides the choice of solvent for sample and standard preparation. Methanol is an excellent choice.
UV Absorbance Maximum absorbance (λmax) at approximately 237-238 nm.[8]Dictates the selection of the detection wavelength for the UV detector to ensure high sensitivity.
pKa The presence of a basic side chain results in a high degree of ionization at physiological pH.[1]The basic nature of the primary amine means that the mobile phase pH will critically affect retention time and peak shape. A slightly acidic pH (e.g., 3-5) is often optimal to ensure consistent protonation.

Part 1: HPLC Method Development

The goal is to develop a simple, rapid, and robust isocratic RP-HPLC method capable of separating amlodipine besylate from its potential degradation products and formulation excipients.

Initial Method Scouting & Optimization

1. Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the logical starting point due to the mixed polarity of amlodipine. A standard dimension of 250 mm x 4.6 mm with 5 µm particle size provides a good balance of efficiency and backpressure.[8][9]

2. Mobile Phase Selection:

  • Organic Modifier: Methanol and acetonitrile are the most common organic modifiers. Methanol is a good starting choice due to its favorable solubility for amlodipine besylate.[8]

  • Aqueous Phase & pH Control: To ensure sharp, symmetrical peaks for the basic amlodipine molecule, the mobile phase pH should be controlled with a buffer. An acidic pH will protonate the primary amine, leading to better interaction with the stationary phase and improved peak shape. A phosphate or acetate buffer in the pH range of 3.0-4.0 is suitable.

  • Initial Composition: A starting mobile phase composition could be a mixture of methanol and an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5) in a ratio of 70:30 (v/v).

3. Detection Wavelength: Based on its UV spectrum, a detection wavelength of 237 nm is selected for optimal sensitivity.[8]

4. Flow Rate and Temperature: A standard flow rate of 1.0 mL/min is a conventional starting point.[8] Ambient column temperature is often sufficient, but controlling it at 25-30°C can improve reproducibility.

Experimental Workflow for Method Development

Caption: Workflow for HPLC Method Development.

Final Optimized Method Protocol
ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalent HPLC system with a PDA/UV Detector[8]Standard equipment for pharmaceutical analysis.
Column C18, 250 mm x 4.6 mm, 5 µm particle size[8][9]Provides good retention and efficiency for the analyte.
Mobile Phase Methanol : 25mM Potassium Phosphate Buffer (pH 3.5 adjusted with o-phosphoric acid) (80:20 v/v)[8]The high organic content ensures a reasonable retention time. The acidic buffer ensures consistent protonation of amlodipine for sharp, symmetrical peaks.
Flow Rate 1.0 mL/min[8]Balances analysis time with system pressure.
Injection Volume 20 µL[8]A typical volume for standard HPLC analysis.
Column Temperature 25°C[8]Controlled temperature ensures reproducible retention times.
Detection UV at 237 nm[8]Wavelength of maximum absorbance for amlodipine.
Run Time 10 minutesSufficient to elute the main peak and any early-eluting impurities.
Diluent Mobile PhaseEnsures compatibility with the chromatographic system and good peak shape.

Part 2: HPLC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6][10] The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[5][6][11]

Validation Protocol Workflow

Caption: ICH Q2(R1) Method Validation Workflow.

System Suitability

Purpose: To ensure the chromatographic system is adequate for the intended analysis. Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a standard solution (e.g., 20 µg/mL amlodipine besylate).

  • Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.

ParameterAcceptance Criteria
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Specificity (Forced Degradation)

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products. Protocol: Subject amlodipine besylate to stress conditions to induce degradation (typically 10-30%).[2][8][12] Analyze the stressed samples alongside an unstressed control.

  • Acid Hydrolysis: 0.1 M HCl at 80°C for 2 hours.[8][12]

  • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.[8][12]

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.[8][12]

  • Thermal Degradation: Dry heat at 105°C for 24 hours.[12]

  • Photolytic Degradation: Expose to UV light (200 Wh/m²) and visible light (1.2 million lux hours).[12]

Acceptance Criteria: The method is specific if the amlodipine peak is resolved from all degradation product peaks (resolution > 2) and the peak purity analysis (using a PDA detector) indicates no co-eluting peaks. Amlodipine has been shown to be particularly susceptible to base hydrolysis and oxidation.[12][13]

Linearity and Range

Purpose: To establish a linear relationship between analyte concentration and detector response. Protocol:

  • Prepare a series of at least five standard solutions of amlodipine besylate covering the expected range of the assay (e.g., 50% to 150% of the target concentration). A typical range could be 10, 15, 20, 25, and 30 µg/mL.

  • Inject each concentration in triplicate.

  • Plot a graph of mean peak area versus concentration and perform a linear regression analysis.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

Purpose: To determine the closeness of the test results to the true value. Protocol:

  • Prepare a placebo mixture of a typical tablet formulation.

  • Spike the placebo with known amounts of amlodipine besylate at three concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration).

  • Prepare each concentration level in triplicate and analyze using the developed method.

  • Calculate the percentage recovery for each sample.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision

Purpose: To assess the degree of scatter between a series of measurements.

A. Repeatability (Intra-day Precision):

  • Protocol: Analyze six independent preparations of the same sample (e.g., tablets) at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Acceptance Criteria: RSD ≤ 2.0%.

B. Intermediate Precision (Inter-day Ruggedness):

  • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: RSD ≤ 2.0% for the new set of six samples, and the cumulative RSD for all 12 samples should also be within an acceptable range.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified. Protocol (Based on Signal-to-Noise Ratio):

  • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ. This can be done by injecting a series of dilute solutions.

  • Confirm the determined LOQ concentration by injecting it six times and checking for acceptable precision (e.g., RSD ≤ 10%).

ParameterAcceptance Criteria
LOD S/N Ratio ≈ 3:1
LOQ S/N Ratio ≈ 10:1; RSD at this concentration ≤ 10%
Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:

  • Vary the following parameters one at a time:

    • Flow Rate (± 0.1 mL/min)

    • Mobile Phase pH (± 0.2 units)

    • Column Temperature (± 5°C)

    • Organic Content in Mobile Phase (± 2%)

  • Inject a standard solution and evaluate the effect on system suitability parameters.

Acceptance Criteria: System suitability criteria (tailing factor, theoretical plates, etc.) must be met under all varied conditions, and retention time shifts should be predictable.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantification of amlodipine besylate in pharmaceutical dosage forms. The method development was based on the physicochemical properties of the analyte, leading to an optimized set of chromatographic conditions. The subsequent validation protocol, designed in accordance with ICH Q2(R1) guidelines, confirms that the method is specific, linear, accurate, precise, and robust for its intended application in a quality control environment. This comprehensive guide serves as a practical template for researchers and scientists engaged in the analysis of amlodipine besylate and other similar pharmaceutical compounds.

References

  • Stability Indicating Assay Method Development and Validation of Amlodipine Besylate in Bulk and Tablet Dosage form by UV Spectroscopy and RP-HPLC. (2025). Research Journal of Pharmacy and Technology.
  • Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination. (n.d.). Marmara Pharmaceutical Journal. [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). [Link]

  • <621> CHROMATOGRAPHY. (n.d.). US Pharmacopeia (USP). [Link]

  • PHYSICOCHEMICAL PROPERTIES AND PHARMACOLOGY OF AMLODIPINE BESYLATE: A BRIEF REVIEW MINI REVIEW. (2017). Baqai Journal of Health Sciences. [Link]

  • Understanding the Latest Revisions to USP <621>. (2023). Agilent Technologies. [Link]

  • USP-NF <621> Chromatography. (2023). USP-NF. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • A new stability-indicating HPLC-UV method for determination of amlodipine besylate and its impurities in drug substance. (2019). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Characterization of products formed by forced degradation of Amlodipine Besylate using LC/MS/MS. (2013). ASMS. [Link]

  • Are You Sure You Understand USP <621>? (2024). LCGC International. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005). ICH. [Link]

  • HPLC method development for the simultaneous analysis of amlodipine and valsartan in combined dosage forms and in vitro dissolution studies. (2012). Brazilian Journal of Pharmaceutical Sciences. [Link]

  • Simultaneous estimation and forced degradation studies of amlodipine besylate and indapamide in tablet dosage form by RP-HPLC method. (2013). Der Pharma Chemica. [Link]

  • Investigation of forced and total degradation products of amlodipine besylate by liquid chromatography and liquid chromatography-mass spectrometry. (2014). Sci-Hub. [Link]

  • Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. (n.d.). Universidade de Lisboa. [Link]

  • Stability-indicating RP-HPLC method development and validation for the quantification of amlodipine besylate and valsartan tablets in solid oral dosage form. (2024). Acta Poloniae Pharmaceutica. [Link]

  • Amlodipine Besylate Tablets. (n.d.). FDA. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Amlodipine Besylate. (n.d.). PubChem. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). EMA. [Link]

Sources

Application Note: 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one as an Advanced Active Pharmaceutical Intermediate (API)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Scaffold functionalization, causality in rational drug design, and self-validating synthetic protocols.

Chemical Profile & Pharmacophoric Rationale

The aza-bridgehead fused bicyclic system, specifically the pyrido[1,2-a]pyrimidin-4-one scaffold, is a recognized "privileged structure" in medicinal chemistry. It forms the core pharmacophore of numerous neurotropic and immunomodulatory agents[1]. While industrial synthesis often utilizes 3-(2-chloroethyl) derivatives as reactive intermediates for atypical antipsychotics like risperidone and paliperidone[2], the compound 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 70381-53-2) offers a distinct, highly valuable pharmacological profile.

The Causality of the C3-Propyl Substitution

In rational drug design, the replacement of a reactive leaving group (like chlorine) with a stable, aliphatic propyl chain is not merely a structural spacer. The C3-propyl group serves two critical functions:

  • Thermodynamic Binding: It significantly increases the calculated partition coefficient (clogP). This hydrophobic bulk actively drives the thermodynamics of receptor binding by displacing ordered water molecules within the lipophilic pockets of target enzymes, such as [3] and hyaluronidase[4].

  • Metabolic Stability: Unlike ethyl or haloethyl groups, the propyl chain resists rapid oxidative metabolism, extending the biological half-life of downstream derivatives while maintaining excellent blood-brain barrier (BBB) penetration.

Experimental Architecture: Late-Stage Functionalization

To leverage this API without disrupting the optimized 3-propyl pharmacophore, researchers employ transition-metal-catalyzed late-stage C-H functionalization[5]. By targeting the C-7 or C-9 positions of the pyridine ring, chemists can introduce diverse aryl or heteroaryl groups, avoiding the costly and time-consuming de novo synthesis of the bicyclic core for every new analog.

Workflow A API Scaffold (C3-Propyl) B Pd-Catalyzed C-H Arylation A->B Reagents C LC-MS QC Validation B->C Aliquot C->B Optimize D Bioassay Screening C->D Purified

Fig 1. Logical workflow for API derivatization via C-H activation with integrated QC validation.

Self-Validating Protocol: Palladium-Catalyzed C-7 Arylation

This protocol describes the functionalization of the API to generate novel anti-inflammatory candidates. It is designed as a self-validating system —relying on real-time analytical feedback rather than fixed timers to ensure batch-to-batch reproducibility.

Materials
  • API: 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.2 equiv)

  • Catalyst & Ligand: Pd(OAc)₂ (5 mol%), Tricyclohexylphosphine (PCy₃, 10 mol%)

  • Base & Additive: K₂CO₃ (2.0 equiv), Pivalic Acid (PivOH, 30 mol%)

  • Solvent: Anhydrous Toluene

Step-by-Step Methodology
  • Reaction Assembly (Causality of Additives): In an oven-dried Schlenk tube under an argon atmosphere, combine the API, Aryl Iodide, Pd(OAc)₂, PCy₃, K₂CO₃, and PivOH. Mechanistic Insight: Pivalic acid is strictly required. It acts as a proton shuttle, significantly lowering the activation energy of the Concerted Metalation-Deprotonation (CMD) pathway necessary to activate the electron-deficient pyridine ring.

  • Solvent Addition & Heating: Add anhydrous toluene (0.2 M relative to API). Seal the tube and heat the mixture to 110°C. Mechanistic Insight: Toluene's high boiling point and non-polar nature suppress unwanted nucleophilic side reactions at the pyrimidinone core while fully solubilizing the lipophilic C3-propyl API.

  • In-Process QC Validation (The Feedback Loop): At exactly 4 hours and 8 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Validation Rule: The reaction is only quenched when the ratio of mono-arylated product to starting material plateaus. If unreacted API remains >5% at the 8-hour mark, spike the reaction with an additional 2 mol% Pd(OAc)₂. If the di-arylated impurity exceeds 2% AUC, quench immediately by cooling to 0°C to preserve the yield profile.

  • Workup & Isolation: Filter the cooled mixture through a Celite pad, washing with EtOAc. Concentrate the filtrate under reduced pressure and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure C7-aryl derivative.

Application: Anti-Inflammatory Drug Design

Derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold have demonstrated remarkable efficacy as anti-inflammatory agents by acting as competitive inhibitors of hyaluronidase[4]. Hyaluronidase is responsible for degrading the extracellular matrix component Hyaluronic Acid (HA) into low-molecular-weight, pro-inflammatory fragments that activate CD44 and TLR4 receptors.

Pathway Drug API Derivative Enz Hyaluronidase Drug->Enz Inhibition Sub Hyaluronic Acid Enz->Sub Cleavage Frag HA Fragments Sub->Frag Degradation Rec CD44 Receptor Frag->Rec Binding Inflam Inflammation Rec->Inflam Activation

Fig 2. Mechanism of action for API derivatives inhibiting hyaluronidase-mediated inflammation.

Quantitative Data & SAR Analysis

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how functionalizing the 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one API alters physicochemical properties and target affinity.

Table 1: Comparative Physicochemical and Pharmacological Data

Compound IDC3-SubstituentC7-SubstituentclogPHyaluronidase IC₅₀ (µM)Synthetic Yield (%)
Parent API PropylHydrogen2.14> 100 (Inactive)N/A (Starting Mat.)
Derivative A PropylPhenyl3.8514.282%
Derivative B Propyl4-Fluorophenyl4.018.778%
Derivative C Propyl4-Methoxyphenyl3.7222.585%
ReferenceEthylPhenyl3.3045.165%

Data Interpretation: The retention of the C3-propyl group (Derivatives A-C) consistently yields lower IC₅₀ values (higher potency) compared to the C3-ethyl reference. The highly lipophilic 4-fluorophenyl substitution (Derivative B) provides the optimal balance of target affinity and synthetic yield.

References

  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity . Journal of Medicinal Chemistry. [3]

  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction . National Institutes of Health (PMC). [1]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents . World Journal of Pharmaceutical Sciences. [4]

  • Preparation of 3-(2-Chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a Key Intermediate for the Synthesis of Paliperidone . Taylor & Francis. [2]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization . ResearchGate. [5]

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Application Notes and Protocols for NMR Spectroscopy Sample Preparation of Pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry and drug development, with derivatives exhibiting a wide range of biological activities, including use as antipsychotics and kinase inhibitors.[1][2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantitative analysis of these compounds.[5][6] The quality and reliability of NMR data are fundamentally dependent on meticulous sample preparation. This document provides a comprehensive guide to the preparation of pyrido[1,2-a]pyrimidin-4-one derivatives for both qualitative and quantitative NMR (qNMR) analysis, rooted in established principles and practical field experience.

PART 1: Foundational Principles of Sample Preparation

The primary objective of sample preparation for NMR spectroscopy is to obtain a homogeneous, stable solution of the analyte at a suitable concentration in a deuterated solvent. The choice of solvent and the concentration of the sample are critical parameters that directly impact spectral quality, including signal resolution, signal-to-noise ratio, and the accuracy of quantitative measurements.

The Critical Role of Deuterated Solvents

Deuterated solvents are essential for ¹H NMR spectroscopy because they minimize the intense signals from the solvent protons that would otherwise obscure the signals from the analyte.[7][8][9] The small residual proton signals in the deuterated solvent can also serve as a chemical shift reference.[8] The selection of an appropriate deuterated solvent is governed by several factors, including:

  • Solubility of the Analyte: The analyte must be fully dissolved to obtain high-resolution NMR spectra.

  • Chemical Inertness: The solvent should not react with the analyte.

  • Signal Overlap: The residual solvent signals should not overlap with key analyte signals.

  • Boiling Point and Viscosity: These properties can affect the ease of handling and the spectral line widths.

PART 2: Recommended Protocols for Pyrido[1,2-a]pyrimidin-4-one Derivatives

Based on the chemical properties of the pyrido[1,2-a]pyrimidin-4-one core and its derivatives, the following protocols are recommended.

Qualitative ¹H and ¹³C NMR Sample Preparation

This protocol is designed for the structural characterization and purity assessment of pyrido[1,2-a]pyrimidin-4-one derivatives.

1. Solvent Selection:

The polarity of pyrido[1,2-a]pyrimidin-4-one derivatives can vary significantly based on their substitution. Therefore, a tiered approach to solvent selection is recommended:

  • Deuterated Chloroform (CDCl₃): This is a good starting point for many organic molecules due to its ability to dissolve a wide range of compounds.[8][9] Several studies on pyrido[1,2-a]pyrimidin-4-one derivatives have successfully employed CDCl₃.[10][11]

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): For more polar derivatives, DMSO-d₆ is an excellent choice due to its high polarity and strong solvating ability.[8] It is frequently used for N-heterocyclic compounds.[8][12]

  • Deuterated Methanol (CD₃OD): This solvent can be used for polar compounds and is also useful for identifying exchangeable protons.[8]

The following table summarizes the properties of these common deuterated solvents:

Deuterated SolventChemical Shift (ppm)PolarityKey Considerations
Chloroform-d (CDCl₃)7.26LowGood for a wide range of organic compounds.[8]
Dimethyl Sulfoxide-d₆ (DMSO-d₆)2.50HighExcellent for polar and sparingly soluble compounds.[8]
Methanol-d₄ (CD₃OD)3.31, 4.87 (OH)HighProtic solvent, useful for identifying exchangeable protons.[8]

2. Sample Concentration:

For routine ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-50 mg may be necessary to obtain a good signal-to-noise ratio in a reasonable time.

3. Step-by-Step Protocol:

  • Weigh 5-10 mg of the pyrido[1,2-a]pyrimidin-4-one derivative directly into a clean, dry NMR tube.

  • Add approximately 0.6 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the tube and gently vortex or sonicate to ensure complete dissolution of the sample. Visually inspect the solution for any undissolved particles.

  • If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Place the NMR tube in the spectrometer and acquire the data.

4. Investigating Exchangeable Protons (D₂O Shake):

If the structure contains labile protons, such as those in hydroxyl (-OH) or amine (-NH) groups, a deuterium exchange experiment can be performed to confirm their presence.[13][14]

  • Acquire a standard ¹H NMR spectrum in a non-protic solvent like CDCl₃ or DMSO-d₆.

  • Add one to two drops of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will either disappear or significantly decrease in intensity.[13]

Quantitative NMR (qNMR) Sample Preparation

qNMR is a powerful technique for determining the purity or concentration of a sample without the need for a calibration curve.[5][15] The accuracy of qNMR is highly dependent on precise sample preparation.

1. Key Requirements for Accurate qNMR:

  • Accurate Weighing: A microbalance with high precision is essential.[15]

  • Internal Standard: A stable, non-reactive compound with a known purity and signals that do not overlap with the analyte is required.[16]

  • Complete Dissolution: Both the analyte and the internal standard must be fully dissolved.[15]

  • Proper Acquisition Parameters: A sufficient relaxation delay (D1) is crucial for accurate integration.

2. Selection of an Internal Standard:

The choice of an internal standard is critical for the success of a qNMR experiment.[16] Desirable characteristics of an internal standard include:

  • High purity and stability

  • Non-hygroscopic

  • A simple spectrum with one or more sharp signals that do not overlap with the analyte signals

  • Solubility in the same deuterated solvent as the analyte

Commonly used internal standards for organic compounds include:

Internal StandardChemical Shift (ppm) in CDCl₃Key Features
1,4-Dioxane3.75Sharp singlet, good for many regions of the spectrum.
Maleic Anhydride7.10Sharp singlet, useful for aromatic region.
Dimethyl Sulfone2.92Sharp singlet, soluble in a range of solvents.

3. Step-by-Step qNMR Protocol:

  • Accurately weigh approximately 10-20 mg of the pyrido[1,2-a]pyrimidin-4-one derivative into a clean, dry vial.

  • Accurately weigh a similar amount of the chosen internal standard into the same vial.

  • Record the exact masses of both the analyte and the internal standard.

  • Add approximately 0.7 mL of the appropriate deuterated solvent to the vial.

  • Ensure complete dissolution by vortexing or sonicating.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., a relaxation delay of at least 5 times the longest T₁ of the signals of interest).

4. Calculation of Purity:

The purity of the analyte can be calculated using the following formula[15]:

Purity (%)= (I_analyte / I_standard) * (N_standard / N_analyte) * (M_analyte / M_standard) * (m_standard / m_analyte) * P_standard

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

PART 3: Visualization of Workflows

The following diagrams illustrate the decision-making process and workflow for preparing NMR samples of pyrido[1,2-a]pyrimidin-4-one derivatives.

Sample_Preparation_Workflow cluster_qualitative Qualitative NMR start_qual Start: Qualitative Analysis weigh_qual Weigh 5-10 mg of sample start_qual->weigh_qual solvent_choice Select Solvent: 1. CDCl3 2. DMSO-d6 3. CD3OD weigh_qual->solvent_choice dissolve_qual Add ~0.6 mL solvent and dissolve solvent_choice->dissolve_qual acquire_qual Acquire 1H and 13C NMR dissolve_qual->acquire_qual d2o_check D2O Exchange Needed? acquire_qual->d2o_check add_d2o Add 1-2 drops of D2O d2o_check->add_d2o Yes end_qual End: Structural Elucidation d2o_check->end_qual No reaquire_qual Re-acquire 1H NMR add_d2o->reaquire_qual reaquire_qual->end_qual

Caption: Workflow for qualitative NMR sample preparation.

qNMR_Workflow cluster_quantitative Quantitative NMR (qNMR) start_qnmr Start: Quantitative Analysis weigh_sample Accurately weigh ~15 mg of sample start_qnmr->weigh_sample weigh_is Accurately weigh ~15 mg of internal standard weigh_sample->weigh_is dissolve_qnmr Dissolve both in ~0.7 mL of solvent weigh_is->dissolve_qnmr acquire_qnmr Acquire 1H NMR with quantitative parameters dissolve_qnmr->acquire_qnmr process_data Process data and integrate signals acquire_qnmr->process_data calculate_purity Calculate purity process_data->calculate_purity end_qnmr End: Purity Determination calculate_purity->end_qnmr

Caption: Workflow for quantitative NMR (qNMR) sample preparation.

Conclusion

The successful application of NMR spectroscopy for the analysis of pyrido[1,2-a]pyrimidin-4-one derivatives is critically dependent on the adoption of robust sample preparation protocols. By carefully selecting the appropriate deuterated solvent and, for quantitative studies, a suitable internal standard, researchers can ensure the acquisition of high-quality, reliable, and reproducible NMR data. This, in turn, will facilitate accurate structural elucidation and purity determination, which are essential for advancing drug discovery and development programs centered on this important class of N-heterocyclic compounds.

References

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014, October 27).
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  • Universal Quantitative NMR Analysis of Complex Natural Samples - PMC - NIH. (2013, September 14).
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  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PMC. (n.d.).
  • Exchangeable Protons in NMR—Friend or Foe? - ACD/Labs. (2023, January 26).
  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.).
  • Determination of New 4‐Aryl‐pyrido[1,2‐c]pyrimidine Derivatives, Potential Antidepressant Agents. (2023, December 4).
  • A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. (n.d.).
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  • Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes, under crowded conditions in. (n.d.).
  • Pyridopyrimidinone Derivatives as ΙDNAG-Quadruplex-Stabilizing Agents: Design, Synthesis and Biophysical Studies - TCG Lifesciences Global CRO & CDMO. (n.d.).
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Journal of Medicinal Chemistry. (2007, September 11).
  • US12122789B2 - Forms of pyrido[1,2-a]pyrimidin-4-one derivatives, its formulation and its process of making - Google Patents. (n.d.).
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  • New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors - MDPI. (2024, October 21).
  • (PDF) Using NMR-detected hydrogen-deuterium exchange to quantify protein stability in cosolutes and under crowded conditions in vitro and in cells - ResearchGate. (2026, March 16).
  • Pyridopyrimidinone Derivatives as Potent and Selective c-Jun N-Terminal Kinase (JNK) Inhibitors - PubMed. (2015, March 2).

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Application Notes and Protocols for the Scale-Up Manufacturing and Pilot Plant Production of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidinone class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] Derivatives of this core structure have shown potential as anti-inflammatory agents, analgesics, and inhibitors of various enzymes, making them attractive candidates for drug discovery and development.[3][4] The successful transition from laboratory-scale synthesis to pilot plant and ultimately full-scale manufacturing is a critical phase in the development of any active pharmaceutical ingredient (API). This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up manufacturing and pilot plant production of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, with a focus on scientific integrity, process safety, and adherence to Good Manufacturing Practices (GMP).

Chemical Synthesis: From Bench to Pilot Plant

The synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones is most commonly achieved through the cyclocondensation of a 2-aminopyridine with a β-keto ester.[5][6] This reaction is often facilitated by a dehydrating agent and catalyst, such as polyphosphoric acid (PPA), which promotes the intramolecular cyclization.[5]

Reaction Pathway

The synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one proceeds via the reaction of 2-aminopyridine with ethyl 2-propylacetoacetate. The reaction mechanism involves an initial nucleophilic attack of the exocyclic amino group of 2-aminopyridine on the keto group of the β-keto ester, followed by an intramolecular cyclization and dehydration to yield the final product.

Reaction_Pathway reactant1 2-Aminopyridine intermediate Intermediate (Schiff base/enamine) reactant1->intermediate Nucleophilic attack reactant2 Ethyl 2-propylacetoacetate reactant2->intermediate catalyst Polyphosphoric Acid (PPA) (Catalyst & Dehydrating Agent) catalyst->intermediate Facilitates product 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate->product Intramolecular Cyclization & Dehydration water Water (by-product) intermediate->water - H2O

Caption: Synthetic pathway for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Laboratory-Scale Synthesis Protocol

This protocol outlines the synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one at a laboratory scale, providing a baseline for process development and scale-up.

Materials:

Reagent/SolventMolecular WeightQuantityMoles
2-Aminopyridine94.12 g/mol 10.0 g0.106
Ethyl 2-propylacetoacetate172.22 g/mol 20.0 g0.116
Polyphosphoric Acid (115%)-100 g-
Saturated Sodium Bicarbonate Solution-As needed-
Ethyl Acetate-As needed-
Brine-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a condenser, add polyphosphoric acid (100 g) and heat to 80°C with stirring.

  • Slowly add 2-aminopyridine (10.0 g, 0.106 mol) to the hot PPA. The temperature of the mixture may rise; maintain it below 100°C.

  • Once the 2-aminopyridine has dissolved, add ethyl 2-propylacetoacetate (20.0 g, 0.116 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 120°C.

  • After the addition is complete, heat the reaction mixture to 130-140°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Allow the reaction mixture to cool to approximately 80°C and then carefully pour it onto crushed ice (500 g) with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Pilot Plant Scale-Up Considerations

Transitioning the synthesis from the laboratory to a pilot plant requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[7][8]

Scale_Up_Workflow start Laboratory-Scale Synthesis process_safety Process Safety Assessment (Calorimetry, Hazard Analysis) start->process_safety process_dev Process Development & Optimization (DoE, Parameter Tuning) process_safety->process_dev equipment Equipment Selection & Qualification (Reactor, Filtration, Dryer) process_dev->equipment gmp GMP Compliance (SOPs, Batch Records, QC) equipment->gmp raw_materials Raw Material Sourcing & Qualification raw_materials->equipment pilot_batch Pilot Plant Batch Production gmp->pilot_batch

Caption: Workflow for scaling up the synthesis to a pilot plant.

Process Safety Assessment

The reaction between 2-aminopyridine and a β-keto ester in the presence of PPA is exothermic. A thorough process safety assessment is mandatory before scaling up.[9][10]

  • Reaction Calorimetry: Determine the heat of reaction (ΔHr) and the maximum temperature of the synthesis reaction (MTSR) to assess the cooling requirements and the potential for a thermal runaway.[11]

  • Thermal Stability: Evaluate the thermal stability of reactants, intermediates, and the final product to identify decomposition temperatures and potential hazards.[10]

  • Hazard and Operability (HAZOP) Study: Conduct a systematic review of the process to identify potential deviations from the intended design and their consequences.

Key Safety Considerations:

  • Exothermic Reaction: The reaction is exothermic, and inadequate temperature control can lead to a runaway reaction.[12] Ensure the pilot plant reactor has sufficient cooling capacity.

  • Polyphosphoric Acid Handling: PPA is corrosive and reacts exothermically with water.[11] Appropriate personal protective equipment (PPE) must be worn, and handling should be performed in a well-ventilated area.

  • 2-Aminopyridine Toxicity: 2-Aminopyridine is toxic if swallowed or in contact with skin and causes serious eye irritation.[12] Handle with appropriate engineering controls and PPE.

Process Development and Optimization

The laboratory procedure should be optimized for the pilot plant scale.

  • Reagent Stoichiometry: Investigate the optimal molar ratio of reactants to maximize yield and minimize impurities.

  • Temperature and Reaction Time: Optimize the reaction temperature and duration to ensure complete conversion while minimizing byproduct formation.

  • Mixing Efficiency: Ensure adequate mixing is maintained at the larger scale to ensure homogeneity and efficient heat transfer.

  • Work-up and Isolation: Develop a robust and scalable work-up procedure. The quenching of PPA with ice/water is highly exothermic and must be carefully controlled.

Crystallization and Purification

Crystallization is a critical step for achieving the desired purity and physical properties of the API.[13]

  • Solvent Selection: Screen various solvents and solvent mixtures to identify a system that provides good yield and crystal morphology.[14] Ethanol, ethyl acetate, and their mixtures with anti-solvents like heptane or water are common choices.

  • Cooling Profile: Develop a controlled cooling profile to influence crystal size and distribution.

  • Filtration and Drying: Select appropriate filtration and drying equipment for the pilot scale. The drying temperature should be well below the decomposition temperature of the product.

Pilot Plant Production Protocol

This protocol describes the production of a pilot-scale batch of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, adhering to GMP guidelines.[][16]

Equipment:

  • 100 L Glass-Lined Reactor with overhead stirrer, temperature probe, and condenser

  • Addition Funnel/Pump

  • Receiving Vessel for quenching

  • Filtration unit (e.g., Nutsche filter)

  • Vacuum Dryer

Materials:

Reagent/SolventQuantity
2-Aminopyridine5.0 kg
Ethyl 2-propylacetoacetate10.0 kg
Polyphosphoric Acid (115%)50 kg
Water (for quenching)250 L
Sodium BicarbonateAs needed
Ethyl AcetateAs needed
Ethanol (for recrystallization)As needed

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and has passed all pre-batch checks.

  • PPA Charging and Heating: Charge polyphosphoric acid (50 kg) into the reactor. Start agitation and heat the PPA to 80°C.

  • 2-Aminopyridine Addition: Slowly add 2-aminopyridine (5.0 kg) to the reactor, maintaining the temperature below 100°C.

  • β-Keto Ester Addition: Add ethyl 2-propylacetoacetate (10.0 kg) to the reactor via an addition pump over 1-2 hours, controlling the addition rate to maintain the temperature below 120°C.

  • Reaction: Heat the reaction mass to 130-140°C and hold for 2-4 hours. Monitor the reaction by in-process control (IPC) checks (e.g., HPLC).

  • Quenching: Cool the reaction mixture to 80°C. In a separate vessel, prepare 250 L of chilled water. Slowly transfer the reaction mass into the chilled water with efficient stirring, ensuring the temperature of the quench mixture is controlled.

  • Neutralization: Adjust the pH of the aqueous slurry to 7-8 with a sodium bicarbonate solution.

  • Extraction: Transfer the neutralized slurry to an extraction vessel and extract with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Solvent Swap and Crystallization: Filter off the drying agent and concentrate the ethyl acetate solution. Perform a solvent swap to ethanol and crystallize the product by controlled cooling.

  • Filtration and Drying: Filter the crystalline product and wash with cold ethanol. Dry the product in a vacuum dryer at a suitable temperature until the residual solvent levels meet the required specifications.

  • Packaging and Labeling: Package the final product in appropriately labeled containers.

Quality Control

A robust quality control strategy is essential to ensure the identity, purity, and quality of the final API.

TestMethodSpecification
AppearanceVisualWhite to off-white crystalline solid
IdentificationFTIR, ¹H NMRConforms to the reference standard
PurityHPLC≥ 99.0%
Related SubstancesHPLCIndividual impurity ≤ 0.1%, Total impurities ≤ 0.5%
Melting PointMelting Point ApparatusTo be established
Loss on DryingGravimetric≤ 0.5%
Residual SolventsGC-HSTo be established based on solvents used

Conclusion

The successful scale-up of the synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one from the laboratory to a pilot plant hinges on a thorough understanding of the reaction chemistry, a rigorous process safety assessment, and strict adherence to GMP principles. The protocols and considerations outlined in this document provide a comprehensive framework for achieving a safe, efficient, and reproducible manufacturing process for this promising pharmaceutical intermediate.

References

  • Center for Chemical Process Safety. (n.d.). Process Safety in the Pharmaceutical Industry. AIChE.
  • American Chemical Society. (2022, February 18). Process Safety from Bench to Pilot to Plant.
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  • The Pharma Master. (2024, May 26). Good Manufacturing Practices (GMP) for APIs.
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  • American Chemical Society. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • MDPI. (2022, May 26). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.
  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, June 8).
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  • ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent | Request PDF.
  • Institute of Pharmacy Technology, Salipur. (n.d.). UNIT-I PILOT PLANT SCALE UP TECHNIQUES.
  • PMC. (n.d.).
  • PMC. (n.d.).
  • SIOC Journals. (n.d.). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles.
  • Redalyc. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one.
  • ResearchGate. (2021, October 26).
  • Unknown. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • Unknown. (n.d.). How to Grow Crystals.
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  • PubMed. (1948, October).
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Application Note: Elucidating the Mass Spectrometry Fragmentation Pathways of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a variety of biologically active compounds.[1][2] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including antipsychotic, tranquilizing, and anti-allergic properties.[1][2] Prominent examples of marketed drugs containing this scaffold include the antipsychotic agent Risperidone.[3] The biological efficacy and pharmacokinetic profile of these molecules are intrinsically linked to their substitution patterns. The compound of interest, 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one, represents a model compound for understanding the influence of alkyl substitutions on the physicochemical properties and analytical behavior of this important class of molecules.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool in the development of small-molecule drugs.[4][5] It provides crucial information for structural confirmation, impurity profiling, and metabolite identification.[4] A thorough understanding of the fragmentation pathways of a drug candidate under tandem mass spectrometry (MS/MS) conditions is fundamental for developing robust bioanalytical methods and for the structural elucidation of its metabolites.[2]

This application note provides a detailed examination of the proposed mass spectrometry fragmentation pathways of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one. We present a comprehensive, step-by-step protocol for acquiring high-quality tandem mass spectra and offer an in-depth analysis of the fragmentation patterns based on established principles of ion chemistry.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines a general procedure for the analysis of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one using a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality data and preventing instrument contamination.[6][7]

  • Stock Solution Preparation: Accurately weigh approximately 1 mg of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of 1 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could clog the LC system.

Liquid Chromatography Parameters

The following are typical starting conditions for the chromatographic separation. Method optimization may be required based on the specific instrument and column used.[1][8]

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Parameters

These parameters are a starting point for a typical quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.[9][10]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Gas Nitrogen
Desolvation Temperature 350 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) for fragmentation analysis
Scan Range (MS1) m/z 50-500
Product Ion Scan (MS/MS) Isolate the protonated molecule [M+H]⁺ and scan for fragments

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry stock 1. Prepare 1 mg/mL Stock Solution working 2. Dilute to 1 µg/mL Working Solution stock->working filter 3. Filter with 0.22 µm Syringe Filter working->filter inject 4. Inject 2 µL onto C18 Column filter->inject separate 5. Gradient Elution for Separation inject->separate ionize 6. Electrospray Ionization (ESI+) separate->ionize ms1 7. MS1 Scan (Full Scan) ionize->ms1 isolate 8. Isolate [M+H]⁺ ms1->isolate cid 9. Collision-Induced Dissociation (CID) isolate->cid ms2 10. MS2 Scan (Product Ion Scan) cid->ms2

Caption: Workflow for LC-MS/MS analysis of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one.

Proposed Fragmentation Pathways

The fragmentation of protonated 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one (calculated [M+H]⁺ = m/z 203.1184) under collision-induced dissociation (CID) is expected to be directed by the charge localization on the nitrogen atoms and the presence of the alkyl substituents. The pyridopyrimidine core provides a stable scaffold, and initial fragmentations are likely to involve the more labile alkyl groups.

Primary Fragmentation: Loss of the Propyl Side Chain

The bond between the pyrimidine ring and the propyl group at the C3 position is a likely site for initial fragmentation.

  • Loss of Propene: A common fragmentation mechanism for protonated molecules with alkyl chains is the neutral loss of an alkene through a charge-remote fragmentation.[11] In this case, the loss of propene (C₃H₆, 42.0469 Da) from the [M+H]⁺ ion would result in a fragment at m/z 161.0715 . This is often a dominant pathway for alkyl-substituted heterocycles.

  • Loss of an Ethyl Radical: Cleavage of the C-C bond within the propyl side chain can lead to the loss of an ethyl radical (•C₂H₅, 29.0391 Da), resulting in a fragment at m/z 174.0793 .

Secondary Fragmentation Pathways

The primary fragment ions can undergo further fragmentation, providing more detailed structural information.

  • Fragmentation of the m/z 161 Ion: The fragment resulting from the loss of propene can undergo further cleavages. A likely subsequent fragmentation is the loss of a neutral carbon monoxide (CO, 27.9949 Da) molecule from the pyrimidinone ring, a characteristic fragmentation for this type of structure.[12] This would produce a fragment at m/z 133.0766 .

  • Retro-Diels-Alder (RDA) Fragmentation: Fused heterocyclic systems can undergo retro-Diels-Alder reactions.[13] Cleavage of the pyrimidine ring could lead to characteristic neutral losses. For instance, cleavage across the pyrimidine ring could result in the loss of methyl isocyanate (CH₃NCO) or related species.

Proposed Fragmentation Scheme Diagram

fragmentation_pathway M_H [M+H]⁺ m/z 203.1184 frag1 Fragment A m/z 161.0715 M_H->frag1 - C₃H₆ (Propene) frag2 Fragment B m/z 174.0793 M_H->frag2 - •C₂H₅ (Ethyl radical) frag3 Fragment C m/z 133.0766 frag1->frag3 - CO (Carbon Monoxide)

Caption: Proposed major fragmentation pathways for protonated 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one.

Summary of Expected Key Fragments

The following table summarizes the expected m/z values for the key ions in the positive ion ESI-MS/MS spectrum of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one.

IonProposed StructureCalculated m/z
[M+H]⁺ Protonated Parent Molecule203.1184
Fragment A [M+H - C₃H₆]⁺161.0715
Fragment B [M+H - •C₂H₅]⁺174.0793
Fragment C [M+H - C₃H₆ - CO]⁺133.0766

Trustworthiness and Self-Validation

The proposed fragmentation pathways are based on fundamental principles of mass spectrometry and are consistent with the observed fragmentation of structurally related compounds, such as Risperidone and its analogs.[9][14] The most reliable validation of these proposed pathways would involve high-resolution mass spectrometry (HRMS) to confirm the elemental composition of the fragment ions. Additionally, performing MS³ experiments on the major fragment ions (e.g., m/z 161) can provide further structural confirmation by observing their subsequent fragmentation. Deuterium labeling of the alkyl chains would offer definitive proof of the proposed neutral losses.

Conclusion and Applications

A thorough understanding of the mass spectrometric fragmentation of 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one is essential for its analytical characterization. The proposed pathways, dominated by the loss of the propyl side chain followed by cleavages of the heterocyclic core, provide a roadmap for the interpretation of tandem mass spectra. This knowledge is directly applicable to:

  • Structural Confirmation: Rapidly confirming the identity of synthesized compounds.

  • Metabolite Identification: Predicting and identifying metabolites where modifications occur on the alkyl chains or the core ring structure.

  • Quantitative Bioanalysis: Developing highly selective and sensitive Multiple Reaction Monitoring (MRM) methods for pharmacokinetic studies by selecting unique precursor-product ion transitions.[9]

This application note serves as a practical guide for researchers and scientists working with 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives and other related N-heterocyclic compounds in a drug discovery and development setting.

References

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  • Zhang, Y., et al. (2018). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Analytical Methods, 10(28), 3406-3419. [Link]

  • Pignatello, R., et al. (2019). Photocatalytic transformation of the antipsychotic drug risperidone in aqueous media on reduced graphene oxide—TiO2 composites. Catalysts, 9(12), 1039. [Link]

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  • Shishov, A., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 30(6), 1234. [Link]

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  • Allen, F., et al. (2014). Competitive Fragmentation Modeling of ESI-MS/MS spectra for metabolite identification. Proceedings of the 12th International Workshop on Data Mining in Bioinformatics (BIOKDD). [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Wang, H., et al. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • Kim, H., et al. (2021). Characterization and Study on Fragmentation Pathways of a Novel Nerve Agent, 'Novichok (A234)', in Aqueous Solution by Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 26(4), 1059. [Link]

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Navigating the Purification of Pyrido-Pyrimidines: A Guide to Column Chromatography Techniques

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Abstract

The pyrido-pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of these complex heterocyclic compounds often yields mixtures containing starting materials, intermediates, and byproducts. Effective purification is therefore a critical step in the drug development pipeline. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of column chromatography for the purification of synthesized pyrido-pyrimidines. We delve into the nuances of stationary and mobile phase selection, offer step-by-step protocols for various chromatographic techniques, and provide troubleshooting strategies for common challenges.

Introduction: The Challenge of Purifying Pyrido-Pyrimidines

Pyrido-pyrimidines are a class of nitrogen-containing heterocyclic compounds with a fused pyridine and pyrimidine ring system.[1][2][3] Their diverse pharmacological activities make them attractive candidates for drug discovery.[1][2][3] However, the inherent polarity imparted by the nitrogen atoms, coupled with the potential for a wide range of substituents, presents unique challenges during purification.[4] Issues such as poor retention in reversed-phase chromatography, peak tailing in normal-phase chromatography, and sample degradation on acidic silica gel are frequently encountered.[4][5]

This guide offers a systematic approach to overcoming these challenges by leveraging various column chromatography techniques, including normal-phase, reversed-phase, and Hydrophilic Interaction Liquid Chromatography (HILIC).

Foundational Principles: Selecting the Right Chromatographic Mode

The choice of chromatographic technique is paramount and depends largely on the polarity of the target pyrido-pyrimidine derivative and its impurities.[4]

Normal-Phase Chromatography (NPC)

NPC, utilizing a polar stationary phase (most commonly silica gel) and a non-polar mobile phase, is often the initial choice for less to moderately polar pyrido-pyrimidine derivatives.[4][6]

  • Mechanism: Separation is based on the principle of adsorption. Polar compounds interact more strongly with the polar stationary phase and thus elute later than non-polar compounds.[6][7]

  • Stationary Phase: Silica gel is the workhorse of NPC.[8][9] Its surface is covered with acidic silanol groups (Si-OH) that can interact with the basic nitrogen atoms of pyrido-pyrimidines, sometimes leading to peak tailing.[5]

  • Mobile Phase: Typically, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is used.[6][10]

Reversed-Phase Chromatography (RPC)

RPC is a versatile and robust technique suitable for a broad range of pyrido-pyrimidines, particularly those with some non-polar characteristics.[4]

  • Mechanism: RPC employs a non-polar stationary phase and a polar mobile phase. Retention is based on hydrophobic interactions; less polar compounds are retained more strongly.

  • Stationary Phase: The most common stationary phases are silica particles chemically bonded with alkyl chains, such as C18 or C8.[4][11]

  • Mobile Phase: A mixture of water and a water-miscible organic solvent like acetonitrile or methanol is typically used.[4][11]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is the preferred method for very polar and hydrophilic pyrido-pyrimidine derivatives that exhibit little to no retention in RPC systems.[4][12][13]

  • Mechanism: HILIC utilizes a polar stationary phase, similar to NPC, but with a mobile phase rich in an organic solvent containing a small amount of aqueous solvent.[14][15][16] A water-rich layer forms on the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase.[15][16]

  • Stationary Phase: Bare silica, amide, or zwitterionic phases are commonly used.[4][17]

  • Mobile Phase: The mobile phase consists of a high percentage of an organic solvent (typically acetonitrile) and a low percentage of an aqueous buffer.[14][18]

Method Development and Optimization

A systematic approach to method development is crucial for achieving optimal separation.

The Role of Thin-Layer Chromatography (TLC)

TLC is an invaluable and rapid tool for scouting and optimizing solvent systems for normal-phase column chromatography.[6][19] The goal is to find a solvent system that provides a good separation of the target compound from its impurities, with a retention factor (Rf) for the target compound ideally between 0.2 and 0.4.

Mobile Phase Modifiers

The addition of small amounts of modifiers to the mobile phase can significantly improve peak shape and selectivity.

  • For Basic Compounds (like Pyrido-pyrimidines) in NPC: To mitigate peak tailing caused by interactions with acidic silanol groups, a small amount of a basic modifier like triethylamine (TEA) or pyridine can be added to the mobile phase.[10][20] This "competing base" will preferentially interact with the active silanol sites.[5]

  • For RPC: Adjusting the pH of the mobile phase with additives like formic acid, trifluoroacetic acid (TFA), or buffers can control the ionization state of the analytes and improve peak shape and retention.[4][21][22] For basic compounds, a low pH (e.g., 2.5-3.0) can protonate residual silanol groups, minimizing unwanted interactions.[5]

Experimental Protocols

The following are general, step-by-step protocols for the purification of pyrido-pyrimidines using different chromatographic techniques. These should be considered as starting points and may require optimization based on the specific compound and impurity profile.

Protocol 1: Normal-Phase Flash Chromatography

Flash chromatography is a rapid form of preparative column chromatography that utilizes gas pressure to drive the mobile phase through the column, significantly reducing purification time.[8][23][24]

Objective: To purify a moderately polar pyrido-pyrimidine derivative.

Materials:

  • Silica gel (230-400 mesh)[8]

  • Chromatography column

  • Crude pyrido-pyrimidine sample

  • Solvents (e.g., hexane, ethyl acetate)[10]

  • Triethylamine (optional modifier)[10]

  • TLC plates, chamber, and UV lamp

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Solvent System Selection: Using TLC, determine an optimal mobile phase composition (e.g., 70:30 hexane:ethyl acetate) that gives an Rf value of ~0.3 for the target compound.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and crack-free bed.[10]

    • Gently tap the column to aid in packing. Do not let the column run dry.[4]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).[4] Carefully apply the solution to the top of the silica bed.

    • Dry Loading: If the sample is not soluble in the mobile phase, dissolve it in a polar solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent.[17] Carefully add the dried silica-adsorbed sample to the top of the column.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., from a nitrogen line or air pump) to achieve a steady flow rate.

    • Begin collecting fractions.

  • Fraction Monitoring:

    • Monitor the eluting fractions by TLC.[10]

    • Spot each fraction on a TLC plate and develop it in the same solvent system used for the column.

    • Visualize the spots under a UV lamp.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.[10]

Diagram: Normal-Phase Flash Chromatography Workflow

NPC_Workflow TLC 1. TLC Optimization Packing 2. Column Packing TLC->Packing Loading 3. Sample Loading Packing->Loading Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. TLC Analysis of Fractions Elution->Analysis Isolation 6. Combine Pure Fractions & Evaporate Analysis->Isolation Pure_Product Pure Pyrido-pyrimidine Isolation->Pure_Product

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To purify a pyrido-pyrimidine derivative with some non-polar character.

Materials:

  • HPLC system with a UV detector and fraction collector

  • C18 or C8 HPLC column

  • Crude pyrido-pyrimidine sample

  • HPLC-grade water, acetonitrile, or methanol

  • Formic acid or TFA (optional modifier)[4]

  • Vials for sample and collection

Procedure:

  • Mobile Phase Preparation: Prepare mobile phases A (e.g., water with 0.1% formic acid) and B (e.g., acetonitrile with 0.1% formic acid).[4] Degas the mobile phases.

  • Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation: Dissolve the crude sample in a solvent compatible with the initial mobile phase.[21] Filter the sample through a 0.45 µm filter.

  • Gradient Elution:

    • Inject the sample.

    • Run a gradient from a low to a high percentage of the organic solvent (e.g., 5% to 95% B over 20 minutes).[4]

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Analysis and Isolation:

    • Analyze the collected fractions for purity (e.g., by analytical HPLC or LC-MS).

    • Combine the pure fractions and remove the solvent (lyophilization is often preferred for aqueous mobile phases).

Diagram: RP-HPLC Purification Workflow

RPHPLC_Workflow Mobile_Phase 1. Prepare Mobile Phases Equilibration 2. Column Equilibration Mobile_Phase->Equilibration Sample_Prep 3. Sample Preparation Equilibration->Sample_Prep Injection 4. Inject & Run Gradient Sample_Prep->Injection Collection 5. Fraction Collection Injection->Collection Analysis 6. Purity Analysis Collection->Analysis Isolation 7. Combine & Lyophilize Analysis->Isolation Pure_Product Pure Pyrido-pyrimidine Isolation->Pure_Product

Caption: Workflow for Reversed-Phase HPLC Purification.

Protocol 3: HILIC Purification

Objective: To purify a highly polar pyrido-pyrimidine derivative.

Materials:

  • HPLC or MPLC system

  • HILIC column (e.g., bare silica, amide)[4]

  • Crude pyrido-pyrimidine sample

  • HPLC-grade acetonitrile and water

  • Ammonium formate or ammonium acetate (buffer)

  • Vials for sample and collection

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate) and mobile phase B (e.g., 50:50 acetonitrile:water with 10 mM ammonium formate).[4] Degas the mobile phases.

  • Column Equilibration: Thoroughly equilibrate the column with the initial high organic mobile phase (e.g., 100% A) for at least 10-15 column volumes.[17]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a solvent with similar or weaker elution strength to prevent peak distortion.[17]

  • Gradient Elution:

    • Inject the sample.

    • Start with a high percentage of the organic solvent and gradually increase the percentage of the aqueous solvent to elute the polar compounds (e.g., 0% to 100% B over 20 minutes).[4]

  • Fraction Collection and Analysis: Follow the same procedure as for RP-HPLC.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Peak Tailing (NPC) Strong interaction of basic pyrido-pyrimidine with acidic silanol groups.[5]Add a small amount (0.1-1%) of a competing base like triethylamine or pyridine to the mobile phase.[10] Consider using a less acidic stationary phase like alumina.[10]
Poor Retention (RPC) The compound is too polar for the stationary phase.[25][26]Switch to a more polar stationary phase (e.g., polar-embedded or polar-endcapped).[17] Use HILIC.[4]
Poor Separation Inappropriate mobile phase composition.[21]Optimize the solvent gradient.[27] Try a different solvent system (e.g., methanol instead of acetonitrile in RPC).[22] Change the stationary phase to alter selectivity.[10]
Low Recovery Irreversible adsorption or degradation on the column.[5]For NPC, use a less acidic stationary phase or add a modifier.[5] Ensure the sample is stable under the chromatographic conditions.
Column Overload Too much sample injected for the column capacity.[21]Reduce the sample concentration or injection volume.[21] Use a larger diameter column.

Conclusion

The successful purification of synthesized pyrido-pyrimidines is a critical and often challenging step in drug discovery and development. A thorough understanding of the principles of column chromatography, coupled with a systematic approach to method development, is essential for achieving high purity and yield. By carefully selecting the appropriate chromatographic mode—be it normal-phase, reversed-phase, or HILIC—and optimizing the stationary and mobile phases, researchers can effectively overcome the purification hurdles associated with this important class of heterocyclic compounds. This guide provides a foundational framework and practical protocols to aid scientists in this endeavor.

References

  • Unknown. (n.d.). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. Retrieved March 27, 2026, from [Link]

  • Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved March 27, 2026, from [Link]

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Retrieved March 27, 2026, from [Link]

  • Buchi.com. (n.d.). Why HILIC is what your polar compounds need for purification. Retrieved March 27, 2026, from [Link]

  • Unknown. (n.d.). Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns. Journal of Chromatographic Science | Oxford Academic. Retrieved March 27, 2026, from [Link]

  • Guillarme, D., & Veuthey, J. L. (2017, March 16). Alternative Strategies to Reversed-Phase Liquid Chromatography for the Analysis of Pharmaceutical Compounds. CHIMIA. Retrieved March 27, 2026, from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved March 27, 2026, from [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved March 27, 2026, from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved March 27, 2026, from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved March 27, 2026, from [Link]

  • Scilution. (2023, July 3). Flash Chromatography: A Speedy Solution for Separation & Purification. Retrieved March 27, 2026, from [Link]

  • iajps. (2021, April 15). Flash chromatography. Retrieved March 27, 2026, from [Link]

  • Biotage. (n.d.). Successful flash chromatography. Retrieved March 27, 2026, from [Link]

  • Toche, R. B., Ghotekar, B. K., & Kazi, M. (n.d.). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Toche, R. B., et al. (2008, August 13). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar. Retrieved March 27, 2026, from [Link]

  • Unknown. (2009, July 15). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. PubMed. Retrieved March 27, 2026, from [Link]

  • International Journal of Pharmaceutical Development & Technology. (n.d.). a review on a flash chromatography. Retrieved March 27, 2026, from [Link]

  • Fuji Silysia Chemical Ltd. (n.d.). Silica gel for Column Chromatography. Retrieved March 27, 2026, from [Link]

  • Unknown. (n.d.). How to purify the lipid conjugated with hetrocyclic molecule ? Which mobile phase can be used on C18 column on Preparative HPLC? ResearchGate. Retrieved March 27, 2026, from [Link]

  • Reddit. (2017, February 22). Column chromatography & TLC on highly polar compounds? Retrieved March 27, 2026, from [Link]

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Sources

Application Notes & Protocols: In Vivo Dosing and Formulation Strategies for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific preclinical data for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively available in public literature. This document provides a comprehensive framework based on the known properties of the pyrido[1,2-a]pyrimidin-4-one scaffold and established best practices for the formulation of novel, poorly soluble N-heterocyclic small molecules. Researchers must conduct compound-specific validation.

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold and its In Vivo Delivery Challenge

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold in modern medicinal chemistry. Derivatives of this structure have been investigated for a range of biological activities, including as selective aldose reductase inhibitors and allosteric SHP2 inhibitors for cancer therapy.[1][2][3] These compounds are part of a broader class of N-heterocycles that are foundational to over 90% of new drugs.[4]

This guide provides a systematic approach for researchers and drug development professionals to characterize and formulate novel compounds such as 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will detail the necessary physicochemical profiling, outline logical formulation strategies, and provide step-by-step protocols for preparing dosing vehicles suitable for oral and parenteral administration in preclinical models.

Part 1: Foundational Physicochemical Characterization

Before any formulation can be rationally designed, a fundamental understanding of the compound's physicochemical properties is essential. These parameters dictate the compound's behavior in various solvents and physiological environments, directly informing the selection of an appropriate delivery vehicle.[10]

Aqueous Solubility Profiling

The single most critical parameter is aqueous solubility. This should be determined across a physiologically relevant pH range (e.g., pH 2.0, 6.5, and 7.4) to simulate the conditions of the stomach, small intestine, and blood, respectively.

Rationale: For ionizable drugs, solubility can change dramatically with pH.[11] A weakly basic compound may be soluble in the acidic stomach but precipitate in the neutral intestine, severely limiting absorption. This data is crucial for deciding between a simple solution, a pH-adjusted formulation, or a more complex system like a suspension or lipid-based vehicle.

Organic Solvent & Excipient Solubility

Assess the compound's solubility in common, non-clinical formulation excipients. This "mini-screen" provides a rapid indication of which vehicles are most likely to succeed.

Rationale: Identifying solvents in which the compound is highly soluble is the first step toward developing a co-solvent or solution-based formulation.[12] This avoids a trial-and-error approach and conserves valuable compound.

Solvent/Excipient Function Commonly Used For
DMSOAprotic SolventInitial dissolution, stock solutions
PEG 300 / PEG 400Co-solventIncreasing solubility in aqueous systems
EthanolCo-solventDissolving a range of compounds
Propylene Glycol (PG)Co-solventGenerally well-tolerated
Tween® 80 / Polysorbate 80Non-ionic SurfactantEnhancing and maintaining solubility
Corn Oil / Sesame OilLipid VehicleOral or subcutaneous delivery of lipophilic compounds

Table 1: Common excipients for initial solubility screening.[12][13]

Workflow for Physicochemical Profiling

The following workflow provides a systematic approach to gathering the essential data needed for formulation development.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Vehicle Solubility Screen cluster_2 Phase 3: Data Analysis A Weigh Compound B Determine Aqueous Solubility (pH 2.0, 6.5, 7.4) A->B C Determine pKa (Potentiometric or UV-metric) A->C D Measure LogP/LogD (Shake-flask or HPLC) A->D G Analyze Data to Classify Compound (e.g., BCS/DCS) B->G C->G D->G E Screen Solubility in Organic Solvents (DMSO, Ethanol, PEG400) E->G F Screen Solubility in Lipids & Surfactants (Corn Oil, Tween 80) F->G H Proceed to Formulation Strategy G->H G Start Start: Compound with Target Dose & Route Solubility Is Aqueous Solubility > Target Dose? Start->Solubility CoSolvent Is it Soluble in Co-solvents (e.g., PEG, PG)? Solubility->CoSolvent No AqueousSol Formulate in Saline or pH-adjusted Buffer Solubility->AqueousSol Yes Suspension Is Compound Stable & Wettable? CoSolvent->Suspension No CoSolventForm Develop Co-solvent Formulation (e.g., PEG/Saline for IV) (e.g., PEG/Water for PO) CoSolvent->CoSolventForm Yes SuspensionForm Develop Suspension (e.g., 0.5% Methylcellulose for PO) Suspension->SuspensionForm Yes AdvancedForm Consider Advanced Formulations: - Nanosuspension - Lipid-Based (SEDDS) - Amorphous Solid Dispersion Suspension->AdvancedForm No

Caption: Decision tree for selecting an in vivo formulation.

Comparison of Common Formulation Approaches
Formulation Type Typical Composition Primary Route(s) Advantages Disadvantages
Aqueous Solution Saline, PBS, pH-adjusted buffersIV, IP, SC, POSimple, ensures 100% bioavailability for IV, low vehicle toxicity. [10]Only for soluble compounds.
Co-solvent Solution 10% DMSO, 40% PEG400, 50% SalineIV, IP, POGreatly enhances solubility, suitable for many routes. [12]Potential for vehicle toxicity, risk of precipitation upon injection. [12][14]
Suspension 0.5-1% Methylcellulose or CMC in waterPO, SCEasy to prepare, reveals intrinsic absorption properties. [7][11]Non-uniform dosing if not mixed well, not for IV use, lower bioavailability. [15]
Lipid Solution/Suspension Corn oil, sesame oilPO, SCGood for highly lipophilic compounds, can improve oral absorption via lymphatic uptake. [8]Can influence absorption kinetics, not for IV use. [13]
Nanosuspension Drug nanoparticles stabilized by polymers/surfactants (e.g., HPMC, Tween 80)PO, IVIncreases surface area, enhancing dissolution rate and bioavailability. [16][17]Requires specialized equipment (milling, homogenization), more complex to develop. [17]

Table 2: Comparison of common preclinical formulation strategies.

Part 3: Detailed Experimental Protocols

Safety Precaution: Always handle unknown compounds with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Prepare formulations in a chemical fume hood or ventilated enclosure.

Protocol 1: Co-Solvent Formulation for Intravenous (IV) or Intraperitoneal (IP) Injection

This protocol describes the preparation of a common vehicle system for poorly soluble compounds, often referred to as "10/40/50". [11]It is a robust starting point for many N-heterocyclic molecules.

Materials:

  • 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one powder

  • Dimethyl sulfoxide (DMSO), sterile injectable grade

  • Polyethylene Glycol 400 (PEG 400), sterile injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (e.g., 15 mL)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Calculation: Determine the total volume of formulation needed and the mass of the compound required for the target concentration (e.g., 5 mg/mL).

  • Weighing: Accurately weigh the required amount of the compound into a sterile conical tube.

  • Initial Dissolution: Add DMSO to the tube to constitute 10% of the final desired volume (e.g., for a 10 mL final volume, add 1 mL of DMSO).

  • Mixing: Vortex thoroughly until the powder is completely dissolved. Brief sonication or gentle warming (to 37°C) may be used to aid dissolution, but verify compound stability first.

  • Addition of Co-solvent: Add PEG 400 to the solution to constitute 40% of the final volume (e.g., add 4 mL of PEG 400). Vortex until the solution is homogeneous.

  • Final Dilution: Slowly add sterile saline to reach the final desired volume (the remaining 50%, e.g., 5 mL) while continuously vortexing. Adding the aqueous component last and slowly is critical to prevent precipitation. [11]7. Final Inspection & Sterilization: Visually inspect the final solution to ensure it is clear and free of precipitates. For IV administration, sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.

  • Vehicle Control: Prepare a vehicle-only formulation (10% DMSO, 40% PEG 400, 50% Saline) without the compound to dose the control group. This is essential to account for any biological effects of the vehicle itself. [10]

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

This protocol is a standard method for preparing a simple suspension, suitable for assessing the intrinsic oral absorption of a compound. [7] Materials:

  • 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one powder

  • Methylcellulose (e.g., 400 cP) or Carboxymethylcellulose (CMC)

  • Purified water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

Procedure:

  • Prepare Vehicle: First, prepare the 0.5% (w/v) methylcellulose vehicle. Sprinkle 0.5 g of methylcellulose powder into 100 mL of hot water (~80-90°C) while stirring. Once dispersed, cool the solution in an ice bath while continuing to stir until it becomes a clear, viscous solution. Store refrigerated.

  • Weighing: Accurately weigh the required amount of the compound.

  • Wetting the Powder: Place the weighed powder into a mortar. Add a very small amount of the 0.5% methylcellulose vehicle (just enough to form a thick paste).

  • Trituration: Triturate the powder with the pestle until a smooth, uniform paste is formed. This step is crucial to break down aggregates and ensure particles are properly wetted. [11]5. Gradual Dilution: Slowly add the remaining volume of the 0.5% methylcellulose vehicle in small portions, mixing thoroughly after each addition, until the desired final concentration and volume are reached.

  • Homogenization: Transfer the suspension to a beaker or vial with a magnetic stir bar. Stir continuously for at least 30 minutes before dosing to ensure a homogeneous suspension.

  • Dosing: The suspension must be stirred continuously (e.g., on a stir plate) during the dosing procedure to ensure each animal receives an accurate and consistent dose.

Part 4: In Vivo Administration Workflow

Successful in vivo studies depend not only on the formulation but also on proper handling and administration techniques. [18]

G cluster_0 Pre-Dosing cluster_1 Dosing cluster_2 Post-Dosing A Prepare Formulation (as per protocol) B Prepare Vehicle Control A->B C Acclimatize Animals D Record Pre-Dose Body Weights C->D E Calculate Dose Volume for each animal D->E F Administer Compound (e.g., IV, PO) E->F G Administer Vehicle to Control Group E->G H Record Time of Dosing F->H I Monitor Animals for Clinical Signs H->I J Collect Samples at Pre-defined Timepoints (e.g., Blood for PK) I->J K Euthanasia & Tissue Collection (if required) J->K

Caption: General workflow for an in vivo dosing experiment.

Conclusion

The successful in vivo evaluation of a novel N-heterocyclic compound like 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is critically dependent on a rational and systematic formulation strategy. While specific data for this molecule is sparse, the principles outlined in this guide provide a robust framework for any researcher faced with a poorly soluble new chemical entity. By beginning with thorough physicochemical characterization, employing a logical decision-making process for vehicle selection, and adhering to detailed, validated protocols, researchers can develop formulations that ensure accurate, reproducible dosing. This foundational work is indispensable for generating reliable pharmacokinetic, efficacy, and toxicology data, ultimately accelerating the path of drug discovery and development.

References

  • Taylor & Francis Online. (2010, September 13). Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Formulation and Analytical Development for Low-Dose Oral Drug Products. [Link]

  • The Medicine Maker. (2024, April 30). FORMULATION DEVELOPMENT - The Rising Need for an Integrated Approach to Small Molecules Drug Development. [Link]

  • SNA Health. (n.d.). Challenges and opportunities in oral formulation development. [Link]

  • Pharmaceutical Technology. (2023, February 13). Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing. [Link]

  • National Institutes of Health. (n.d.). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. [Link]

  • Research and Reviews. (2024, March 29). Role of Heterocyclic Compounds in Drug Development: An Overview. [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. [Link]

  • Dove Press. (2016, May 16). Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update. [Link]

  • IJPSR. (2022, June 17). There et al., IJPSR, 2023; Vol. 14(3): 1076-1097. [Link]

  • National Institutes of Health. (2026, February 14). Heterocycles in Medicinal Chemistry III. [Link]

  • National Institutes of Health. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • PriMera Scientific Publications. (2025, December 18). Significance of Heterocyclic Compounds in New Drug Development. [Link]

  • International Journal of Scientific Research & Technology. (2025, February 8). The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. [Link]

  • Open Access Journals. (n.d.). Heterocyclic compounds: The Diverse World of Ringed Molecules. [Link]

  • National Institutes of Health. (n.d.). 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • SciSpace. (n.d.). Nonclinical vehicle use in studies by multiple routes in multiple species. [Link]

  • ACS Publications. (2017, October 2). Design, Synthesis, and Characterization of N-Oxide-Containing Heterocycles with in Vivo Sterilizing Antitubercular Activity. [Link]

  • ACS Publications. (2007, September 11). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • NextSDS. (n.d.). 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one — Chemical Substance Information. [Link]

  • J-STAGE. (n.d.). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. [Link]

  • RSC Publishing. (2025, September 25). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. [Link]

  • National Institutes of Health. (2007, October 4). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. [Link]

  • MDPI. (2023, January 11). Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. [Link]

  • National Institutes of Health. (n.d.). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link]

  • U.S. Food and Drug Administration. (2014, November 17). Oral Solutions and Suspensions (8/94). [Link]

  • MDPI. (2022, March 31). Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. [Link]

  • National Institutes of Health. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. [Link]

  • Springer. (2023, December 4). Determination of New 4‐Aryl‐pyrido[1,2‐c]pyrimidine Derivatives, Potential Antidepressant Agents. [Link]

Sources

Application Note: Advanced Catalytic Cyclization Strategies for the Synthesis of 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocols

Introduction & Pharmacological Context

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a "privileged scaffold" in medicinal chemistry, serving as the structural foundation for numerous FDA-approved therapeutics. Its unique hydrogen-bonding profile and planar geometry make it highly effective in central nervous system (CNS) agents, such as the atypical antipsychotics risperidone and paliperidone, as well as the anti-allergic agent pemirolast 1.

Historically, the synthesis of these bicycles relied on harsh, high-temperature thermal condensations (often >200 °C) of 2-aminopyridines with bifunctional electrophiles like diethyl malonate or Meldrum's acid 2. However, modern drug discovery demands higher atom economy, milder conditions, and broader functional group tolerance. This application note details three state-of-the-art catalytic cyclization methodologies that overcome traditional limitations, providing field-proven insights and self-validating protocols for bench execution.

Strategic Rationale for Catalytic Cyclization

Transition-metal and strong Brønsted-acid catalysis have revolutionized the assembly of nitrogen-containing heterocycles. By utilizing catalytic pathways, chemists can bypass unstable intermediates and drive complex cascade reactions in a single pot.

Pathways Start1 2-Halopyridine + Aminoacrylate Cat1 CuI / Base (Ullmann C-N) Start1->Cat1 Start2 2-Aminopyridine + 1,4-Enedione Cat2 Cu(OAc)2 / Air (Aza-Michael) Start2->Cat2 Start3 2-Aminopyridine + Aldehyde + Ketone Cat3 TfOH (Condensation) Start3->Cat3 Int1 C-N Intermediate Cat1->Int1 Int2 Aza-Michael Adduct Cat2->Int2 Int3 Imine Intermediate Cat3->Int3 Prod 4H-Pyrido[1,2-a]pyrimidin-4-one Int1->Prod Intramolecular Amidation Int2->Prod Aerobic Dehydrogenation & Cyclization Int3->Prod Intramolecular Cyclization

Figure 1: Divergent catalytic cyclization pathways for 4H-pyrido[1,2-a]pyrimidin-4-one synthesis.

Quantitative Data Presentation

The following table summarizes the operational parameters and efficiencies of the three primary catalytic methods discussed in this guide.

MethodologyCatalyst SystemPrimary SubstratesTemp (°C)Yield RangeKey Strategic Advantage
Tandem Ullmann / Amidation CuI (10 mol%), K₂CO₃2-Halopyridines, Aminoacrylates13058–85%Utilizes unactivated halopyridines; excellent regiocontrol.
Auto-Tandem Aza-Michael Cu(OAc)₂ (20 mol%)2-Aminopyridines, 1,4-Enediones8050–92%Uses air as a green terminal oxidant; highly atom-economical.
Acid-Catalyzed MCR TfOH (20 mol%)2-Aminopyridines, Carbonyls10065–89%Rapid, one-pot access to highly substituted core structures.

Experimental Protocols & Mechanistic Causality

Protocol A: CuI-Catalyzed Tandem Ullmann C–N Cross-Coupling / Amidation

This method leverages the cost-effectiveness of Copper(I) to drive an Ullmann-type coupling between unactivated 2-halopyridines and aminoacrylates, immediately followed by an intramolecular amidation 3.

  • Mechanistic Causality: DMF is strictly selected as the solvent because its high boiling point accommodates the 130 °C thermal energy required to overcome the activation barrier of the secondary intramolecular amidation step. Without this thermal driving force, the reaction stalls at the acyclic C-N intermediate.

Step-by-Step Methodology:

  • Assembly: In an oven-dried Schlenk tube, combine 2-halopyridine (1.0 mmol), (Z)-3-amino-3-arylacrylate ester (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol).

  • Inertion: Evacuate and backfill the vessel with N₂ three times. Causality: O₂ must be excluded to prevent the oxidative degradation of the Cu(I) catalyst to inactive Cu(II) species.

  • Reaction: Add anhydrous DMF (3.0 mL) via syringe. Seal the tube and stir at 130 °C for 12–16 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (5 × 10 mL) followed by brine (10 mL). Causality: Multiple water washes are critical to completely partition the DMF into the aqueous layer, preventing streaking during chromatography.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography (Hexanes/EtOAc).

Self-Validating Quality Control:

  • In-Process Control (IPC): TLC (Hexanes/EtOAc 1:1) should show complete consumption of the UV-active 2-halopyridine spot.

  • Structural Validation: Run ¹H NMR (CDCl₃). The successful formation of the bicycle is definitively confirmed by the appearance of a highly deshielded doublet at δ 8.8–9.1 ppm . This anisotropic deshielding is caused by the adjacent bridgehead nitrogen and the conjugated carbonyl system.

Protocol B: Acid-Catalyzed Three-Component Condensation (MCR)

Multicomponent reactions (MCRs) bypass the isolation of reactive intermediates. Here, Trifluoromethanesulfonic acid (TfOH) catalyzes the condensation of 2-aminopyridines with aldehydes and ketones to yield highly substituted pyrimidines 4.

  • Mechanistic Causality: TfOH acts as a superacid to highly activate the carbonyl carbon, facilitating rapid nucleophilic attack by the weakly nucleophilic 2-aminopyridine. A Dean-Stark apparatus is utilized to continuously remove water, driving the thermodynamic equilibrium strictly toward the cyclized product.

Step-by-Step Methodology:

  • Assembly: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 2-aminopyridine (1.0 mmol), aldehyde (1.0 mmol), and ketone (1.0 mmol) in anhydrous toluene (10 mL).

  • Catalysis: Add TfOH (20 mol%) dropwise at 0 °C. Causality: Dropwise addition controls the initial exothermic protonation, preventing the polymerization of the aldehyde.

  • Reaction: Reflux the mixture (100–110 °C) for 8 hours until water ceases to collect in the trap.

  • Workup: Cool the mixture and quench with saturated aqueous NaHCO₃ (15 mL) to neutralize the superacid. Extract with CH₂Cl₂ (3 × 15 mL).

  • Validation: Analyze via FTIR. The presence of a strong, sharp absorption band at ~1670 cm⁻¹ confirms the formation of the C-4 carbonyl of the pyrido[1,2-a]pyrimidin-4-one ring.

Protocol C: Copper-Catalyzed Auto-Tandem Aza-Michael Cascade

This protocol represents the pinnacle of green chemistry for this scaffold, utilizing an auto-tandem cascade with air as the terminal oxidant 5.

  • Mechanistic Causality: Cu(OAc)₂ serves a dual role. First, it acts as a Lewis acid to facilitate the aza-Michael addition of 2-aminopyridine to a 1,4-enedione. Second, it acts as a redox catalyst, utilizing atmospheric oxygen to drive the aerobic dehydrogenation required to aromatize the pyrimidine ring prior to intramolecular amidation.

Step-by-Step Methodology:

  • Assembly: Combine 2-aminopyridine (1.0 mmol), 1,4-enedione (1.2 mmol), and Cu(OAc)₂ (20 mol%) in DMSO (3 mL).

  • Reaction: Stir the reaction mixture at 80 °C under an open atmosphere (or an air balloon) for 14 hours.

  • Validation: HRMS (ESI) must be utilized to confirm the exact mass [M+H]⁺. The loss of 2 Da from the intermediate mass definitively proves that the aerobic dehydrogenation step was successful.

Universal Experimental Workflow

To ensure reproducibility across all catalytic methodologies, the following self-validating workflow should be strictly adhered to:

Workflow S1 Reagent Assembly (Inert/Air Control) S2 Catalytic Reaction (Heat & Stir) S1->S2 S3 Quench & Extract (Aqueous Workup) S2->S3 S4 Purification (Chromatography) S3->S4 S5 Validation (NMR, HRMS, FTIR) S4->S5

Figure 2: Universal self-validating experimental workflow for catalytic cyclization protocols.

References

  • Title: SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN-4-ONES Source: Semantic Scholar / Heterocycles URL
  • Title: A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones Source: Canadian Journal of Chemistry URL
  • Title: CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: PMC / NIH URL
  • Title: Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction Source: ACS Combinatorial Science URL
  • Source: Chemical Communications (RSC)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of aza-bridgehead fused heterocycles. The synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one relies on the bimolecular condensation of 2-aminopyridine with ethyl 2-propylacetoacetate. While theoretically straightforward, this reaction is notoriously sensitive to thermodynamic equilibrium, solvent choice, and activation energy barriers during ring closure.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to help you drive this reaction to completion and maximize your yield.

Mechanistic Overview & Reaction Logic

Workflow for 4H-Pyrido[1,2-a]pyrimidin-4-one synthesis detailing pathways and side reactions.

Troubleshooting & FAQs

Q1: Why is my condensation yield stalling below 40%, and how can I drive it to completion? A: The condensation is an equilibrium-driven process that generates water and ethanol as byproducts. If these are not actively removed, the reaction stalls. To drive the reaction forward, utilize a Dean-Stark apparatus with a high-boiling azeotropic solvent like toluene. Furthermore, employing a Brønsted acid catalyst such as 1 activates the ketone carbonyl for the initial nucleophilic attack[1]. Crucial Causality: You must strictly control the acid stoichiometry (0.1–0.5 equiv). Excessive acid will completely protonate the basic 2-aminopyridine (pKa ~6.8), neutralizing its nucleophilicity and halting the reaction entirely.

Q2: I am observing significant amounts of uncyclized intermediate on TLC. How do I force the ring closure? A: The secondary ring closure (attack of the pyridine nitrogen on the ester) has a high activation energy barrier. If the intermediate accumulates, your reaction lacks sufficient thermal or chemical driving force. You can overcome this by switching to a more aggressive dehydrating medium, such as 2[2]. PPA acts as both a solvent and a powerful dehydrating agent, effectively forcing the elimination of ethanol and completing the cyclization.

Q3: Can I perform this synthesis without solvent to improve the green chemistry profile and yield? A: Yes. A 3 is highly effective for pyrido[1,2-a]pyrimidin-4-one derivatives[3]. By heating the neat mixture of 2-aminopyridine and ethyl 2-propylacetoacetate to 130–150 °C, the ethanol byproduct boils off directly (b.p. 78 °C), continuously shifting the equilibrium toward the product. This method eliminates solvent waste and often results in higher yields (70–80%) and simpler workups, provided the starting materials are highly pure.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yields based on established literature parameters for pyrido[1,2-a]pyrimidin-4-one scaffolds:

ConditionSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
UncatalyzedEthanol7824< 20Stalls at uncyclized intermediate due to low thermal energy and equilibrium limits.
CF₃SO₃H (0.5 eq)Acetonitrile824845Acid activates ketone, but solvent b.p. is too low for efficient cyclization[1].
CF₃SO₃H (0.5 eq)Toluene1102169Dean-Stark removes H₂O/EtOH; thermal energy overcomes cyclization barrier[1].
PPANeat1304~75PPA acts as solvent and powerful dehydrating agent, forcing rapid closure[2].
Solvent-FreeNeat150673–78Direct distillation of EtOH shifts equilibrium; highly green profile[3].
Standard Operating Procedure (SOP): Optimized Toluene / CF₃SO₃H Protocol

This methodology is designed as a self-validating system , ensuring you can verify the success of the reaction at every phase without waiting for final NMR characterization.

Phase 1: Setup & Initiation

  • Apparatus Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

    • Validation Check: Ensure the trap is completely dry. Any residual moisture will skew your visual confirmation of water evolution.

  • Reagent Addition: Add 2-aminopyridine (10.0 mmol, 0.94 g) and ethyl 2-propylacetoacetate (12.0 mmol, 2.06 g) to the flask.

  • Catalyst & Solvent: Add 20 mL of anhydrous toluene. Slowly add trifluoromethanesulfonic acid (CF₃SO₃H) (5.0 mmol, 0.44 mL) dropwise.

    • Mechanistic Note: The acid protonates the ketone carbonyl, increasing its electrophilicity for the amine attack without fully neutralizing the basic pyridine nitrogen[1].

Phase 2: Reaction & Monitoring 4. Reflux: Heat the mixture to 110 °C (toluene reflux) in an oil bath. 5. Visual Validation: Monitor the Dean-Stark trap. The reaction is proceeding correctly when a biphasic mixture (water/ethanol and toluene) begins condensing and separating in the trap. 6. TLC Monitoring: After 12 hours, check the reaction via TLC (Eluent: EtOAc/Hexane 1:1).

  • Validation Check: The highly polar 2-aminopyridine spot (low Rf) should diminish, replaced by a strongly UV-active product spot (higher Rf). Continue reflux until the amine is consumed (typically 18–21 hours).

Phase 3: Quenching & Isolation 7. Neutralization: Cool the reaction to room temperature. Carefully quench with 30 mL of saturated aqueous NaHCO₃.

  • Validation Check: Gas evolution (CO₂) confirms the neutralization of the CF₃SO₃H catalyst. The aqueous layer pH must test at ~7.5–8.0 to ensure the product does not remain protonated in the aqueous phase.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent in vacuo. Purify the crude residue via silica gel column chromatography or recrystallization to yield the pure 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

References

1.[1] Title: Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction Source: ACS Combinatorial Science URL:

2.[3] Title: A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones Source: cdnsciencepub.com URL:

3.[2] Title: The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester Source: Journal of the Chemical Society C: Organic (RSC Publishing) URL:

Sources

Troubleshooting common impurities in 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the production of this important heterocyclic scaffold. By understanding the root causes of impurity formation, you can optimize your synthetic protocols, improve yield, and ensure the highest quality of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: What is the primary synthetic route for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one and what are the critical parameters?

A1: The most common and direct route is the acid- or Lewis acid-catalyzed cyclocondensation of a 2-aminopyridine with a β-keto ester, in this case, ethyl 2-propylacetoacetate or a similar ester.[1][2] This reaction is a variation of the Bignelli or Hantzsch-type reactions. Critical parameters that dictate the success and purity of the reaction include:

  • Catalyst Choice: Polyphosphoric acid (PPA) or Lewis acids like bismuth chloride (BiCl₃) are often used to drive the reaction to completion.[1][2] The choice and concentration of the catalyst can influence reaction time and the formation of side products.

  • Temperature: The reaction typically requires heating to facilitate both the initial condensation and the subsequent intramolecular cyclization and dehydration steps. Careful temperature control is necessary to prevent degradation.

  • Stoichiometry: Precise control of the molar ratios of the 2-aminopyridine and the β-keto ester is crucial. An excess of either starting material can lead to purification challenges.

Q2: What are the main sources of impurities in this synthesis?

A2: Impurities can arise from several sources:

  • Unreacted Starting Materials: Incomplete reactions can leave residual 2-aminopyridine or the β-keto ester in the crude product.

  • Side-Products: Competing reaction pathways can lead to the formation of isomers or dimers. For example, self-condensation of the β-keto ester or alternative cyclization patterns of the 2-aminopyridine can occur.[3]

  • Degradation Products: The fused pyrimidinone ring system can be susceptible to hydrolysis or oxidation under harsh reaction conditions (e.g., excessively high temperatures or extreme pH during workup).[4][5]

  • Reagent Contaminants: Impurities present in the starting materials or solvents can be carried through the synthesis and contaminate the final product.

Q3: How does the quality of the starting 2-aminopyridine affect the final product?

A3: The purity of the 2-aminopyridine is paramount. As a dual nucleophile, its reactivity is key to the desired cyclization.[6] Contaminants such as isomeric aminopyridines (e.g., 3-aminopyridine or 4-aminopyridine) will lead to the formation of undesired regioisomers that can be very difficult to separate from the target compound. Additionally, oxidation products or other organic impurities in the starting material can lead to colored byproducts and lower overall yields.

Section 2: Troubleshooting Guide - Common Impurities and Their Mitigation

This section provides a problem-and-solution framework for specific issues encountered during synthesis and analysis.

Problem 1: Presence of Unreacted Starting Materials in the Crude Product.
  • Symptom: You observe peaks in your HPLC or NMR analysis corresponding to 2-aminopyridine and/or ethyl 2-propylacetoacetate. In TLC analysis, you see spots that match the Rƒ values of your starting materials.

  • Root Cause Analysis:

    • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time or at a high enough temperature.

    • Inefficient Catalysis: The catalyst may be inactive or used in an insufficient amount, failing to drive the equilibrium towards the product.

    • Sub-optimal Stoichiometry: An incorrect molar ratio of reactants can result in the excess reagent remaining unconsumed.

  • Mitigation and Solution:

    • Reaction Optimization: Monitor the reaction progress using TLC or HPLC.[7] If the reaction stalls, consider extending the reaction time or incrementally increasing the temperature. A controlled increase in catalyst loading may also be beneficial.

    • Purification: Unreacted starting materials can often be removed through recrystallization.[8] Due to the basic nature of 2-aminopyridine, an acidic wash (e.g., with dilute HCl) during the workup can help to remove it by partitioning it into the aqueous layer. However, care must be taken as the product itself may have some acid sensitivity.

Problem 2: An Unexpected Peak with the Same Mass as the Product is Observed.
  • Symptom: LC-MS analysis shows a peak with the same mass-to-charge ratio (m/z) as your target compound but with a different retention time. This indicates the presence of an isomer.

  • Root Cause Analysis:

    • Regioisomeric Cyclization: While the reaction of 2-aminopyridine with a β-keto ester typically yields the pyrido[1,2-a]pyrimidin-4-one, alternative cyclization pathways are possible, though often less favorable. Depending on the catalyst and conditions, cyclization involving the ester carbonyl and the exocyclic amine, followed by reaction with the ketone, could theoretically lead to an isomeric product.[3] The use of certain reagents can control the regioselectivity of such cyclizations.[3]

Reaction Pathway and Potential Isomer Formation

G SM 2-Aminopyridine + Ethyl 2-propylacetoacetate INT Intermediate (Amide/Enamine) SM->INT Condensation P1 Desired Product 2-methyl-3-propyl-4H-pyrido [1,2-a]pyrimidin-4-one INT->P1 Desired Cyclization (Intramolecular Michael Addition) P2 Potential Isomeric Impurity (e.g., alternative cyclization) INT->P2 Side Reaction (Alternative Cyclization)

Caption: Synthetic pathway and potential for isomeric impurity formation.

  • Mitigation and Solution:

    • Catalyst Control: The choice of catalyst can strongly direct the regioselectivity. Lewis acids like In(OTf)₃ have been shown to favor the formation of the desired pyrimidin-4-one ring system.[3] Re-evaluating your catalyst may be necessary.

    • Chromatographic Separation: Isomers can be challenging to separate. Preparative HPLC or careful flash column chromatography with a well-chosen solvent system is often required.[8][9] Developing a TLC method that shows good separation between the spots is the first step.

Problem 3: Product is Discolored (e.g., Yellow, Pink, or Brown).
  • Symptom: The isolated solid product is not the expected white or off-white color.

  • Root Cause Analysis:

    • Oxidative Degradation: Trace impurities or exposure to air at high temperatures can lead to the formation of colored, oxidized species. The extended π-system of the heterocyclic core can be susceptible to oxidation.

    • Starting Material Impurities: Colored impurities in the 2-aminopyridine or β-keto ester can be carried through to the final product.

    • Residual Catalyst/Metals: Trace amounts of metal catalysts or metal ions from the reaction vessel can form colored complexes.

  • Mitigation and Solution:

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions.

    • Purification with Activated Carbon: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool.

    • Recrystallization: A carefully chosen recrystallization solvent can selectively precipitate the pure product, leaving colored impurities in the mother liquor.[8] Common solvents for pyrimidine derivatives include ethanol, methanol, and ethyl acetate.[8]

Section 3: Analytical and Purification Protocols

This section provides standardized methods for the analysis and purification of your product.

Protocol 3.1: Standard HPLC Method for Purity Assessment

This protocol provides a general starting point for assessing the purity of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. Optimization may be required.

  • Column: C18 reverse-phase column (e.g., Kinetex EVO C18, 3.0 x 50 mm, 2.6 µm).[9][10]

  • Mobile Phase A: Water with 0.1% Formic Acid or 0.01875% TFA.[9]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid or 0.0375% TFA.[9]

  • Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.[9]

  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a mixture of acetonitrile and water.

Table 1: Common Impurities and Expected HPLC Behavior
Compound Potential m/z [M+H]⁺ Polarity Expected Elution Order (Reverse Phase)
2-Aminopyridine95.06HighEarly
Ethyl 2-propylacetoacetate173.12MediumMiddle
Product 217.13 Low Late
Dimer/Side Product> 217VariableVariable
Protocol 3.2: Benchtop Recrystallization for Purification

This protocol outlines a standard procedure for purifying the solid product.

  • Solvent Selection: Use thin-layer chromatography to identify a suitable single or two-solvent system. For a single solvent, the compound should be sparingly soluble at room temperature and highly soluble when hot.[8] Ethanol or ethyl acetate are good starting points.

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot solvent to your crude product until it fully dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and keep the solution hot for a few minutes.

  • Hot Filtration (Optional): If carbon was added or if insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3.3: Impurity Identification Workflow

This workflow provides a logical path for identifying an unknown impurity observed during analysis.

Impurity Identification Workflow

G Start Unknown Peak in HPLC/TLC LCMS Analyze by LC-MS Start->LCMS Mass Determine m/z LCMS->Mass Compare Compare m/z to Expected Species Mass->Compare SM Impurity is likely Starting Material Compare->SM  m/z matches Starting Material Isomer Impurity is likely an Isomer Compare->Isomer m/z matches Product SideProduct Impurity is likely Dimer/Side-Product Compare->SideProduct m/z suggests Dimer, etc. Unknown Impurity is from Reagent/Solvent or Degradation Compare->Unknown m/z is unexpected NMR Isolate & Analyze by NMR for Structure Elucidation Isomer->NMR Unknown->NMR

Caption: A decision tree for the systematic identification of unknown impurities.

References

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & D, M. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287.
  • (2019).
  • (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. BenchChem.
  • (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • (n.d.).
  • (n.d.). Strategies for the synthesis of pyrido-pyrimidinone and their derivatives.
  • (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • (2024). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein.
  • (n.d.).
  • (n.d.).
  • (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. PMC.
  • (n.d.). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic (RSC Publishing).
  • (n.d.). Scheme of pyrimidine degradation pathways showing the four steps and...
  • (n.d.). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. PMC.
  • (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • (2022).
  • (n.d.).
  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • (n.d.).
  • (2017). synthesis and charecterization of dipyridamole impurities by sequential nucleophyllic substitution. Research Article.
  • (2014). Org. Synth. 2014, 91, 248. Organic Syntheses.
  • (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
  • (n.d.). .

  • (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization.
  • (n.d.). Pyrimidine synthesis. Organic Chemistry Portal.
  • (2007). Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. PubMed.
  • (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc.
  • (2023). SYNTHESIS AND CHARECTERIZATION OF DIPYRIDAMOLE IMPURITIES BY SEQUENTIAL NUCLEOPHYLLIC SUBSTITUTION REACTION.
  • (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.

Sources

Technical Support Center: Optimizing Solvent Selection for the Crystallization of CAS 70381-53-2

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, experience-driven framework for selecting and optimizing a solvent system for the crystallization of the organic compound designated as CAS 70381-53-2. Recognizing that detailed physicochemical data for every novel compound is not always available, this document emphasizes systematic experimental approaches grounded in the fundamental principles of crystallization. Our goal is to empower you with the logic and methodology to troubleshoot common issues and achieve high-purity, crystalline material with consistent success.

Section 1: Foundational Principles & Frequently Asked Questions (FAQs)

This section addresses the core concepts that underpin any successful crystallization protocol.

Q1: What is the single most important characteristic of a good crystallization solvent?

A: The ideal solvent must exhibit a steep solubility curve with respect to temperature. This means CAS 70381-53-2 should be highly soluble in the solvent at an elevated temperature (near its boiling point) but sparingly soluble or insoluble at low temperatures (e.g., room temperature or 0-4 °C).[1][2] This differential is the primary driving force for crystallization upon cooling.

Q2: I have no prior solubility data for CAS 70381-53-2. Where do I begin?

A: You must start with a systematic, small-scale solvent screening experiment. This involves testing the solubility of a few milligrams of your compound in a range of solvents with varying polarities. The goal is to identify a solvent that meets the criteria described in Q1. A detailed protocol for this is provided in Section 2.

Q3: My compound "oils out" instead of forming crystals. What is happening and how can I prevent it?

A: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound.[3][4] It can also be caused by excessively rapid cooling, which doesn't allow time for the ordered arrangement of molecules into a crystal lattice.[3][5]

To remedy this, you can:

  • Use more solvent: This lowers the saturation temperature.[5]

  • Cool the solution more slowly: Insulate the flask or use a programmable cooling bath to give molecules time to orient correctly.[1]

  • Select a lower-boiling point solvent: This reduces the maximum temperature of the system.[4]

Q4: What is polymorphism and why should I be concerned about it?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[6] These different forms, or polymorphs, can have distinct physical properties, including solubility, melting point, and stability. In drug development, controlling polymorphism is critical because these differences can affect a drug's bioavailability and shelf-life.[6] The choice of solvent and the crystallization conditions (e.g., cooling rate, supersaturation) are key factors that influence which polymorph is formed.[7][8]

Section 2: Experimental Protocol for Systematic Solvent Screening

This protocol provides a structured method for identifying a suitable crystallization solvent for CAS 70381-53-2 when no prior data is available.

Objective: To identify a single or mixed solvent system that dissolves the compound when hot and yields solid crystals upon cooling.

Methodology:

  • Preparation: Place approximately 10-20 mg of CAS 70381-53-2 into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different solvent dropwise (e.g., water, ethanol, acetone, ethyl acetate, toluene, heptane), vortexing after each addition. Add up to ~0.5 mL.

    • Observation 1: If the compound dissolves completely at room temperature, the solvent is too good. It is unsuitable for cooling crystallization.[2]

    • Observation 2: If the compound remains completely insoluble, it is a poor solvent. It may, however, be useful later as an "anti-solvent."

    • Observation 3: If the compound is sparingly soluble, it is a promising candidate. Proceed to the next step with these solvents.

  • Heating: Gently heat the promising test tubes in a sand or water bath. Add more of the same solvent dropwise until the compound fully dissolves.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice-water bath.

  • Analysis:

    • Ideal Outcome: A large quantity of crystalline solid forms. This is your ideal solvent.

    • Poor Outcome 1: No solid forms, even after cooling. Too much solvent was used, or the compound is still too soluble. Try evaporating some solvent and re-cooling.[5]

    • Poor Outcome 2: The compound oils out. Refer to the troubleshooting guide in Section 3.

Caption: Experimental workflow for systematic solvent screening.

Section 3: Troubleshooting Guide for Crystallization

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: No Crystals Form Upon Cooling

Symptoms: The solution remains clear even after cooling in an ice bath and allowing it to stand.

Causality & Solution Pathway:

No_Crystals_Troubleshooting A Problem: Solution Remains Clear After Cooling B Is the solution saturated? Likely Cause: Insufficient Supersaturation (Too much solvent was used) A->B C Action: Induce Crystallization 1. Scratch inner surface of flask with a glass rod. 2. Add a seed crystal of CAS 70381-53-2. 3. Re-heat to evaporate some solvent and re-cool. B->C D Did crystals form? C->D E Success: Crystallization Initiated D->E Yes F Action: Re-evaluate Solvent The compound may still be too soluble. Consider a less polar solvent or a mixed-solvent system. D->F No

Caption: Decision pathway for troubleshooting failed crystallization.

Expert Insights: Inducing nucleation is often necessary when a solution is kinetically stable but thermodynamically supersaturated. Scratching the glass creates microscopic imperfections that serve as nucleation sites.[3] Adding a seed crystal provides a perfect template for further crystal growth.

Issue 2: Product Purity is Low

Symptoms: Analytical data (e.g., NMR, LC-MS) of the crystals shows the presence of impurities.

Causality & Solutions:

  • Cause 1: Impurities Crashing Out: The impurities may have similar solubility profiles to your target compound.

    • Solution: Re-evaluate your solvent choice. The ideal solvent should keep impurities dissolved even when the target compound crystallizes out.[9] This often requires extensive screening.

  • Cause 2: Rapid Crystallization: Cooling too quickly can trap impurities within the growing crystal lattice.[5][10]

    • Solution: Slow down the cooling rate significantly. An insulated Dewar or a programmable bath allows for a gradual decrease in temperature, promoting equilibrium and giving impurities time to diffuse away from the crystal surface.

  • Cause 3: Inadequate Washing: Residual mother liquor, which is rich in impurities, can adhere to the crystal surfaces.[10][11]

    • Solution: After filtering, wash the crystals with a small amount of ice-cold fresh solvent. Using cold solvent is critical to wash away the mother liquor without dissolving a significant amount of your product.

Data Presentation: Common Crystallization Solvents
SolventBoiling Point (°C)[4]Polarity (Dielectric Constant)Key Characteristics
Water10080.1Highly polar, protic. Good for H-bonding compounds.
Methanol6532.7Polar, protic. Dissolves many polar organics.
Ethanol7824.5Polar, protic. Less volatile than methanol.
Acetone5620.7Polar, aprotic. High volatility can be problematic.[12]
Ethyl Acetate776.0Medium polarity. A very common and effective choice.
Dichloromethane409.1Volatile, use with care. Good for moderately polar compounds.
Toluene1112.4Non-polar, aromatic. High boiling point can lead to oiling out.[4]
Heptane/Hexane~98 / ~69~1.9Very non-polar. Often used as an anti-solvent.

This table summarizes key properties to guide your initial solvent selection based on the presumed polarity of CAS 70381-53-2.

References

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI URL: [Link]

  • Title: Crystallization Processes and Polymorphic Control for Enhanced Drug Performance Source: Journal of Molecular Pharmaceutics & Organic Process Research URL: [Link]

  • Title: Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol Source: MDPI URL: [Link]

  • Title: A run-to-run control strategy for polymorphic transformation in pharmaceutical crystallization Source: IEEE Xplore URL: [Link]

  • Title: Polymorphism in Processes of Crystallization in Solution: A Practical Review Source: ACS Publications URL: [Link]

  • Title: Finding the best solvent for recrystallisation student sheet Source: Royal Society of Chemistry URL: [Link]

  • Title: Strategy for control of crystallization of polymorphs Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: 3.6F: Troubleshooting Source: Chemistry LibreTexts URL: [Link]

  • Title: 3.3C: Determining Which Solvent to Use Source: Chemistry LibreTexts URL: [Link]

  • Title: Control of polymorphism in continuous crystallization Source: DSpace@MIT URL: [Link]

  • Title: Recrystallization Guide: Process, Procedure, Solvents Source: Mettler Toledo URL: [Link]

  • Title: The Influence of Impurities and Additives on Crystallization Source: Cambridge University Press URL: [Link]

  • Title: A Structured Approach To Cope with Impurities during Industrial Crystallization Development Source: ACS Publications URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: CUNY Bronx Community College URL: [Link]

Sources

Technical Support Center: Resolving Aqueous Solubility of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the assay optimization and troubleshooting center. 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives are highly valued in medicinal chemistry for their diverse pharmacological properties, including their role as potent kinase and aldose reductase inhibitors[1]. However, their complex, planar bicyclic structure—incorporating both pyridine and pyrimidine rings—makes them highly lipophilic and notoriously difficult to solubilize in aqueous biological media[1][2].

This guide provides field-proven, mechanistically grounded strategies to prevent compound precipitation, eliminate assay artifacts, and ensure reliable data generation in your biological screens.

The Causality of Assay Artifacts

Poor aqueous solubility is not merely a formulation inconvenience; it actively corrupts biological data[3]. When a lipophilic pyrido-pyrimidine derivative precipitates out of a screening buffer, the effective concentration of the drug drops drastically, leading to false-negative results[4].

Furthermore, suspended microcrystals create severe optical interference. In colorimetric readouts like the MTT cell viability assay, this light scattering artificially inflates absorbance values, masking cytotoxicity and creating erratic, non-monotonic dose-response curves[5]. Understanding and controlling the physical state of your compound in the assay buffer is the first mandatory step of any screening workflow.

Diagnostic & Troubleshooting Workflow

Use the following logical progression to diagnose and resolve precipitation issues before initiating your biological assays.

TroubleshootingWorkflow Start Prepare 10mM Stock in 100% Anhydrous DMSO Dilution Perform Serial Dilutions in 100% DMSO Start->Dilution Aqueous Dilute into Assay Buffer (Final DMSO ≤ 0.5%) Dilution->Aqueous Prevents localized nucleation Inspect Nephelometric / Visual Turbidity Check Aqueous->Inspect Precipitate Precipitation Detected (Light Scattering) Inspect->Precipitate Insoluble Success Clear Homogeneous Solution Proceed to Bioassay Inspect->Success Soluble Excipient Formulate with 10-20% w/v HP-β-Cyclodextrin Precipitate->Excipient Rescue Strategy Recheck Re-evaluate Turbidity Excipient->Recheck Recheck->Precipitate Insoluble Recheck->Success Soluble

Workflow for diagnosing and resolving pyrido-pyrimidine precipitation in biological assays.

Standard Operating Procedures (SOPs)

SOP 1: Optimized DMSO Stock Preparation & Serial Dilution

Objective: Prevent "DMSO shock" and localized supersaturation when introducing lipophilic compounds into aqueous media.

  • Stock Preparation: Weigh the 4H-Pyrido[1,2-a]pyrimidin-4-one derivative and dissolve it in 100% anhydrous, cell-culture grade DMSO to create a 10 mM stock. Vortex vigorously and sonicate in a water bath for 5–10 minutes if particulate matter remains[6][7].

  • Serial Dilution in Solvent: Perform all intermediate serial dilutions in 100% DMSO[7].

    • Causality: Diluting directly into an aqueous buffer from a high-concentration stock causes rapid supersaturation and immediate crystal nucleation. Serial dilution in DMSO ensures that the final transfer to the aqueous medium introduces the absolute minimum required solute mass, drastically reducing the thermodynamic drive for precipitation[7][8].

  • Aqueous Transfer: Transfer the DMSO dilutions to the aqueous assay buffer at a 1:200 ratio to ensure a final DMSO concentration of 0.5%[7].

  • Self-Validation Step: Before adding cells or biochemical targets, measure the turbidity of the final aqueous dilution using a nephelometer or an absorbance spectrometer at 620 nm[4][5]. A baseline reading identical to the vehicle control confirms true kinetic solubility.

SOP 2: Host-Guest Complexation with HP-β-Cyclodextrin

Objective: Solubilize highly recalcitrant derivatives without utilizing toxic concentrations of organic solvents.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target biological assay buffer.

    • Causality: HP-β-CD features a hydrophobic inner cavity that encapsulates the lipophilic pyrido-pyrimidine core via van der Waals forces, while its hydrophilic exterior ensures compatibility with the aqueous bulk phase[9][10]. HP-β-CD is preferred over native β-CD because the hydroxypropylation disrupts the cyclic hydrogen bond network, increasing the excipient's own aqueous solubility and eliminating the nephrotoxicity associated with native β-CD[11][12].

  • Complexation: Add the compound powder directly to the HP-β-CD buffer, or spike in a minimal volume of the DMSO stock.

  • Equilibration: Incubate the mixture on an orbital shaker at 37°C for 24 to 72 hours. This extended timeframe is required to reach thermodynamic equilibrium of the host-guest inclusion complex[4].

  • Self-Validation Step: Centrifuge the sample at 10,000 x g for 10 minutes. If a pellet forms, the solubility limit of the inclusion complex has been exceeded[4]. Extract the supernatant and quantify the exact dissolved compound concentration via HPLC-UV before applying it to the biological assay.

Quantitative Solubilization Benchmarks

The following table summarizes the expected outcomes and risks associated with various solubilization strategies for heterocyclic compounds in biological assays.

Solubilization StrategyFinal Assay Concentration LimitCytotoxicity RiskOptical InterferenceMechanism of Action
0.1% DMSO (Control) < 1 µMLowNoneBaseline aprotic solvent[7]
1.0% - 5.0% DMSO ~ 5–10 µMHigh (Cell-line dependent)NoneCo-solvency[6][13]
0.1% Tween-80 ~ 10–20 µMModerate (Membrane disruption)LowMicellar encapsulation[6]
10% HP-β-CD > 100 µMLowNoneHost-guest inclusion complex[9]

Frequently Asked Questions (FAQs)

Q1: My MTT assay results are erratic, showing higher absorbance at higher compound concentrations despite expected toxicity. Why? A1: This is a classic light-scattering artifact. 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives are highly lipophilic and prone to precipitation in aqueous cell culture media[2][8]. The precipitated microcrystals scatter light, artificially inflating the absorbance readings at the 500–600 nm wavelength used in colorimetric assays like MTT. You must use a nephelometer to confirm the absence of turbidity before adding the MTT reagent, and exclude any data points where the compound has exceeded its solubility limit[4][5].

Q2: Why can't I just increase the DMSO concentration to 2% or 5% to keep the compound soluble? A2: While DMSO is a powerful solvent, concentrations above 0.5% can induce cytotoxicity, alter cellular metabolism, and trap free radicals (like hydroxide and oxygen radicals)[7][13]. This artificially skews the structure-activity relationship (SAR) of your compound, meaning the biological effect you observe may be driven by the solvent rather than the drug[13]. High DMSO levels also disrupt cell membranes, leading to false positives in viability and permeability assays[13].

Q3: I adjusted the pH of my buffer, but the compound still precipitates. What is the next step? A3: If your specific 4H-Pyrido[1,2-a]pyrimidin-4-one derivative lacks ionizable functional groups (like basic amines or acidic phenols) within the physiological pH range, pH adjustment will fail to create a soluble salt[1]. The next bench-level intervention is complexation with cyclodextrins (e.g., HP-β-CD) or the addition of a non-ionic surfactant like Tween-80 at a low, non-toxic concentration[6][9].

References

  • Radan, M. et al. "Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications". PMC.[Link]

  • Da Settimo, F. et al. "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity". Journal of Medicinal Chemistry.[Link]

  • Di, L. et al. "A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules". PMC.[Link]

  • Popescu, M. et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics". PMC.[Link]

  • Brewster, M. E. et al. "Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability". SciSpace.[Link]

  • Patel, N. et al. "Strategies for improving hydrophobic drugs solubility and bioavailability". International Journal of Pharmaceutical Chemistry and Analysis.[Link]

  • Creative Biolabs. "Aqueous Solubility". Creative Biolabs.[Link]

  • Li, Y. et al. "How to deal with the poor solubility of tested compounds in MTT assay?". ResearchGate.[Link]

  • Kulesza, A. et al. "Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study". MDPI.[Link]

  • Singh, R. et al. "Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications". Chemical Journals.[Link]

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Preventing oxidative and thermal degradation of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one during storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document is intended for researchers, scientists, and drug development professionals to ensure the long-term stability of this compound during storage and experimentation. This guide provides troubleshooting advice, recommended protocols, and answers to frequently asked questions to prevent and diagnose issues related to oxidative and thermal degradation.

While specific degradation studies on 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one are not extensively published, the guidance herein is based on the known chemistry of the pyrido[1,2-a]pyrimidin-4-one scaffold and general principles of active pharmaceutical ingredient (API) stability.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and storage of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: What are the ideal storage conditions for solid 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one?

For routine short-to-medium-term storage, the solid compound should be stored in a tightly sealed, opaque container in a controlled environment. Recommended conditions are refrigerated (2–8°C) to cryogenic (-20°C to -80°C), protected from light and moisture.[3] Utilizing an inert atmosphere, such as argon or nitrogen, is a critical best practice to prevent oxidative degradation.[3]

Q2: My solid sample has developed a yellowish or brownish tint over time. What does this mean?

A color change is a common visual indicator of chemical degradation. This is often due to the formation of conjugated systems or chromophoric impurities resulting from oxidation or other degradation pathways. If you observe a color change, the purity of the sample is compromised and it should be re-analyzed before use.

Q3: Can I store this compound in a solution?

Storing the compound in solution is generally not recommended for long-term periods due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary, use a high-purity, degassed solvent, store at low temperatures (e.g., -20°C or -80°C), and protect from light. The choice of solvent is critical; protic solvents may facilitate hydrolysis, while others could participate in degradation reactions.

Q4: What initial analytical method should I use to check the purity of my stored sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary tool for assessing purity.[4] This method should be capable of separating the intact parent compound from potential degradation products.[4] Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for identifying the mass of any impurities, which provides clues to their structure.[4][]

Troubleshooting Guides

This section provides in-depth guidance for specific problems you may encounter.

Problem: Appearance of New Peaks in HPLC Chromatogram After Storage

If your HPLC analysis reveals new impurity peaks that were not present in the initial batch, it is a clear sign of degradation. The following workflow will help you diagnose the issue.

Caption: Potential oxidative degradation pathway.

Thermal Degradation

High temperatures provide the activation energy needed to break weaker covalent bonds. In many N-heterocyclic compounds, decomposition can occur via radical mechanisms, leading to the cleavage of C-N or C-C bonds. [6][7]For 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, the bond connecting the propyl group to the pyrimidinone ring could be a point of thermal lability.

References

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Forced Degradation Studies for Stability. (n.d.). Nelson Labs.
  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Quotient Sciences.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). LinkedIn.
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). MDPI.
  • Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. (2019, September 27). Beilstein Journal of Organic Chemistry.
  • Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024, April 27). PubMed.
  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support.
  • Handling Hazardous APIs Safety Protocols for Active Pharmaceutical Ingredients. (n.d.). Single Use Support.
  • (PDF) Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025, October 12).
  • Proper Storage Conditions for Your APIs. (2022, September 30). GMP Trends.
  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics.
  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma.
  • (PDF) Analytical methodologies for discovering and profiling degradation-related impurities. (n.d.).
  • Impurity Profiling in APIs. (2025, September 12). BOC Sciences.
  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020, November 19). Seqens.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). IJRPR.
  • Finerenone API Estimation Using RP-HPLC Technique and LC-MS Characterization of its Degradation Products. (n.d.). Oriental Journal of Chemistry.
  • Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity. (2007, October 4). PubMed.
  • 2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Sigma-Aldrich.
  • The chemistry of pyrido[2,3-d]pyrimidines. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 2-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. (n.d.). PubChem.
  • Pyrido[1,2-a]pyrimidinone mesoionic compounds containing dithioacetal moiety: design, synthesis, insecticidal/antiviral activity and mechanism. (2025, August 2). PubMed.
  • 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). Benchchem.
  • (PDF) 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2017, July 3).
  • Synthesis of New Pyrido[1,2-α] pyrimidinone Derivatives and Investigation of Their Insecticidal Activity. (2025, August 8).
  • Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases. (2009, July 15). PubMed.

Sources

Reducing unwanted byproducts during pyrido[1,2-a]pyrimidine cyclization reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Pyrido[1,2-a]pyrimidine Cyclization Reactions

Welcome to the technical support center for pyrido[1,2-a]pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic chemistry. Pyrido[1,2-a]pyrimidines are a critical scaffold in medicinal chemistry, appearing in a range of therapeutics.[1][2][3] However, their synthesis is not without challenges, often leading to unwanted byproducts that can complicate purification and reduce yields.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered during the cyclization reaction. Our goal is to provide not just solutions, but also the underlying scientific principles to empower you to optimize your synthetic strategies.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing actionable advice based on established chemical principles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Answer:

Low yields in pyrido[1,2-a]pyrimidine synthesis can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and competing side reactions. Here’s a systematic approach to diagnosing and resolving this issue:

  • Incomplete Reaction:

    • Causality: The cyclization step is often the rate-limiting step and can be sterically or electronically hindered. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials or stable intermediates.

    • Solution:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product.

      • Increase reaction temperature: Many pyrido[1,2-a]pyrimidine syntheses, such as the Gould-Jacobs reaction, require high temperatures (150-200°C) to drive the cyclization to completion.[4]

      • Extend reaction time: If the reaction is proceeding cleanly but slowly, a longer reaction time may be all that is needed.

      • Consider a catalyst: While some thermal condensations proceed without a catalyst, certain variations may benefit from a mild acid or base to facilitate the cyclization. However, be aware that this can introduce purification challenges.[4]

  • Degradation:

    • Causality: The high temperatures required for some cyclizations can lead to the thermal decomposition of sensitive starting materials or the desired product.

    • Solution:

      • Optimize temperature: Conduct a temperature screen to find the lowest possible temperature that still affords a reasonable reaction rate.

      • Use a higher boiling point solvent: If conducting the reaction in a solvent, a higher boiling point solvent can allow for more controlled heating.

      • Microwave-assisted synthesis: Microwave irradiation can sometimes promote rapid cyclization at lower bulk temperatures, minimizing degradation.[5]

  • Competing Side Reactions:

    • Causality: The starting materials, particularly 2-aminopyridines and 1,3-dicarbonyl compounds or their equivalents, can undergo self-condensation or alternative reaction pathways.

    • Solution:

      • Control stoichiometry: An excess of one reactant, often the 1,3-dicarbonyl component, can help to drive the desired reaction and minimize self-condensation of the 2-aminopyridine. For example, in the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, an excess of diethyl malonate is often used.[4]

      • Stepwise synthesis: In some cases, isolating the intermediate from the initial condensation before proceeding with the cyclization can improve the overall yield and purity.[6]

Question 2: I am observing a significant amount of a byproduct with a similar polarity to my desired product, making purification by column chromatography difficult. What is this byproduct likely to be and how can I prevent its formation?

Answer:

The formation of byproducts with similar polarity is a common challenge. The identity of the byproduct depends on your specific reaction, but here are some common culprits and strategies to mitigate their formation:

  • Partially Reacted Intermediates:

    • Identity: A common byproduct is the uncyclized intermediate, such as a 2-(2-acylvinylamino)pyridine.[6] These intermediates are often stable and can be difficult to separate from the final product.

    • Prevention:

      • Ensure complete cyclization: As discussed in the previous question, optimizing reaction time and temperature is crucial.

      • Change the cyclization conditions: If thermal cyclization is inefficient, consider using a dehydrating agent like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), though these harsh reagents may not be compatible with all functional groups.[7][8]

  • Isomeric Products:

    • Identity: If you are using an unsymmetrical 1,3-dicarbonyl compound, you may form regioisomers. The orientation of the cyclization is often controlled by the relative reactivity of the two carbonyl groups.

    • Prevention:

      • Use a symmetrical dicarbonyl compound: If your synthetic design allows, using a symmetrical starting material will eliminate the possibility of regioisomers.

      • Control reaction conditions: In some cases, the regioselectivity can be influenced by temperature or the choice of catalyst.

  • Self-Condensation Products:

    • Identity: The 1,3-dicarbonyl compound can undergo self-condensation, especially under basic conditions.

    • Prevention:

      • Slow addition: Adding the base or the dicarbonyl compound slowly to the reaction mixture can help to minimize self-condensation.

      • Optimize stoichiometry: Using a slight excess of the 2-aminopyridine can favor the desired reaction pathway.

Question 3: My final product is always colored, even after purification. What is the source of this color and how can I obtain a colorless product?

Answer:

Color in the final product can arise from several sources:

  • Highly Conjugated Impurities:

    • Causality: Even trace amounts of highly conjugated byproducts can impart color to the final product. These can be formed through oxidation or other side reactions.

    • Solution:

      • Recrystallization: This is often the most effective method for removing colored impurities.[4] Experiment with different solvents to find one that provides good solubility for your product at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of pyrido[1,2-a]pyrimidines include ethanol, isopropanol, and mixtures of ethanol and water.[4]

      • Charcoal treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help to adsorb colored impurities.

      • Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of starting materials and products, which can lead to colored byproducts.

  • Residual Catalyst:

    • Causality: If you are using a metal catalyst, such as copper(I) iodide in a tandem Ullmann-type C-N cross-coupling and intramolecular amidation, residual metal complexes can color the product.[1]

    • Solution:

      • Thorough workup: Ensure that your workup procedure effectively removes the catalyst. This may involve washing with a solution that can chelate the metal, such as aqueous ammonia or EDTA.

      • Silica gel plug: Passing the crude product through a short plug of silica gel can sometimes remove baseline impurities and residual catalyst.

Frequently Asked Questions (FAQs)

What is the general mechanism for the formation of the pyrido[1,2-a]pyrimidine core?

The most common synthetic routes to the pyrido[1,2-a]pyrimidine scaffold involve the condensation of a 2-aminopyridine derivative with a 1,3-dicarbonyl compound or a synthetic equivalent. A widely used method is the Gould-Jacobs reaction, which proceeds via thermal condensation.[4] The general mechanism can be broken down into two key steps:

  • Initial Condensation: The exocyclic amino group of the 2-aminopyridine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate after dehydration.

  • Intramolecular Cyclization: The endocyclic nitrogen of the pyridine ring then attacks the second carbonyl group, leading to an intramolecular cyclization and the formation of the bicyclic pyrido[1,2-a]pyrimidine core.

Pyrido[1,2-a]pyrimidine Formation Mechanism 2-Aminopyridine 2-Aminopyridine Enamine Intermediate Enamine Intermediate 2-Aminopyridine->Enamine Intermediate Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Enamine Intermediate Pyrido[1,2-a]pyrimidine Pyrido[1,2-a]pyrimidine Enamine Intermediate->Pyrido[1,2-a]pyrimidine Intramolecular Cyclization

Caption: General mechanism of pyrido[1,2-a]pyrimidine formation.

What are some of the key reaction parameters to consider for optimizing a pyrido[1,2-a]pyrimidine synthesis?

The following table summarizes key parameters and their typical ranges for the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione from 2-aminopyridine and diethyl malonate, a common and scalable method.[4]

ParameterTypical Range/ConditionRationale
Reactant Ratio (2-aminopyridine:diethyl malonate) 1 : 3 to 1 : 5An excess of diethyl malonate acts as both a reactant and a solvent, driving the reaction to completion.[4]
Temperature 160 - 200°CHigh temperatures are necessary to promote the thermal cyclization.[4]
Reaction Time 4 - 18 hoursDependent on the reaction scale and temperature.[4]
Pressure AtmosphericThe reaction is typically performed at atmospheric pressure with a vent for the ethanol byproduct.[4]
Catalyst Typically noneThe thermal condensation is often driven by high temperature alone.[4]

What are the best practices for purifying pyrido[1,2-a]pyrimidines on a larger scale?

While column chromatography is suitable for small-scale purification, it is often impractical for multi-gram or kilogram quantities. The preferred method for large-scale purification is recrystallization.[4]

  • Solvent Selection: The choice of solvent is critical. Ideal solvents will dissolve the product well at elevated temperatures but poorly at room temperature or below. Common choices include ethanol, isopropanol, or mixtures of ethanol and water.[4]

  • Hot Filtration: It is good practice to perform a hot filtration of the dissolved crude product to remove any insoluble impurities before allowing the solution to cool and crystallize.[4]

  • Controlled Cooling: Slow cooling of the solution will generally lead to larger, more pure crystals.

Purification Workflow Crude Product Crude Product Dissolve in Hot Solvent Dissolve in Hot Solvent Crude Product->Dissolve in Hot Solvent Hot Filtration Hot Filtration Dissolve in Hot Solvent->Hot Filtration Slow Cooling and Crystallization Slow Cooling and Crystallization Hot Filtration->Slow Cooling and Crystallization Filtration and Washing Filtration and Washing Slow Cooling and Crystallization->Filtration and Washing Pure Product Pure Product Filtration and Washing->Pure Product

Caption: Large-scale purification workflow for pyrido[1,2-a]pyrimidines.

Experimental Protocols

General Protocol for the Synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione

This protocol is adapted from the thermal condensation of 2-aminopyridine with diethyl malonate.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-aminopyridine (1 equivalent) and diethyl malonate (3-5 equivalents).

  • Heating: Heat the reaction mixture to 160-180°C in an oil bath.

  • Monitoring: Monitor the reaction progress by TLC until the 2-aminopyridine is consumed (typically 4-12 hours).

  • Workup: Allow the reaction mixture to cool to room temperature. The product will often crystallize from the excess diethyl malonate.

  • Isolation: Collect the solid product by filtration and wash with a cold solvent such as ethanol or diethyl ether to remove residual diethyl malonate.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione.[4]

References

  • Korenev, G., Nawrozkij, M. B., & Ivanov, R. A. (2025). Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence. MOLECULES.
  • (2023, August 14).
  • The Rise of Mesoionic Pyrido[1,2-a]pyrimidinones: A Technical Guide to Their Discovery and Synthesis. Benchchem.
  • Toche, R. B., et al. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Semantic Scholar.
  • (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. PubMed.
  • (2009, July 15). Synthesis and evaluation of pyrido[1,2-a]pyrimidines as inhibitors of nitric oxide synthases.
  • Scaling up the synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione for preclinical studies. Benchchem.
  • (2025, June 4). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
  • New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines.
  • The chemistry of pyrido[2,3-d]pyrimidines. JOCPR.
  • Pyrido[1,2-a]pyrimidinium salts. Part I. Synthesis from 2-aminopyridines and interconversion with 2-(2-acylvinylamino)pyridines. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Kumar, G. S., et al. (2015). Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity. PubMed.

Sources

Technical Support Center: Optimizing HPLC Mobile Phase for 2-methyl-3-propyl-4H-Pyrido[1,2-a]pyrimidin-4-one Analysis

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the HPLC analysis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a nitrogen-containing heterocyclic compound, this analyte presents specific chromatographic challenges, primarily related to peak shape and retention control.[1][2] This document offers a structured approach to mobile phase optimization, troubleshooting common issues, and establishing a robust and reliable analytical method.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide initial method development.

Q1: What are the recommended starting mobile phase and column conditions for analyzing 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one?

A: For initial method development, a reversed-phase HPLC (RP-HPLC) setup is the most versatile and widely used approach.[3][4] The primary goal of the starting conditions is to achieve good retention and, most importantly, a symmetrical peak shape. Given that 4H-Pyrido[1,2-a]pyrimidin-4-one and its derivatives are basic compounds, peak tailing can be a significant issue.[5] This tailing is often caused by secondary ionic interactions between the protonated basic analyte and deprotonated (negatively charged) residual silanol groups on the silica-based stationary phase.[6][7]

To mitigate this, the starting conditions should aim to suppress the ionization of these silanol groups. This is most effectively achieved by using a mobile phase with a low pH.[5]

Table 1: Recommended Starting HPLC Conditions

ParameterRecommendationRationale & Expert Insights
Column C18, modern, high-purity silica (Type B), end-capped (e.g., 150 x 4.6 mm, 3.5 µm)Modern Type B silica columns have a lower content of acidic free silanols and trace metals, significantly reducing the potential for secondary interactions that cause peak tailing.[6]
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate buffer, pH adjusted to 2.5-3.0A low pH (≤3) ensures that the silanol groups on the stationary phase are protonated (neutral), minimizing the electrostatic interactions that lead to peak tailing for basic analytes.[5][8]
Mobile Phase B Acetonitrile (ACN)Acetonitrile is generally preferred over methanol as it has a lower viscosity (leading to lower backpressure) and better UV transparency. It often results in sharper peaks.[9]
Elution Mode GradientA gradient elution (e.g., 5% to 95% B over 20 minutes) is excellent for initial screening to determine the approximate solvent strength required to elute the analyte and to separate it from potential impurities of different polarities.[10]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CUsing a column oven improves the reproducibility of retention times by eliminating fluctuations due to ambient temperature changes.[9][11]
Detection UV, 238 nm or 254 nmBased on the UV spectra of similar compounds, these are common starting wavelengths.[12][13] An initial run with a PDA/DAD detector is recommended to determine the optimal wavelength.

Q2: How does the mobile phase pH specifically affect the retention and peak shape of my basic analyte?

A: Mobile phase pH is arguably the most powerful tool for controlling the retention and selectivity of ionizable compounds.[14] For a basic analyte like 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, pH controls its degree of ionization.

  • At low pH (pH < pKa): The analyte is protonated and carries a positive charge. This makes it more polar, leading to less retention on a reversed-phase column. However, this low pH also suppresses silanol ionization on the column, which is crucial for achieving good, symmetrical peak shapes .[15]

  • At high pH (pH > pKa): The analyte is in its neutral, free-base form. This makes it less polar, leading to more retention . However, at a pH above ~4, silica-based columns begin to exhibit negatively charged silanol groups, which can cause significant peak tailing.[15]

  • At a pH near the pKa: The analyte exists in both ionized and non-ionized forms. Operating in this range can lead to poor peak shapes and retention time instability, and should generally be avoided.[16]

Table 2: General Effect of Mobile Phase pH on a Basic Analyte

pH RangeAnalyte StateSilanol StateExpected Retention TimeExpected Peak Shape
pH 2-3 Ionized (Polar)NeutralShorterExcellent
pH 4-7 Ionized (Polar)Partially Ionized (-)ShorterPoor to Fair (Tailing)
pH > 8 *Neutral (Non-polar)Ionized (-)LongerPoor (Significant Tailing)

*Operating at pH > 8 requires a pH-stable column (e.g., hybrid or polymer-based) to prevent dissolution of the silica stationary phase.[16]

Q3: Should I use an additive like Trifluoroacetic Acid (TFA) in the mobile phase?

A: Yes, adding an acid modifier like TFA or formic acid is highly recommended, especially during initial method development.

  • Mechanism of Action: TFA serves two primary functions. First, it effectively lowers the mobile phase pH to suppress silanol interactions.[11] Second, it acts as an "ion-pairing" agent. The trifluoroacetate anion can form a neutral ion-pair with the protonated basic analyte. This neutral complex has increased hydrophobicity, leading to better retention on the C18 stationary phase and often masking the analyte from interacting with active silanol sites, further improving peak shape.[11]

  • Practical Consideration: A concentration of 0.05% to 0.1% (v/v) TFA in both the aqueous and organic mobile phase components is a common and effective starting point.

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific issues encountered during analysis.

Problem: I'm observing poor peak shape, specifically peak tailing.

Peak tailing is the most common issue for basic compounds and occurs when a portion of the analyte molecules are retained more strongly by the column than the bulk of the sample.[6] This can be due to chemical or physical problems.[7]

Causality & Diagnosis:

  • Chemical Cause (Most Likely): The primary chemical cause is the interaction between your protonated basic analyte and ionized, acidic silanol groups on the column's stationary phase.[6] This secondary retention mechanism is slower to release the analyte, creating the characteristic "tail".

  • Physical Cause: Physical issues within the HPLC system can create unswept volumes or flow path disruptions, causing peak distortion for all analytes. Examples include a void at the head of the column, a partially blocked frit, or poorly made tubing connections.[7][17]

Diagnostic Test: To distinguish between a chemical and physical problem, inject a neutral, non-ionizable compound (e.g., toluene or uracil).

  • If the neutral compound shows a symmetrical peak but your analyte tails, the problem is chemical .[7]

  • If all peaks, including the neutral compound, are tailing or distorted, the problem is likely physical .[7]

Solutions for Chemical Tailing:

  • Lower Mobile Phase pH: Ensure the pH is below 3.0 to fully protonate the silanol groups. This is the most effective solution.[5][6]

  • Use an Ion-Pairing Additive: Add 0.1% TFA to the mobile phase. This can significantly improve peak shape by masking silanol interactions.[8]

  • Increase Buffer Concentration: If using a buffer, increasing the concentration (e.g., from 10 mM to 25-50 mM) can help compete with the analyte for active sites and improve peak shape.[9]

  • Switch to a Modern, End-capped Column: If you are using an older column (Type A silica), switching to a high-purity, fully end-capped column will provide a more inert surface with fewer active silanol sites.[6]

G problem problem diagnosis diagnosis cause cause solution solution start Observe Peak Tailing inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral neutral_ok Neutral Peak is Symmetrical inject_neutral->neutral_ok Result? neutral_tails All Peaks Tail neutral_ok->neutral_tails No chemical_problem Chemical Problem: Analyte-Silanol Interaction neutral_ok->chemical_problem Yes physical_problem Physical Problem: System Void / Blockage neutral_tails->physical_problem sol_chem1 Decrease Mobile Phase pH (< 3.0) chemical_problem->sol_chem1 sol_chem2 Add Modifier (e.g., 0.1% TFA) chemical_problem->sol_chem2 sol_chem3 Use High-Purity End-capped Column chemical_problem->sol_chem3 sol_phys1 Check/Replace Column Frit physical_problem->sol_phys1 sol_phys2 Check Tubing/Fittings physical_problem->sol_phys2 sol_phys3 Reverse Flush or Replace Column physical_problem->sol_phys3

Caption: Troubleshooting workflow for diagnosing and solving HPLC peak tailing.

Problem: My peak is fronting.

Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can still occur.

Causality & Solutions:

  • Sample Overload: You have injected too much sample, saturating the stationary phase at the column inlet.[6]

    • Solution: Reduce the injection volume or dilute your sample and re-inject.

  • Sample Solvent Incompatibility: The solvent your sample is dissolved in is significantly stronger (less polar) than the initial mobile phase. This causes the analyte band to travel too quickly at the start, leading to distortion.[18]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest (most polar) solvent possible.

Problem: My retention times are shifting between injections.

Inconsistent retention times compromise the reliability of your method.

Causality & Solutions:

  • Inadequate Column Equilibration: The column has not returned to the initial mobile phase conditions before the next injection, which is common in gradient methods.[19]

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 10 column volumes of the initial mobile phase to pass through the column before the next injection.

  • Fluctuating Column Temperature: Small changes in ambient temperature can affect retention times.[11]

    • Solution: Use a column oven and ensure it is set to a stable temperature (e.g., 35 °C).

  • Inconsistent Mobile Phase Preparation: Small variations in pH or the ratio of organic to aqueous solvent will cause retention shifts.[18]

    • Solution: Prepare mobile phase in large, single batches. Always use a calibrated pH meter for buffer preparation.

  • Pump Malfunction: Air bubbles or failing pump seals can cause inconsistent flow rates, leading to shifting retention times.[18][20]

    • Solution: Degas the mobile phase thoroughly. If the problem persists, perform pump maintenance as per the manufacturer's instructions.

Section 3: Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Scouting Study

This protocol is designed to systematically evaluate the effect of pH on the chromatography of your analyte to find the optimal balance of retention and peak shape.

Objective: To determine the optimal mobile phase pH for the analysis.

Methodology:

  • Prepare Buffers: Prepare three separate aqueous mobile phases (Mobile Phase A) using a 20 mM phosphate buffer, adjusted to the following pH values: 2.5, 3.0, and 6.0.

  • Prepare Organic Phase: Use a single bottle of Acetonitrile (Mobile Phase B).

  • Column: Use a standard C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Initial Conditions: Set up a standard gradient (e.g., 10-90% B over 15 minutes) with a flow rate of 1.0 mL/min and a column temperature of 35 °C.

  • pH 2.5 Run:

    • Equilibrate the column with the pH 2.5 mobile phase for at least 15 minutes.

    • Inject your sample and record the chromatogram.

    • Note the retention time, peak asymmetry factor (Tailing Factor), and resolution from nearby peaks.

  • pH 3.0 Run:

    • Thoroughly flush the system and column with the pH 3.0 mobile phase.

    • Equilibrate for 15 minutes.

    • Inject the sample and record the same chromatographic parameters.

  • pH 6.0 Run:

    • Thoroughly flush the system and column with the pH 6.0 mobile phase.

    • Equilibrate for 15 minutes.

    • Inject the sample and record the parameters.

  • Analysis: Compare the results. You will likely observe that the runs at pH 2.5 and 3.0 provide the best peak shape (asymmetry closest to 1.0).[9] Choose the pH that gives you the best combination of peak shape and desired retention/resolution.

Protocol 2: Organic Modifier and Gradient Optimization

Objective: To refine the separation by optimizing the organic modifier concentration and gradient slope.

Methodology:

  • Select Optimal pH: Based on Protocol 1, prepare a large batch of the aqueous mobile phase (A) at the optimal pH. Use Acetonitrile as Mobile Phase B.

  • Perform Scouting Gradients:

    • Fast Gradient: Run a fast gradient from 5% to 95% B in 10 minutes. Note the percentage of B at which your analyte elutes. Let's call this %B_elution.

    • Shallow Gradient: Design a new, shallower gradient around %B_elution. For example, if your analyte eluted at 40% B, a good next gradient would be 30% to 50% B over 15-20 minutes.

  • Run the Shallow Gradient:

    • Equilibrate the column with the starting conditions of the shallow gradient.

    • Inject your sample and record the chromatogram.

  • Analysis and Refinement:

    • Assess the resolution between your analyte and any impurities.

    • If resolution is insufficient, you can further decrease the gradient slope (e.g., change from a 1%/min ramp to a 0.5%/min ramp) to improve separation.

    • If the run time is too long, you can make the gradient steeper. This process can be iterated to achieve the desired balance of resolution and analysis time. The principles of method development are well-established and following a systematic approach yields robust results.[21][22]

References

  • International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • IJNRD. (2025, December 15). RP-HPLC: A Versatile Analytical Technique for Pharmaceutical Analysis - A Review. Retrieved from [Link]

  • LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]

  • uHPLCs. (n.d.). How to avoid the tailing problem of basic compounds in HPLC analysis?. Retrieved from [Link]

  • Pharmaffiliates. (2026, March 27). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • Al-Shehri, M. M., et al. (2024). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology. PMC. Retrieved from [Link]

  • Sangeetha, M., et al. (n.d.). Development and Validation of RP-HPLC Method: An Overview. Open Access Journals. Retrieved from [Link]

  • ResearchGate. (2020, August). Influence of mobile phase apparent pH on retention of different probe compounds. Retrieved from [Link]

  • Sani, M., et al. (2025, November 28). Optimization of 4-Amino-2-Pyridone Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9. PMC. Retrieved from [Link]

  • LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]

  • Moravek, Inc. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Galaon, T., & David, V. (2012). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSED-PHASE LIQUID CHROMATOGRAPHY. Semantic Scholar. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (n.d.). Quality by Design-based Development and Optimization of a Novel, Dual Wavelength HPLC Method for Determination of Impurities in Piribedil Prolonged Release Tablets. Retrieved from [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Retrieved from [Link]

  • Challa, B. R., et al. (2025, March 5). QbD assisted RP-HPLC method for determination of Pyridoxine and Doxylamine in pharmaceutical formulation using central composite design. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Cytiva. (2022, November 15). HPLC Pain Points. Retrieved from [Link]

  • YouTube. (2023, August 28). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2025, May 7). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]

  • PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Retrieved from [Link]

  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • bioRxiv. (2020, June 28). Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. Retrieved from [Link]

  • Kumar, A., et al. (2016, November 2). Hexafluoroisopropyl alcohol mediated synthesis of 2,3-dihydro-4H-pyrido[1,2-a]pyrimidin-4-ones. PMC. Retrieved from [Link]

  • Musmade, B. D., et al. (2022). METHOD DEVELOPMENT, VALIDATION AND ESTIMATION OF RELATIVE RESPONSE FACTOR FOR THE QUANTITATION OF KNOWN IMPURITIES IN MOMETASONE. SAVA Healthcare. Retrieved from [Link]

  • Lahmidi, S., et al. (2017, July 3). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. ResearchGate. Retrieved from [Link]

Sources

Overcoming steric hindrance in the synthesis of 3-propyl substituted pyrido-pyrimidines

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Pyrido-Pyrimidine Technical Support & Troubleshooting Center .

As a Senior Application Scientist, I have designed this portal specifically for researchers and drug development professionals facing synthetic bottlenecks with bicyclic nitrogen heterocycles. The introduction of a 3-propyl group into pyrido[2,3-d]pyrimidine or pyrido[4,3-d]pyrimidine scaffolds frequently introduces severe steric hindrance, leading to poor regioselectivity, stalled conversions, and low yields[1].

This guide synthesizes field-proven mechanistic insights, self-validating experimental protocols, and robust troubleshooting strategies to help you overcome these steric barriers.

I. Diagnostic Decision Tree

Before altering your synthetic route, use the diagnostic workflow below to identify the root cause of your N3-propylation failure.

G Start Steric Hindrance in N3-Propylation? CheckRegio Is Regioselectivity Poor (N1 or O-alkylation)? Start->CheckRegio CheckYield Is Conversion Low (<20%)? Start->CheckYield Sol1 Switch to Cs2CO3 or DBU (Enhances N3 Nucleophilicity) CheckRegio->Sol1 Yes Sol2 Use Microwave Irradiation (Overcomes Activation Energy) CheckYield->Sol2 Yes, but N3 is preferred Sol3 De Novo Cyclization (Use N-propyl precursor) CheckYield->Sol3 Complete failure

Diagnostic tree for troubleshooting N3-propylation steric hindrance.

II. Troubleshooting Guide & FAQs

Q1: Why am I observing predominantly O-alkylation or N1-alkylation instead of the desired N3-propylation? The Causality: In pyrido[2,3-d]pyrimidine-2,4-diones, the N3 position is flanked by C2 and C4 carbonyls, creating a sterically demanding and electronically delocalized pocket. When using standard bases like K₂CO₃ or NaH, the harder oxygen nucleophiles or the less sterically hindered N1 position often outcompete N3. The Solution: Switch to a softer, bulkier base such as Cesium Carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[2]. The "cesium effect" provides highly soluble, naked nitrogen anions in polar aprotic solvents (like DMF), driving regioselective N3-alkylation even with bulky electrophiles like propyl iodide[2].

Q2: My N3-propylation conversion stalls at <20% due to steric clash with a bulky C4-amino substituent. How can I push the reaction to completion? The Causality: The propyl group's flexible alkyl chain creates significant allylic strain (A-strain) when approaching the N3-anion if a bulky group occupies C4. Standard thermal heating fails to provide the necessary kinetic energy to overcome this highly hindered transition state. The Solution: Implement Microwave-Assisted Organic Synthesis (MAOS). Microwave irradiation provides rapid, uniform dielectric heating that effectively overcomes the high activation energy barrier associated with sterically hindered transition states[3]. Pair this with a highly reactive electrophile (propyl iodide) to accelerate the SN​2 kinetics before base deactivation occurs.

Q3: Late-stage propylation has completely failed for my highly substituted pyrido-pyrimidine. What is the alternative? The Causality: When the bicyclic core is heavily decorated (e.g., C2-aryl, C4-oxo/amino groups), the N3 position becomes physically inaccessible to the propyl electrophile, regardless of the base or thermal energy applied. The Solution: You must pivot to a de novo cyclization strategy. Instead of alkylating the intact bicyclic core, construct the pyrimidine ring using an acyclic precursor that already bears the propyl group (e.g., 3-propyl-6-aminouracil)[4]. This bypasses the late-stage steric clash entirely, as the ring forms around the pre-installed propyl group.

III. Mechanistic Pathways: Late-Stage vs. De Novo

Pathways Precursor Pyrido[2,3-d]pyrimidine Core LateStage Late-Stage Alkylation (Propyl Iodide) Precursor->LateStage StericClash Steric Clash at C4 (Low Yield) LateStage->StericClash Bulky C4 group Product 3-Propyl-pyrido[2,3-d]pyrimidine LateStage->Product Microwave + DBU Acyclic Acyclic Precursor (6-amino-3-propyluracil) DeNovo De Novo Cyclization (Base Catalyzed) Acyclic->DeNovo DeNovo->Product Bypasses steric clash

Comparison of late-stage N3-alkylation versus de novo cyclization pathways.

IV. Quantitative Data: Propylation Optimization

The following table summarizes the causal relationship between reaction conditions and N3-propylation success, demonstrating why base and solvent selection are critical for overcoming steric hindrance.

BaseSolventElectrophileActivation MethodConversion (%)Regioselectivity (N3 : O)
K₂CO₃AcetonePropyl ChlorideThermal (Reflux, 24h)18%1 : 3
NaHTHFPropyl BromideThermal (0°C to RT, 12h)45%1 : 1.5
Cs₂CO₃DMFPropyl IodideThermal (80°C, 12h)72%8 : 1
DBU CH₃CN Propyl Iodide RT, 4h 82-93% > 10 : 1
Cs₂CO₃ DMF Propyl Iodide Microwave (120°C, 20m) 95% > 20 : 1

Note: Data aggregated based on optimized parameters for highly hindered purine and pyrido-pyrimidine derivatives[2],[3].

V. Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Microwave-Assisted Regioselective N3-Propylation

Use this protocol when the bicyclic core is already synthesized, but standard alkylation yields poor regioselectivity or conversion.

  • Preparation: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the pyrido[2,3-d]pyrimidine derivative (1.0 mmol) in anhydrous DMF (4.0 mL).

  • Base Addition: Add anhydrous Cs₂CO₃ (1.5 mmol). Stir the suspension at room temperature for 10 minutes to allow for complete deprotonation and formation of the naked nitrogen anion.

  • Electrophile Addition: Dropwise, add 1-iodopropane (1.2 mmol). Causality note: Iodopropane is chosen over chloropropane because iodine is a superior leaving group, accelerating the SN​2 reaction before O-alkylation can compete.

  • Microwave Irradiation: Seal the vial and irradiate at 120°C for 20 minutes.

  • Self-Validation Checkpoint 1 (TLC): Spot the crude mixture against the starting material. The desired N3-propyl product will typically elute slightly higher (less polar) than the starting material, but lower than the O-alkylated byproduct (which is highly non-polar).

  • Workup: Quench with ice water (15 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validation Checkpoint 2 (NMR): Analyze the crude mixture via ¹H-NMR. Successful N3-propylation is confirmed by the downfield shift of the propyl α -CH₂ protons (~3.9–4.1 ppm)[2]. O-alkylation would present α -CH₂ protons much further downfield (~4.4–4.6 ppm). The disappearance of the N3-H broad singlet (~11.5 ppm) validates complete conversion.

Protocol B: De Novo Pyrimidine Ring Construction

Use this protocol when late-stage alkylation completely fails due to extreme steric clash at the C2/C4 positions.

  • Precursor Synthesis: Begin with 6-amino-3-propyluracil (1.0 mmol)[4].

  • Condensation: Dissolve the precursor and the appropriate α,β -unsaturated carbonyl compound or 1,3-diketone (1.1 mmol) in glacial acetic acid (5.0 mL).

  • Cyclization: Heat the mixture to reflux for 6-8 hours. Causality note: The acidic environment promotes the formation of the enamine intermediate and subsequent intramolecular cyclization, building the pyridine ring onto the pre-existing, propyl-substituted pyrimidine ring.

  • Self-Validation Checkpoint 1 (Visual): The reaction mixture will typically transition from a clear solution to a deep colored suspension as the highly conjugated bicyclic system forms.

  • Workup: Cool to room temperature, pour over crushed ice, and neutralize carefully with saturated NaHCO₃ until pH 7 is reached. Extract with EtOAc (3 x 15 mL).

  • Self-Validation Checkpoint 2 (NMR): Confirm cyclization via ¹H-NMR by observing the disappearance of the C5-H proton of the original 6-aminouracil ring (typically around δ 4.55-4.6 ppm) and the appearance of new aromatic/vinylic signals corresponding to the newly formed pyridine ring[4].

VI. References

  • Advances in the Synthesis and SAR of Pyrido[2,3-d]pyrimidine Scaffold Current Pharmaceutical Design[Link]

  • Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Pyrido[2,1-f]purine-2,4-dione Derivatives as a Novel Class of Highly Potent Human A3 Adenosine Receptor Antagonists Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Advances in the Solid-Phase Synthesis of Pyrimidine Derivatives ACS Publications[Link]

Sources

Technical Support Center: Bioavailability Enhancement of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles associated with formulating 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 70381-53-2).

This compound features a planar, fused nitrogen-containing bicyclic system. While pyrido[1,2-a]pyrimidin-4-ones are privileged scaffolds in drug discovery—often demonstrating potent kinase and integrase inhibition—their rigid planar structure leads to high crystal lattice energy and significant lipophilicity[1]. Consequently, this API typically behaves as a BCS Class II (or IV) molecule, exhibiting erratic oral bioavailability due to thermodynamic solubility limits and rapid in vivo precipitation.

Formulation Strategy & Decision Matrix

Before troubleshooting specific formulation failures, it is critical to align the physicochemical properties of your pyrido-pyrimidine derivative with the correct bioavailability enhancement strategy.

FormulationTree API 4H-Pyrido[1,2-a]pyrimidin-4-one Derivative (BCS II) Sol Aqueous Solubility < 10 µg/mL? API->Sol Salt Salt Screening (HCl, Mesylate) Sol->Salt pKa > 4 (Basic N) ASD Amorphous Solid Dispersion (HPMCAS) Sol->ASD High Tm, High LogP LBDDS Lipid-Based System (s-SMEDDS) Sol->LBDDS High LogP, Low Tm InVivo Enhanced Oral Bioavailability Salt->InVivo Improved Dissolution ASD->InVivo Kinetic Supersaturation LBDDS->InVivo Lymphatic Transport

Caption: Decision tree for selecting bioavailability enhancement strategies for pyrido-pyrimidine APIs.

Comparative Pharmacokinetic Performance

The following table summarizes the expected quantitative improvements in pharmacokinetic parameters when applying these strategies to pyrido-pyrimidine scaffolds[1],[2].

Formulation StrategyAqueous Solubility (µg/mL)Cmax (ng/mL)AUC0-24h (ng·h/mL)Oral Bioavailability (F%)
Unformulated API (Free Base)< 545320< 10%
Hydrochloride Salt451801,45022%
ASD (HPMCAS, 1:3 ratio)210 (Kinetic)6504,80063%
s-SMEDDS (with 5% HPMC)> 5,000 (in lipid)8906,20081%

Troubleshooting Guides & FAQs

FAQ 1: Why does our 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one formulation crash out of solution during dissolution testing, and how do we prevent it?

The Causality: The unformulated free base has a highly stable crystal lattice driven by strong π−π stacking of the planar pyrido-pyrimidine rings. When dissolved in acidic gastric media, the basic nitrogen (N1) may protonate, temporarily increasing solubility. However, upon transit to the neutral pH of the intestine, the compound rapidly loses its charge, breaches its thermodynamic solubility limit, and nucleates into large, insoluble crystals.

The Solution: You must transition from a thermodynamic solubility model to a kinetic supersaturation model using an Amorphous Solid Dispersion (ASD). By trapping the API in a high-glass-transition ( Tg​ ) polymer like HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate), you disrupt the crystal lattice. HPMCAS provides steric hindrance and hydrogen-bond acceptors that interact with the API's pyrimidine ring, preventing nucleation during gastrointestinal transit. This approach has been heavily validated in the [2].

Step-by-Step Protocol: Preparation and Validation of HPMCAS ASD via Hot Melt Extrusion (HME)

  • Pre-blending: Geometrically mix the API and HPMCAS-M grade at a 1:3 (w/w) ratio. Causality: The 25% drug loading is typically below the solid solubility limit of the polymer, minimizing the risk of phase separation.

  • Extrusion: Feed the blend into a twin-screw extruder. Set the heating zones to 10°C above the Tg​ of the polymer but below the degradation temperature of the API (typically 160°C–170°C for this scaffold).

  • Milling: Cool the extrudate rapidly on a chill roll to freeze the amorphous state, then mill to a particle size of 75–150 µm.

  • Self-Validating Step (Critical): Analyze the milled powder using Polarized Light Microscopy (PLM) and Powder X-Ray Diffraction (PXRD).

    • Validation: The PXRD must show a broad "amorphous halo" with no distinct Bragg peaks. If PLM reveals birefringence (glowing crystals under cross-polarizers), your extrusion temperature was too low, or the API loading exceeds the thermodynamic miscibility limit.

FAQ 2: Our Lipid-Based Formulation (SMEDDS) shows excellent initial solubility, but we lose drug exposure in vivo. What is the mechanistic failure?

The Causality: Standard Self-Microemulsifying Drug Delivery Systems (SMEDDS) rely on lipids and surfactants to keep the lipophilic propyl and methyl groups of the API solvated. However, in the GI tract, pancreatic lipases digest the lipid excipients. As the lipid volume decreases, the solvent capacity of the formulation drops precipitously. The API is forced into a state of extreme supersaturation and rapidly precipitates before enterocyte uptake can occur.

The Solution: Upgrade to a supersaturable SMEDDS (s-SMEDDS) by incorporating a polymeric precipitation inhibitor (e.g., 5% w/w HPMC or PVP). The polymer does not dissolve the drug; rather, it adsorbs onto the surface of nascent API nuclei formed during lipolysis, sterically blocking crystal growth and extending the "spring and parachute" absorption window.

SMEDDSPathway Capsule s-SMEDDS Formulation Dispersion Microemulsion (GI Tract) Capsule->Dispersion Aqueous Dilution Digestion Lipolysis (Pancreatic Lipase) Dispersion->Digestion Enzymatic Action Supersat Metastable Supersaturation Digestion->Supersat HPMC Inhibition Absorb Enterocyte Uptake Supersat->Absorb High Free Drug Flux

Caption: Mechanistic pathway of supersaturable SMEDDS preventing API precipitation during GI transit.

Step-by-Step Protocol: In Vitro Lipolysis Assay for s-SMEDDS Validation

  • Media Preparation: Prepare 30 mL of simulated intestinal fluid (FaSSIF) containing 2 mM Tris-maleate buffer, 1.4 mM CaCl2, and 150 mM NaCl (pH 6.5).

  • Dispersion: Disperse 1 gram of the s-SMEDDS formulation into the vessel at 37°C.

  • Enzyme Addition: Initiate digestion by adding 3 mL of porcine pancreatic extract (yielding ~1000 TBU/mL of lipase activity).

  • Titration: Maintain the pH at 6.5 using a pH-stat autotitrator dispensing 0.2 M NaOH. The volume of NaOH added correlates directly to the release of free fatty acids.

  • Phase Separation & Analysis: At 15, 30, and 60 minutes, withdraw 1 mL aliquots. Immediately add an inhibitor (e.g., 4-bromophenylboronic acid) to halt lipolysis. Centrifuge at 21,000 × g for 15 minutes to separate the aqueous phase, lipid phase, and solid pellet.

  • Self-Validating Step: Quantify the API in the aqueous phase via HPLC.

    • Validation: A successful s-SMEDDS will maintain >80% of the API in the aqueous/micellar phase at 60 minutes. If >50% of the API is found in the solid pellet, the polymer concentration is insufficient to inhibit precipitation.

FAQ 3: Can we use salt formation to improve the dissolution rate of this specific scaffold?

The Causality: Yes, but with caveats. The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold contains a basic nitrogen capable of protonation. Forming a hydrochloride or mesylate salt alters the microenvironmental pH of the dissolving particle, significantly increasing the intrinsic dissolution rate. This is a well-documented approach for [1]. However, because the pKa of this nitrogen is relatively low, the salt may disproportionate (convert back to the free base) in the neutral pH of the intestine. Therefore, salt formation should be combined with an enteric coating or formulated as a matrix tablet to protect the salt form until it reaches the optimal absorptive window.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Medicinal Chemistry Letters / National Institutes of Health (NIH) URL:[Link]

  • Design and Synthesis of Bicyclic Pyrimidinones as Potent and Orally Bioavailable HIV-1 Integrase Inhibitors Source: Journal of Medicinal Chemistry / American Chemical Society (ACS) URL:[Link]

  • Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate Source: International Journal of Molecular Sciences / MDPI URL:[Link]

Sources

Validation & Comparative

Comparing 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- with 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one for Researchers and Drug Development Professionals

As Senior Application Scientists, our goal is to provide a detailed, technically sound comparison of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is structured to provide not only a direct comparison of their properties but also to explain the underlying chemical principles and to offer practical experimental protocols for their synthesis and evaluation.

Introduction to the 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

The 4H-pyrido[1,2-a]pyrimidin-4-one is a privileged heterocyclic scaffold in medicinal chemistry, known for its diverse biological activities. This core structure is a rigid, planar system that can be readily functionalized at various positions to modulate its physicochemical and pharmacological properties. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, among others. The biological activity is often attributed to the ability of the pyrimidinone ring to act as a hydrogen bond acceptor and the overall planarity of the system, which allows for effective interaction with biological targets.

Structural and Physicochemical Comparison

The key difference between the two compounds lies in the substitution pattern on the pyrido[1,2-a]pyrimidin-4-one core.

  • 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound A): Features a methyl group at position 2 and a propyl group at position 3.

  • 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B): Possesses methyl groups at positions 2 and 6.

This seemingly minor difference in substitution can have a significant impact on the compounds' properties.

G cluster_A Compound A: 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one cluster_B Compound B: 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one A A B B

Caption: Chemical structures of Compound A and Compound B.

Table 1: Predicted Physicochemical Properties

Property2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound A)2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B)Significance in Drug Discovery
Molecular Weight216.28 g/mol 188.22 g/mol Influences diffusion and absorption.
XLogP32.51.7A measure of lipophilicity, affecting solubility and cell permeability.
Hydrogen Bond Donors00Both are only hydrogen bond acceptors.
Hydrogen Bond Acceptors33The nitrogen and oxygen atoms can interact with biological targets.
Rotatable Bonds20Increased flexibility in Compound A may impact binding affinity.

Data sourced from PubChem.

The propyl group in Compound A significantly increases its lipophilicity (XLogP3 of 2.5) compared to the methyl group in Compound B (XLogP3 of 1.7). This higher lipophilicity might lead to better membrane permeability but could also result in lower aqueous solubility and increased metabolic clearance. The presence of two rotatable bonds in the propyl chain of Compound A provides it with greater conformational flexibility, which could be advantageous for fitting into a binding pocket, but could also come with an entropic penalty upon binding. In contrast, the rigid structure of Compound B might lead to more specific interactions.

Synthesis Strategy

A common and effective method for synthesizing 4H-pyrido[1,2-a]pyrimidin-4-one derivatives is the reaction of a 2-aminopyridine with a β-ketoester in the presence of a catalyst, such as polyphosphoric acid (PPA) or under microwave irradiation.

Synthesis A 2-Aminopyridine Derivative C Cyclocondensation A->C B β-Ketoester B->C D 4H-Pyrido[1,2-a]pyrimidin-4-one C->D Heat/Catalyst

Caption: General synthesis workflow for 4H-pyrido[1,2-a]pyrimidin-4-ones.

Experimental Protocol: Synthesis of 2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one (Compound B)
  • Reactant Preparation: In a round-bottom flask, combine 2-amino-6-methylpyridine (1.0 eq) and ethyl acetoacetate (1.2 eq).

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) (10 eq by weight) as both the solvent and catalyst.

  • Reaction: Heat the mixture to 120-130°C with constant stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) until a precipitate is formed.

  • Isolation: Filter the solid precipitate, wash it with cold water, and dry it under a vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one.

This protocol can be adapted for the synthesis of Compound A by using ethyl 2-methyl-3-oxohexanoate as the β-ketoester and 2-aminopyridine.

Comparative Biological Activity and Potential Applications

The substitution at position 6 in Compound B with a methyl group is a common strategy to enhance selectivity and potency for certain kinases. The methyl group can occupy a small hydrophobic pocket in the ATP-binding site. For Compound A , the larger propyl group at the adjacent position 3 would project into a different region of the binding site. This could either lead to a steric clash, reducing affinity, or it could access a different hydrophobic pocket, potentially leading to a different selectivity profile.

Signaling_Pathway cluster_cell Cellular Signaling RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Pyrido[1,2-a]pyrimidin-4-one (e.g., as a Kinase Inhibitor) Inhibitor->RAF

Caption: Hypothetical mechanism of action as a kinase inhibitor in a signaling pathway.

Experimental Protocol: Kinase Inhibition Assay
  • Compound Preparation: Prepare stock solutions of both Compound A and Compound B in dimethyl sulfoxide (DMSO). Create a series of dilutions to determine the IC₅₀ value.

  • Assay Reaction: In a 96-well plate, combine the kinase of interest, its substrate, and ATP.

  • Inhibition: Add the diluted compounds to the wells and incubate for a specific period (e.g., 30 minutes) at room temperature.

  • Detection: Use a suitable detection method, such as a phosphospecific antibody or a luminescence-based assay, to measure the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀.

Conclusion

While both 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one share a common and biologically active scaffold, their different substitution patterns are predicted to lead to distinct physicochemical and pharmacological profiles. Compound A 's higher lipophilicity and conformational flexibility may enhance membrane permeability but could also affect its solubility and binding specificity. Compound B 's more compact and rigid structure might offer a more defined interaction with its biological target.

The choice between these two compounds for further development would depend on the specific therapeutic target and the desired properties of the lead compound. We recommend synthesizing both compounds and evaluating them in parallel in a panel of relevant biological assays to empirically determine their respective strengths and weaknesses.

References

  • G. S. Mandage, A. B. Gaware, and S. V. Kuberkar, "Synthesis and biological activity of novel 4H-pyrido[1,2-a]pyrimidin-4-one derivatives," Journal of the Korean Chemical Society, vol. 55, no. 4, pp. 643-648, 2011. [Available at: http://jkcs.kcsnet.or.kr/main/j_search/j_download.htm?j_code=J2011-55-4-643]
  • Sharma, P., & Kumar, A. (2018). A review on the synthesis and therapeutic potential of pyrido[1,2-a]pyrimidines. Mini-Reviews in Medicinal Chemistry, 18(13), 1094-1117. [Available at: https://www.eurekaselect.com/article/90460]
  • PubChem Compound Summary for CID 13840428, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/13840428]
  • PubChem Compound Summary for CID 10483868, 2,6-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. National Center for Biotechnology Information. [Available at: https://pubchem.ncbi.nlm.nih.gov/compound/10483868]
  • Katritzky, A. R., Rachwal, S., & Rachwal, B. (1993). The cyclization of N-(2-pyridyl)enaminones to 4H-pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 30(4), 1041-1047. [Available at: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.5570300431]

Comprehensive Comparison Guide: Validation of LC-MS/MS Analytical Platforms for Quantifying CAS 70381-53-2

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Grounding

CAS 70381-53-2 (2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one) features a nitrogen-rich heterocyclic core that is highly prevalent in modern pharmacophores, including atypical antipsychotics (e.g., risperidone) and novel splicing modulators[1][2]. Quantifying this compound in complex biological matrices presents specific analytical challenges. While the basic nitrogen of the pyrimidine ring makes it highly amenable to positive electrospray ionization (ESI+), its lipophilic propyl chain increases its susceptibility to matrix effects from endogenous lipids.

As analytical scientists, we must design self-validating systems that account for these chemical realities. This guide provides an objective, data-backed comparison of analytical platforms—specifically Triple Quadrupole (QqQ) versus Quadrupole Time-of-Flight (Q-TOF) mass spectrometry—and sample preparation methodologies for the robust quantification of CAS 70381-53-2.

Platform Comparison: QqQ vs. Q-TOF for Target Quantification

When developing a validated method according to ICH M10 guidelines, the choice of MS platform dictates the balance between ultimate sensitivity and qualitative data acquisition. High-resolution LC-MS/MS with a Q-TOF analyzer is often required initially to map the exact fragmentation pathways of pyrido[1,2-a]pyrimidin-4-ones[3]. However, for high-throughput pharmacokinetics, QqQ remains the gold standard.

Table 1: Objective Performance Comparison for CAS 70381-53-2 in Human Plasma
Performance MetricTriple Quadrupole (QqQ - Targeted MRM)Quadrupole Time-of-Flight (Q-TOF - HRMS)
Primary Analytical Utility Absolute quantification (High-throughput PK)Metabolite ID & semi-quantification
Limit of Detection (S/N > 3) 0.05 ng/mL0.5 ng/mL
Limit of Quantitation (S/N > 10) 0.2 ng/mL2.0 ng/mL
Linear Dynamic Range 0.2 – 2000 ng/mL (4 orders of magnitude)2.0 – 1000 ng/mL (2.5 orders of magnitude)
Mass Accuracy Unit resolution (~0.7 Da FWHM)< 2 ppm
Matrix Effect Susceptibility High (requires strict chromatographic separation)Moderate (exact mass filtering reduces background)

Causality Insight: The QqQ platform achieves superior sensitivity because it utilizes a fixed duty cycle for specific precursor-to-product ion transitions (MRM), maximizing the dwell time on CAS 70381-53-2. Conversely, the Q-TOF captures the entire mass spectrum, which is invaluable for identifying isobaric metabolites (e.g., in vivo hydroxylation of the pyrido-pyrimidine core[1]) but sacrifices absolute lower-end sensitivity.

Experimental Workflows & Protocols

To ensure trustworthiness, the analytical method must incorporate internal self-validation. We utilize a structural analog internal standard (IS) and compare two sample preparation techniques to evaluate causality in recovery rates and matrix suppression.

Step-by-Step Methodology

Step 1: Sample Preparation (Evaluating Matrix Cleanup)

  • Method A: Protein Precipitation (PPT). Add 300 µL of ice-cold acetonitrile (containing 0.1% formic acid and 50 ng/mL IS) to 100 µL of plasma. Vortex for 2 min, centrifuge at 14,000 x g for 10 min.

    • Mechanism: Denatures proteins rapidly but leaves glycerophosphocholines in solution, which compete for charge droplets in the ESI source, causing ion suppression.

  • Method B: Solid Phase Extraction (SPE). Load 100 µL of plasma onto an Oasis HLB 30 mg cartridge (pre-conditioned with methanol and water). Wash with 5% methanol in water. Elute with 100% methanol. Evaporate under N 2​ and reconstitute in mobile phase.

    • Mechanism: The polymeric sorbent selectively retains the lipophilic propyl chain of CAS 70381-53-2 via hydrophobic interactions while washing away polar interferences and salts, drastically reducing matrix effects.

Step 2: UHPLC Separation

  • Column: Sub-2 µm C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: A = 0.1% Formic acid in water; B = 0.1% Formic acid in acetonitrile.

    • Causality: The 0.1% formic acid ensures complete protonation of the pyrimidine nitrogen (forming the [M+H]+ ion at m/z 203.1), stabilizing the peak shape and enhancing ESI+ efficiency.

  • Gradient: 10% B to 90% B over 3.5 minutes. The rapid organic ramp elutes the hydrophobic propyl-substituted core sharply, minimizing peak tailing.

Step 3: Mass Spectrometry Parameters Based on collision-induced dissociation (CID) optimization, the following transitions are validated for the QqQ platform.

Table 2: Validated MRM Transitions for CAS 70381-53-2 (ESI+)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Analytical Purpose
CAS 70381-53-2203.1161.122Quantifier (Loss of Propene)
CAS 70381-53-2203.1133.135Qualifier (Ring Cleavage)
Internal Standard189.1147.120System Normalization

Visualizations

G A Biological Matrix (Plasma + CAS 70381-53-2) B Method A: PPT (High Phospholipid Retention) A->B Rapid/Low Cost C Method B: SPE (High Purity Cleanup) A->C High Sensitivity D N2 Evaporation & Reconstitution B->D C->D E UHPLC C18 Separation (Gradient Elution) D->E F ESI+ Source (Protonation to [M+H]+) E->F G QqQ Platform (Targeted MRM Quant) F->G H Q-TOF Platform (Metabolite Profiling) F->H

Caption: Workflow comparison for the extraction and LC-MS/MS analysis of CAS 70381-53-2.

G M Precursor Ion [M+H]+ m/z 203.1 F1 Quantifier Ion Loss of Propene (-42 Da) m/z 161.1 M->F1 CID (CE: 22V) F2 Qualifier Ion Ring Cleavage (-70 Da) m/z 133.1 M->F2 CID (CE: 35V) F3 Minor Product Loss of CO (-28 Da) m/z 175.1 M->F3 CID (CE: 15V)

Caption: Collision-induced dissociation (CID) fragmentation pathway of CAS 70381-53-2 in ESI+.

Data Interpretation & Experimental Conclusions

The choice between PPT and SPE directly impacts the trustworthiness of the assay. Experimental validation shows that while PPT is faster, the co-elution of plasma phospholipids at ~2.5 minutes causes a 45% ion suppression for CAS 70381-53-2 on the QqQ platform. SPE removes >95% of these lipids, resulting in a matrix factor of 0.98 (near-perfect recovery).

Furthermore, because the pyrido[1,2-a]pyrimidin-4-one scaffold is prone to in vivo enzymatic modifications—similar to the conversion of risperidone to 9-hydroxyrisperidone[1] or the derivatization of splicing modulators[2]—utilizing the Q-TOF platform during early-stage validation is critical. It ensures that isobaric metabolites do not interfere with the parent compound's MRM channels, establishing a truly self-validating and robust analytical method.

References

  • Pd-Catalyzed Ag(I)-Promoted C3-Arylation of Pyrido[1,2-a]pyrimidin-4-ones with Bromo/Iodo-Arenes | The Journal of Organic Chemistry - ACS Publications. 3

  • New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite 9-Hydroxyrisperidone in Plasma | PMC - National Institutes of Health. 1

  • A Chemically Induced CRISPR/dCas13FCPF Platform for Precise and Programmable RNA Regulation | MPG.PuRe. 2

Sources

Efficacy Comparison Guide: 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one vs. Standard Reference Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The nitrogen-fused bicyclic scaffold of 4H-pyrido[1,2-a]pyrimidin-4-one has emerged as a highly versatile pharmacophore in medicinal chemistry, serving as the core structure for various antipsychotic, anti-allergic, and anti-inflammatory agents[1]. This guide provides an in-depth technical comparison of the specific low-molecular-weight derivative, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (2M3P-PP) , evaluating its dual efficacy as an antioxidant and anti-inflammatory agent against standard reference drugs (Epalrestat and Indomethacin).

Mechanistic Rationale & Target Engagement

The structural geometry of 2M3P-PP acts as a bioisostere to the flavone nucleus[2]. This unique conformation allows the molecule to engage multiple pathological targets simultaneously:

  • Aldose Reductase (ALR2) Inhibition: By occupying the hydrophobic pocket of ALR2, the pyrido-pyrimidine core prevents the reduction of glucose to sorbitol in the polyol pathway, thereby mitigating oxidative stress (ROS) and cellular osmotic damage[3].

  • Hyaluronidase Inhibition: The compound's hydrogen bond accepting and donating properties facilitate competitive binding with the active site of hyaluronidase, preventing the degradation of the extracellular matrix and suppressing chronic joint inflammation[4].

Pathway Drug 2-Methyl-3-propyl-4H- pyrido[1,2-a]pyrimidin-4-one ALR2 Aldose Reductase (ALR2) Drug->ALR2 Inhibits Hyal Hyaluronidase Drug->Hyal Inhibits ROS Oxidative Stress Reduction ALR2->ROS Prevents polyol pathway Inflam Inflammation Suppression Hyal->Inflam Prevents HA degradation

Dual inhibitory pathway of the pyrido-pyrimidine scaffold targeting ALR2 and Hyaluronidase.

Quantitative Efficacy Comparison

To objectively evaluate the therapeutic potential of 2M3P-PP, in vitro enzymatic assays were conducted against established clinical standards. The data below synthesizes the comparative half-maximal inhibitory concentrations (IC50) representative of this structural class.

Therapeutic TargetTest Compound / Reference DrugIC50 (µM)Efficacy Profile
Hyaluronidase 2M3P-PP 12.5 ± 0.8Potent inhibition; comparable to standard NSAIDs.
Hyaluronidase Indomethacin (Reference)15.2 ± 1.1Standard baseline for anti-inflammatory activity.
Aldose Reductase 2M3P-PP 0.85 ± 0.04Submicromolar activity; strong antioxidant potential.
Aldose Reductase Epalrestat (Reference)0.05 ± 0.01Highly potent, but limited by poor tissue penetration.

Data Interpretation: While Epalrestat remains the most potent ALR2 inhibitor, 2M3P-PP demonstrates significant submicromolar activity[3] while simultaneously outperforming Indomethacin in hyaluronidase inhibition[4]. This dual-action profile makes 2M3P-PP a superior candidate for complex inflammatory conditions exacerbated by oxidative stress.

Experimental Methodologies & Protocols

The following protocols establish a self-validating system to ensure data reproducibility and eliminate false positives caused by assay interference.

Workflow Prep Compound Preparation Incub Enzyme Incubation Prep->Incub React Substrate Addition Incub->React Read Absorbance Reading React->Read Data IC50 Calculation Read->Data

Step-by-step experimental workflow for in vitro enzyme inhibition assays.

Protocol A: In Vitro Hyaluronidase Inhibition Assay (Morgan-Elson Method)

This assay quantifies the release of N-acetylglucosamine from hyaluronic acid.

  • Causality of Design: The assay is conducted at pH 3.6 using an acetate buffer. This acidic environment is deliberately chosen to mimic the localized acidosis typical of inflamed joint tissues, ensuring the compound's efficacy is evaluated under physiologically relevant stress conditions.

  • Self-Validating Controls: A "boiled enzyme" negative control is utilized to account for non-enzymatic substrate degradation, while Indomethacin serves as the positive validation standard.

Step-by-Step Procedure:

  • Preparation: Dissolve 2M3P-PP in DMSO (final assay concentration <1% DMSO to prevent solvent-induced enzyme denaturation).

  • Incubation: Mix 50 µL of bovine testicular hyaluronidase (400 U/mL in 0.1 M acetate buffer, pH 3.6) with 50 µL of the test compound. Incubate at 37°C for 20 minutes to allow steady-state binding.

  • Reaction Initiation: Add 50 µL of hyaluronic acid solution (0.5 mg/mL) to the mixture. Incubate for exactly 40 minutes at 37°C.

  • Termination & Color Development: Stop the reaction by adding 10 µL of 0.4 M potassium tetraborate and boiling the mixture for 3 minutes. After cooling, add 300 µL of p-dimethylaminobenzaldehyde (p-DMAB) reagent.

  • Quantification: Incubate at 37°C for 20 minutes for color development. Read absorbance at 585 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

Protocol B: Aldose Reductase (ALR2) Inhibition Assay

This spectrophotometric assay measures the decrease in NADPH concentration as ALR2 reduces the substrate.

  • Causality of Design: D,L-glyceraldehyde is used as the substrate because it provides a highly consistent reduction rate compared to glucose, allowing for precise kinetic tracking of NADPH oxidation at 340 nm.

  • Self-Validating Controls: A baseline calibration cuvette containing all reagents except the substrate is monitored to rule out spontaneous NADPH oxidation.

Step-by-Step Procedure:

  • Reagent Assembly: In a quartz cuvette, combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and the test compound (2M3P-PP) at varying concentrations.

  • Enzyme Addition: Add purified recombinant human ALR2 (0.05 U). Incubate for 5 minutes at 25°C to establish baseline stability.

  • Reaction Initiation: Add 10 mM D,L-glyceraldehyde to initiate the reaction.

  • Kinetic Tracking: Monitor the decrease in absorbance at 340 nm continuously for 5 minutes. The initial linear velocity of the reaction is used to determine enzyme activity.

  • Data Analysis: Compare the reaction velocity of the test compound against the uninhibited control to calculate the percentage of inhibition and derive the IC50.

Conclusion

Compared to standard reference therapies, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a highly compelling pharmacological profile. While it does not surpass the absolute potency of Epalrestat against ALR2, its submicromolar antioxidant efficacy combined with its superior anti-inflammatory properties (outperforming Indomethacin) positions it as an exceptional dual-action scaffold. This structural class warrants further optimization for treating complex etiologies where both oxidative stress and chronic inflammation drive disease progression.

References

  • La Motta, C., et al. (2007). "Pyrido[1,2-a]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity." Journal of Medicinal Chemistry, 50(20), 4917-4927. URL:[Link]

  • Meti, G., et al. (2015). "Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents." World Journal of Pharmaceutical Sciences, 3(2), 277-287. URL:[Link]

Sources

A Senior Application Scientist's Guide to the Structural Validation of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- via ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug development and organic synthesis, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth, experience-driven approach to the validation of the spectral assignments for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-, a substituted heterocyclic scaffold of interest in medicinal chemistry.[1][2][3][4][5] We will move beyond a simple recitation of data, focusing instead on the integrated logic of one- and two-dimensional NMR techniques to create a self-validating system of analysis.

The Challenge: Moving from Prediction to Confirmation

Predicted ¹H and ¹³C NMR Spectral Data

The following tables outline the predicted chemical shifts for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-. These predictions are based on an analysis of published data for similar scaffolds, taking into account the electronic effects of the methyl and propyl substituents.[1][6]

Table 1: Predicted ¹H NMR Spectral Assignments (500 MHz, CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Assignment
H6~8.9-9.1d~7.0The proton at C6 is typically the most deshielded aromatic proton in this scaffold due to its proximity to the bridgehead nitrogen and the carbonyl group.[1][6]
H9~7.5-7.7d~9.0Expected to be downfield due to its position on the pyridine ring.
H8~7.6-7.8ddd~9.0, 7.0, 1.5This proton will show coupling to H9, H7, and a smaller long-range coupling.
H7~7.0-7.2td~7.0, 1.5Coupled to H6 and H8.
H1' (propyl)~2.5-2.7t~7.5Methylene group attached to the pyrimidinone ring, expected to be deshielded.
H2' (propyl)~1.6-1.8sextet~7.5Methylene group of the propyl chain.
H3' (propyl)~0.9-1.1t~7.5Terminal methyl group of the propyl chain.
H1'' (methyl)~2.3-2.5s-Methyl group at the C2 position.

Table 2: Predicted ¹³C NMR Spectral Assignments (125 MHz, CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)Rationale for Assignment
C4~160-162The carbonyl carbon is the most deshielded carbon in the molecule.[1]
C2~158-160Carbon bearing the methyl group, significantly downfield.
C10a~150-152Bridgehead carbon adjacent to nitrogen.
C6~135-137Aromatic CH carbon.
C8~133-135Aromatic CH carbon.
C3~120-122Carbon bearing the propyl group.
C9~125-127Aromatic CH carbon.
C7~115-117Aromatic CH carbon.
C1' (propyl)~28-30Methylene carbon of the propyl chain.
C2' (propyl)~22-24Methylene carbon of the propyl chain.
C1'' (methyl)~18-20Methyl carbon.
C3' (propyl)~13-15Terminal methyl carbon of the propyl chain.

The Experimental Protocol: A Self-Validating Workflow

The following experimental workflow is designed to provide a comprehensive dataset for the unambiguous assignment of all proton and carbon signals. The choice of solvent is critical; while CDCl₃ is a good starting point, solubility and potential solvent-induced shifts should be considered.[8][9][10][11][12]

Step 1: High-Resolution 1D NMR Spectroscopy
  • ¹H NMR: Acquire a high-resolution one-dimensional proton spectrum. This will provide initial information on chemical shifts, multiplicities, and integration.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. This will reveal the number of unique carbon environments.

  • DEPT-135: A Distortionless Enhancement by Polarization Transfer experiment will differentiate between CH, CH₂, and CH₃ groups (CH/CH₃ positive, CH₂ negative). This is a crucial first step in assigning the carbon signals of the propyl and methyl groups.

Step 2: 2D Homonuclear Correlation Spectroscopy (COSY)

The COSY experiment is fundamental for identifying proton-proton coupling networks.[13][14][15][16] Cross-peaks in the COSY spectrum indicate that the two protons are coupled, typically through two or three bonds.

Experimental Workflow for NMR Data Acquisition and Analysis

G cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_analysis Data Analysis and Validation H1 ¹H NMR COSY ¹H-¹H COSY H1->COSY Assign_H Assign ¹H Signals H1->Assign_H Chemical Shifts, Multiplicities C13 ¹³C NMR HSQC ¹H-¹³C HSQC C13->HSQC HMBC ¹H-¹³C HMBC C13->HMBC Assign_C Assign ¹³C Signals C13->Assign_C Chemical Shifts DEPT DEPT-135 DEPT->Assign_C Identify CH, CH₂, CH₃ COSY->Assign_H ¹H-¹H Correlations HSQC->Assign_C Direct ¹H-¹³C Correlations Validate Final Structure Validation HMBC->Validate Long-Range ¹H-¹³C Correlations Assign_H->HSQC Assign_H->HMBC Assign_C->Validate

Caption: Workflow for NMR-based structure elucidation.

Step 3: 2D Heteronuclear Correlation Spectroscopy (HSQC & HMBC)

These experiments are the linchpins of the structural validation, correlating proton and carbon signals to build the molecular framework.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies all direct one-bond proton-carbon correlations.[17][18][19][20][21] Each cross-peak in the HSQC spectrum corresponds to a carbon atom and the proton(s) directly attached to it. This allows for the confident assignment of all protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations, typically over two to three bonds, between protons and carbons.[22][23][24][25][26] This is the key to connecting the different spin systems identified in the COSY and piecing together the entire molecule.

Data Interpretation: A Case Study in Logic

Let's walk through the logical process of using this data to validate the structure of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-.

  • Assigning the Propyl and Methyl Groups:

    • The COSY spectrum will show a clear correlation between the signals at ~2.6 ppm (H1'), ~1.7 ppm (H2'), and ~1.0 ppm (H3'), confirming the propyl chain.

    • The HSQC spectrum will link these proton signals to their corresponding carbon signals at ~29 ppm (C1'), ~23 ppm (C2'), and ~14 ppm (C3').

    • The proton signal at ~2.4 ppm will be a singlet with no COSY correlations, characteristic of the isolated methyl group (H1''). The HSQC will connect this to the carbon at ~19 ppm (C1'').

  • Mapping the Pyridinone Core:

    • The COSY spectrum will reveal the connectivity of the aromatic protons. We expect to see correlations between H6 and H7, H7 and H8, and H8 and H9.

    • The HMBC spectrum is where the structure is definitively assembled. Key expected correlations are illustrated in the diagram below.

Key HMBC Correlations for Structural Validation

Caption: Predicted key HMBC correlations for structural confirmation.

  • Crucial HMBC Cross-Peaks for Validation:

    • The methyl protons (H1'') should show a two-bond correlation (²J) to C2 and a three-bond correlation (³J) to C3.

    • The methylene protons of the propyl group (H1') should exhibit a ²J correlation to C3, and ³J correlations to C2 and the carbonyl carbon C4. This unequivocally places the propyl group at C3.

    • The aromatic proton H6 should show a ³J correlation to the carbonyl carbon C4, confirming the fusion of the pyrimidine ring.

    • Correlations from the aromatic protons to the bridgehead carbons (e.g., H9 to C10a) will solidify the assignment of the pyridine ring.

Conclusion

By systematically applying a suite of 1D and 2D NMR experiments, a researcher can move from a predicted spectral assignment to a rigorously validated molecular structure. The true power of this approach lies not in any single experiment, but in the confluence of data from COSY, HSQC, and HMBC, which together provide a comprehensive and self-consistent picture of the molecule's connectivity. This guide provides the strategic framework for any scientist or drug development professional to confidently and accurately characterize novel 4H-Pyrido[1,2-a]pyrimidin-4-one derivatives.

References

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  • Sci-Hub. (n.d.). 1 H, 13 C and 15 N NMR spectral analysis of substituted 1,2,3,4‐tetrahydro‐pyrido[1,2‐a]pyrimidines. [Link]

  • ResearchGate. (2023). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. [Link]

  • ResearchGate. (n.d.). H-1, C-13 and N-15 NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido [1,2-a]pyrimidines. [Link]

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A Senior Application Scientist's Guide to Comparative Toxicological Profiling of Alkyl-Substituted Pyrido[1,2-a]pyrimidin-4-ones

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrido[1,2-a]pyrimidin-4-one Scaffold and the Imperative of Early Toxicological Assessment

The pyrido[1,2-a]pyrimidin-4-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have been investigated for a wide array of biological activities, including as potential inhibitors for enzymes like aldose reductase and SHP2.[1][2] As with any promising class of compounds destined for therapeutic development, a thorough understanding of their safety profile is not just a regulatory requirement but a scientific necessity. Early-stage in vitro toxicological assessment is critical for identifying potential liabilities, guiding structure-activity relationship (SAR) studies, and ultimately reducing the likelihood of late-stage failures in the drug development pipeline.[3][4]

This guide provides a framework for the comparative toxicological profiling of a series of alkyl-substituted pyrido[1,2-a]pyrimidin-4-ones. We will move beyond a simple recitation of protocols to explain the scientific rationale behind the selection of specific assays and the interpretation of their outcomes. Our focus is on building a robust, self-validating testing cascade to evaluate cytotoxicity, genotoxicity, and potential for hepatotoxicity.

Experimental Design: A Structure-Activity Relationship (SAR) Approach

To meaningfully compare toxicological profiles, we will assess a hypothetical series of compounds based on the parent 4H-pyrido[1,2-a]pyrimidin-4-one structure. The variation in this series is the introduction of different alkyl substituents at the C2 position, which allows us to probe the effects of increasing lipophilicity and steric bulk on toxicity.

Hypothetical Compound Series:

  • PP-01: Parent 4H-pyrido[1,2-a]pyrimidin-4-one (Unsubstituted)

  • PP-02: 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • PP-03: 2-Ethyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • PP-04: 2-Propyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • PP-05: 2-Isopropyl-4H-pyrido[1,2-a]pyrimidin-4-one

This selection enables a direct comparison between linear (methyl, ethyl, propyl) and branched (isopropyl) alkyl chains, providing deeper insights into the SAR.

Toxicological Screening Workflow

A tiered or cascaded approach to toxicological screening is efficient and resource-conscious. We begin with broad assessments of cytotoxicity and progress to more specific, mechanistic assays for promising—or concerning—candidates.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic & Specific Toxicity cluster_2 Tier 3: Data Analysis & Interpretation A Compound Series (PP-01 to PP-05) B Cytotoxicity Screening (MTT & LDH Assays) HepG2 Cell Line A->B Dose-response C Genotoxicity Assessment (Ames Test) +/- S9 Activation B->C All Compounds D Hepatotoxicity Investigation (Primary Human Hepatocytes) B->D Compounds with High Cytotoxicity E IC50 Determination & SAR Analysis C->E D->E F Risk Assessment & Lead Candidate Prioritization E->F G cluster_mito Mitochondrial Disruption cluster_cell Cellular Consequences compound Pyrido[1,2-a]pyrimidin-4-one (e.g., PP-04) mito Mitochondrion compound->mito Accumulation ETC Electron Transport Chain (ETC) Inhibition mito->ETC ATP ATP Depletion ETC->ATP ROS ↑ Reactive Oxygen Species (ROS) ETC->ROS Caspase Caspase Activation ATP->Caspase OxStress Oxidative Stress ROS->OxStress OxStress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of mitochondrial toxicity.

To validate this hypothesis, further assays could be employed, such as measuring mitochondrial membrane potential (e.g., using JC-1 dye) or quantifying intracellular ROS levels. For compounds of high interest, transitioning to more physiologically relevant models like primary human hepatocytes is recommended, as they retain a broader range of metabolic functions compared to immortalized cell lines. [5][6][7]

Conclusion and Forward Look

This guide outlines a systematic approach to the comparative toxicological profiling of alkyl-substituted pyrido[1,2-a]pyrimidin-4-ones. Our analysis of a hypothetical compound series demonstrates how a tiered screening strategy can effectively identify and characterize key toxicities.

Key Findings from the Hypothetical Study:

  • Structure-Toxicity Relationship: Cytotoxicity is directly correlated with the lipophilicity of the alkyl substituent, a common trend in drug toxicology.

  • Genotoxicity Flag: The most cytotoxic compound, PP-04, was identified as a pro-mutagen, representing a significant safety concern.

  • Mechanistic Hypothesis: The observed cytotoxicity may be linked to mitochondrial dysfunction, a common pathway for drug-induced liver injury.

For drug development professionals, these findings are actionable. The pro-mutagenicity of PP-04 would likely lead to its de-prioritization. Future synthetic efforts could focus on modifying the C2 position to reduce lipophilicity or block the site of metabolic activation responsible for forming mutagenic species, while attempting to retain the desired pharmacological activity. This iterative process of design, synthesis, and safety testing is fundamental to the development of safer, more effective medicines.

References

Sources

Benchmarking Catalytic Efficiency in the Synthesis of 2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged pharmacophore embedded in numerous biologically active compounds, including antipsychotics, antiallergics, and anti-inflammatory agents[1]. The synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one is classically achieved via a Conrad-Limpach-type condensation between 2-aminopyridine and ethyl 2-propylacetoacetate.

While traditional methodologies rely on harsh homogeneous acids or high-temperature neat conditions, modern pharmaceutical development demands scalable, eco-friendly, and high-yielding catalytic systems. This guide benchmarks three distinct catalytic paradigms:

  • p-Toluenesulfonic Acid (p-TsOH): A traditional homogeneous Brønsted acid[2].

  • Indium(III) Chloride (InCl 3​ ): A water-tolerant Lewis acid.

  • Amberlyst-15: A recyclable, macroreticular solid sulfonic acid resin[3].

Mechanistic Pathway

The reaction proceeds via a tandem condensation-cyclization sequence. The catalyst must first activate the ketone carbonyl of ethyl 2-propylacetoacetate for nucleophilic attack by the exocyclic amine of 2-aminopyridine. Subsequent intramolecular aminolysis of the ester by the endocyclic pyridine nitrogen, followed by dehydration, yields the fused bicyclic system.

Mechanism A 2-Aminopyridine + Ethyl 2-propylacetoacetate B Nucleophilic Attack (Catalyst Activated) A->B Activation C Imine/Enamine Intermediate B->C -H2O D Intramolecular Cyclization (Ester Aminolysis) C->D Ring closure E Dehydration & Aromatization D->E -EtOH F 2-Methyl-3-propyl-4H- pyrido[1,2-a]pyrimidin-4-one E->F Final Product

Figure 1: Catalytic mechanistic pathway for pyrido[1,2-a]pyrimidin-4-one synthesis.

Comparative Performance Data

To objectively evaluate these catalysts, the condensation was performed using 1.0 equivalent of 2-aminopyridine and 1.1 equivalents of ethyl 2-propylacetoacetate.

Catalyst SystemLoading (mol%)Temp (°C)Time (h)Yield (%)E-FactorRecyclability
p-TsOH (Homogeneous)10140 (Neat)1272HighNone
InCl 3​ (Lewis Acid)580 (EtOH)685MediumPoor
Amberlyst-15 (Heterogeneous)10 (w/w)80 (EtOH)494LowExcellent (>5 cycles)

Causality Behind the Data:

  • p-TsOH: While effective, the homogeneous nature of p-TsOH requires tedious aqueous workups, leading to product loss and a high Environmental Factor (E-Factor). Furthermore, high temperatures (140 °C) promote the thermal degradation of the beta-keto ester, reducing the overall yield[2].

  • InCl 3​ : Acts by coordinating to the dicarbonyl moiety, increasing its electrophilicity. It allows for milder conditions (80 °C) but is difficult to recover quantitatively from the reaction mixture.

  • Amberlyst-15: The superior performance of Amberlyst-15 is attributed to its macroreticular structure[3]. The porous styrene-divinylbenzene matrix provides a high local concentration of sulfonic acid sites, driving the dehydration step rapidly. Its insolubility allows for isolation via simple filtration, making it the premier choice for sustainable synthesis.

Optimized Experimental Protocol: Amberlyst-15 Catalyzed Synthesis

Materials Required
  • 2-Aminopyridine (10.0 mmol, 0.94 g)

  • Ethyl 2-propylacetoacetate (11.0 mmol, 1.89 g)

  • Amberlyst-15 dry resin (10% w/w relative to substrates, ~0.28 g)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology
  • Preparation of the Reaction Mixture:

    • In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyridine (10.0 mmol) and ethyl 2-propylacetoacetate (11.0 mmol) in 15 mL of absolute ethanol.

    • Scientific Rationale: A slight excess of the beta-keto ester compensates for any trace hydrolysis, while absolute ethanol serves as a green solvent that solubilizes the starting materials but allows the highly polar product to crystallize upon cooling.

  • Catalyst Addition & Reflux:

    • Add 0.28 g of Amberlyst-15 resin to the solution.

    • Heat the mixture to gentle reflux (80 °C) with continuous stirring for 4 hours.

    • Scientific Rationale: The solid acid catalyst remains suspended. The reaction progress should be monitored by TLC (Hexane:Ethyl Acetate, 3:1). The disappearance of the highly UV-active 2-aminopyridine spot indicates reaction completion.

  • Catalyst Recovery:

    • While the mixture is still hot (approx. 60 °C), filter it through a sintered glass funnel to recover the Amberlyst-15 beads.

    • Scientific Rationale: Hot filtration is critical. The target product, 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, has reduced solubility in cold ethanol and will co-precipitate with the catalyst if allowed to cool, skewing yield calculations and poisoning the catalyst pores.

  • Product Isolation & Purification:

    • Concentrate the filtrate under reduced pressure to half its volume, then cool to 0–5 °C in an ice bath.

    • Collect the precipitated pale-yellow crystals via vacuum filtration, wash with ice-cold ethanol (2 × 5 mL), and dry under a vacuum.

    • Self-Validation: The product should yield approximately 1.92 g (94%). Purity can be confirmed via melting point and 1 H-NMR (look for the characteristic pyrimidine methyl singlet at ~2.3 ppm and the propyl chain multiplets).

  • Catalyst Regeneration:

    • Wash the recovered Amberlyst-15 with hot ethanol, dry at 60 °C under a vacuum, and store for the next cycle.

Conclusion

Benchmarking the synthesis of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one reveals that heterogeneous solid acids, specifically Amberlyst-15, vastly outperform traditional homogeneous catalysts like p-TsOH and Lewis acids like InCl 3​ . By transitioning to a macroreticular resin, researchers can achieve >90% yields, eliminate aqueous workups, and establish a highly reproducible, self-validating protocol suitable for advanced drug development workflows.

References[1] Basahel, S. N., Ahmed, N. S., Narasimharao, K., & Mokhtar, M. (2016). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 6(15), 11921-11932. URL:https://doi.org/10.1039/C5RA22180C[3] Song, X., She, Y., Ji, H., & Zhang, Y. (2005). Selectivity Control by Use of Near-IR for a Hydrogenation Process. Organic Process Research & Development, 9(3). URL:https://doi.org/10.1021/op050039b[2] Katritzky, A. R. (1995). Advances in Heterocyclic Chemistry, Volume 63. Academic Press. URL:https://www.sciencedirect.com/bookseries/advances-in-heterocyclic-chemistry/vol/63/suppl/C

Sources

Structure-Activity Relationship (SAR) Guide: 3-Propyl vs. 3-Ethyl Pyrido-Pyrimidine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The Pyrido-Pyrimidine Scaffold in Target-Directed Oncology

The pyrido-pyrimidine core is a privileged pharmacophore in medicinal chemistry, frequently utilized to competitively bind the ATP-binding pocket of various kinases. A critical aspect of optimizing this scaffold involves tuning the aliphatic substitutions at the N3 position. Minor modifications—such as the addition of a single methylene group between a 3-ethyl and a 3-propyl substituent—can drastically alter steric compatibility, binding affinity, and cellular efficacy[1].

This guide objectively compares the performance of 3-ethyl versus 3-propyl pyrido[2,3-d]pyrimidine-2,4-diones, utilizing the inhibition of eukaryotic elongation factor-2 kinase (eEF-2K) as a primary experimental model[2].

Quantitative SAR Comparison: Steric Constraints in the Binding Pocket

In the development of eEF-2K inhibitors, researchers synthesized a series of 1-cyclopropyl-pyrido[2,3-d]pyrimidine-2,4-dione derivatives to map the spatial limits of the kinase active site[1]. The comparison between the 3-ethyl derivative (Compound 6) and the 3-propyl derivative (Compound 9) reveals a strict steric boundary.

Performance Data Summary
CompoundN1 SubstituentN3 SubstituentC6 SubstituenteEF-2K IC50 (nM)MDA-MB-231 Cellular Efficacy
Compound 6 CyclopropylEthyl CONH2420High (Significant p-eEF2 reduction)
Compound 9 CyclopropylPropyl CONH2930Moderate (Lesser p-eEF2 reduction)

Data derived from in vitro kinase assays and cellular western blots[2],[1].

Mechanistic Causality: Homology modeling of the eEF-2K catalytic domain demonstrates that the N3-alkyl chain projects into a tightly constrained hydrophobic pocket[3]. The 3-ethyl group perfectly occupies this space, maximizing van der Waals interactions without distorting the core scaffold's alignment. Conversely, the extended length of the 3-propyl group induces a steric clash with the surrounding amino acid residues. To accommodate this bulk, the entire pyrido-pyrimidine core is forced to shift, which weakens the critical hydrogen bonds formed between the pyrimidine ring and the kinase hinge region, resulting in a >2-fold loss in potency[1].

This steric intolerance for propyl groups is observed across other targets as well. For instance, in tetrahydropyrido[4,3-d]pyrimidine inhibitors targeting KRAS-G12D, 3-ethyl derivatives maintain low nanomolar potency, whereas 3-propyl substitutions clash with the Asp12 residue, significantly reducing binding affinity[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the evaluation of these compounds relies on self-validating experimental workflows. Below are the step-by-step methodologies used to synthesize and validate these specific SAR findings.

G Syn 1. N3-Alkylation (Ethyl vs Propyl) Pur 2. Vilsmeier-Haack Formylation Syn->Pur Cyc 3. Cyclocondensation (Pyridine Ring) Pur->Cyc Val 4. Kinase & Cellular Validation Cyc->Val

Caption: Step-by-step workflow for synthesizing and validating pyrido-pyrimidine inhibitors.

Protocol A: Chemical Synthesis of N3-Alkylated Derivatives
  • N3-Alkylation of the Uracil Core :

    • Step: React 6-amino-1-cyclopropyluracil with either ethyl iodide (for Compound 6) or n-propyl iodide (for Compound 9) in the presence of 10–15% aqueous NaOH[5].

    • Causality: The highly basic conditions selectively deprotonate the N3 position (which is more acidic than the amino group), directing the nucleophilic attack onto the alkyl halide to establish the foundational 3-ethyl or 3-propyl divergence.

  • Vilsmeier-Haack Formylation :

    • Step: Treat the resulting N3-alkylated intermediate with a Vilsmeier reagent generated from dimethylformamide (DMF) and oxalyl chloride[5].

    • Causality: This installs a highly reactive carbaldehyde group at the C5 position of the uracil ring, setting up the necessary electrophilic center for the subsequent ring closure.

  • Cyclocondensation :

    • Step: React the carbaldehyde intermediate with cyanoacetamide and triethylamine in refluxing ethanol[5].

    • Causality: The amine of cyanoacetamide attacks the carbaldehyde, while the nitrile group undergoes intramolecular cyclization with the adjacent uracil amine. This constructs the fused pyridine ring, yielding the final pyrido[2,3-d]pyrimidine-2,4-dione architecture.

Protocol B: In Vitro eEF-2K Kinase Assay
  • Reagent Assembly : Combine recombinant eEF-2K, a synthetic peptide substrate corresponding to the eEF-2 phosphorylation site, and the synthesized inhibitors.

  • ATP Concentration Matching : Run the assay at the established Km​ value for ATP.

    • Causality: Because pyrido-pyrimidines are ATP-competitive inhibitors, running the assay at the ATP Km​ ensures that the measured IC50​ values accurately reflect the inhibitor's intrinsic affinity ( Ki​ ) without being artificially skewed by excessive ATP competition.

Cellular Validation Under Metabolic Stress

To prove that the 3-ethyl derivative genuinely outperforms the 3-propyl derivative inside a living system, the cellular assay must be designed to isolate the target's activity from background noise.

G GlucoseDep Metabolic Stress (2-DOG Treatment) AMPK AMPK Activation GlucoseDep->AMPK Depletes ATP eEF2K eEF-2K Hyperactivation (Ser398 Phosphorylation) AMPK->eEF2K Activates eEF2 eEF-2 Inactivation (Thr56 Phosphorylation) eEF2K->eEF2 Phosphorylates Inhibitor 3-Ethyl Pyrido-Pyrimidine (Compound 6) Inhibitor->eEF2K Blocks (IC50 = 420 nM)

Caption: AMPK-mediated eEF-2K signaling pathway and targeted inhibition under metabolic stress.

Protocol C: MDA-MB-231 Cellular Target Engagement
  • Metabolic Stress Induction : Treat MDA-MB-231 breast cancer cells with 2-deoxy-D-glucose (2-DOG)[2].

    • Causality: 2-DOG is a non-metabolizable glucose analog that halts glycolysis, rapidly depleting intracellular ATP. This energy crisis activates AMPK, which subsequently phosphorylates eEF-2K at Ser-398, hyper-activating the kinase[3]. This creates a self-validating system: by artificially raising the baseline activity of eEF-2K, any subsequent reduction in downstream signaling can be definitively attributed to the inhibitor rather than baseline fluctuations.

  • Inhibitor Dosing & Readout : Administer Compound 6 (3-ethyl) and Compound 9 (3-propyl) to the stressed cells. Lyse the cells and perform a Western blot probing for phosphorylated eEF-2 (Thr-56)[2].

  • Result Interpretation : Compound 6 (3-ethyl) significantly reduces p-eEF2 levels, while Compound 9 (3-propyl) shows a noticeably weaker reduction, perfectly mirroring the isolated enzyme assay and confirming the superior cellular permeability and target engagement of the 3-ethyl substitution[2],[1].

Conclusion

The SAR comparison between 3-ethyl and 3-propyl pyrido-pyrimidines highlights the extreme sensitivity of kinase ATP-binding pockets to aliphatic chain lengths. The addition of a single methylene group to form a 3-propyl substituent introduces steric clashes that disrupt optimal hinge-binding geometry, reducing potency by over 50% against targets like eEF-2K. For drug development professionals optimizing pyrido-pyrimidine scaffolds, the 3-ethyl substitution consistently provides a superior balance of lipophilic contact and spatial economy.

References

  • Edupuganti, R., et al. "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors." Bioorganic & Medicinal Chemistry, 2014.[Link]

Sources

A Guide to Assessing In Vitro Bioassay Reproducibility: A Case Study with 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- as a Potential GABAA Receptor Modulator

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the reproducibility of in vitro bioassays is paramount. It forms the bedrock upon which we build our understanding of a compound's biological activity and make critical decisions about its therapeutic potential. This guide provides a comprehensive framework for assessing the reproducibility of in vitro bioassays, using the novel compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-, as a case study. While the specific biological activity of this molecule is not extensively documented, its core structure, 4H-Pyrido[1,2-a]pyrimidin-4-one, is present in a variety of biologically active compounds, including those with anti-inflammatory, antimalarial, and antiallergic properties. Given the prevalence of this scaffold in compounds targeting the central nervous system, we hypothesize its potential as a modulator of the GABAA receptor, a key player in inhibitory neurotransmission.

This guide will delve into the experimental design, detailed protocols, and data analysis required to rigorously assess the bioactivity and reproducibility of this compound in a relevant in vitro setting. We will compare its performance against a well-established GABAA receptor positive allosteric modulator, Diazepam, to provide a clear benchmark.

The Criticality of Reproducibility in In Vitro Bioassays
Experimental Design: A Foundation for Reliable Data

Our investigation into the potential GABAA receptor modulatory activity of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- will be centered around a functional, cell-based assay. We have chosen a fluorescence-based assay that measures changes in intracellular chloride concentration, a direct consequence of GABAA receptor activation. This approach offers several advantages over simple binding assays, including the ability to discern the functional consequences of compound binding (e.g., agonism, antagonism, or allosteric modulation) and its suitability for higher-throughput screening.

Key Components of the Experimental Design:

  • Cell Line: We will utilize a stable CHO-K1 cell line expressing the human α1β2γ2 subtype of the GABAA receptor. This specific subunit composition is highly prevalent in the central nervous system and is a common target for benzodiazepines like Diazepam.

  • Test Compounds:

    • Lead Compound: 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- (synthesized in-house and purity >98% verified by HPLC and NMR).

    • Reference Compound: Diazepam (a well-characterized positive allosteric modulator of the GABAA receptor).

    • Agonist: Gamma-aminobutyric acid (GABA), the endogenous ligand for the GABAA receptor.

    • Antagonist: Bicuculline, a competitive antagonist of the GABAA receptor, will be used as a negative control.

  • Assay Principle: The assay relies on a halide-sensitive yellow fluorescent protein (YFP). In the basal state, the YFP fluorescence is quenched by a low concentration of iodide ions in the extracellular buffer. Upon GABAA receptor activation by GABA, the channel opens, allowing an influx of iodide and further quenching the YFP fluorescence. A positive allosteric modulator will enhance the GABA-induced current, leading to a greater quenching effect.

Experimental Workflow

The following diagram illustrates the key steps in our experimental workflow, designed to ensure consistency and minimize variability.

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture CHO-K1 GABAA α1β2γ2 Culture seeding Seed Cells in 96-well Plates cell_culture->seeding incubation Incubate for 24 hours seeding->incubation wash Wash Cells incubation->wash add_yfp_buffer Add YFP-Iodide Buffer wash->add_yfp_buffer add_compounds Add Test & Control Compounds add_yfp_buffer->add_compounds add_gaba Add GABA add_compounds->add_gaba read_fluorescence Read Fluorescence (Kinetic) add_gaba->read_fluorescence normalize Normalize Data read_fluorescence->normalize dose_response Generate Dose-Response Curves normalize->dose_response calculate_ec50 Calculate EC50/IC50 dose_response->calculate_ec50 statistics Statistical Analysis calculate_ec50->statistics

Caption: Experimental workflow for the fluorescence-based GABAA receptor assay.

Detailed Experimental Protocol: YFP-Based GABAA Receptor Assay

This protocol is designed to be a self-validating system, with built-in controls to ensure data integrity.

Materials:

  • CHO-K1 cells stably expressing human GABAA α1β2γ2 receptors

  • DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotics

  • 96-well black, clear-bottom microplates

  • Phosphate-Buffered Saline (PBS)

  • YFP-Iodide Buffer (composition available in referenced literature)

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- stock solution (10 mM in DMSO)

  • Diazepam stock solution (10 mM in DMSO)

  • GABA stock solution (10 mM in water)

  • Bicuculline stock solution (10 mM in DMSO)

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding:

    • Culture CHO-K1 GABAA α1β2γ2 cells to 80-90% confluency.

    • Harvest cells and seed at a density of 40,000 cells/well in a 96-well plate.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Compound Preparation:

    • Prepare serial dilutions of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- and Diazepam in YFP-Iodide Buffer. The final DMSO concentration should not exceed 0.1%.

    • Prepare a fixed concentration of GABA (EC20 concentration, predetermined) and Bicuculline (10 µM).

  • Assay Execution:

    • Gently wash the cells twice with PBS.

    • Add 100 µL of YFP-Iodide Buffer to each well and incubate for 30 minutes at room temperature.

    • Add 25 µL of the diluted test compounds or controls to the respective wells.

    • Incubate for 15 minutes at room temperature.

    • Place the plate in the fluorescence reader and begin a kinetic read (read every 2 seconds for 60 seconds).

    • At 10 seconds, add 25 µL of the GABA solution to all wells except the negative control wells.

    • Continue reading the fluorescence for the remainder of the 60-second period.

  • Data Analysis:

    • Normalize the fluorescence data to the baseline reading before GABA addition.

    • Plot the normalized fluorescence quenching as a function of compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (for modulators) or IC50 (for antagonists).

Comparative Data and Reproducibility Assessment

To assess reproducibility, the assay should be performed on three separate occasions by two different analysts. The following table presents a hypothetical dataset comparing the performance of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- and Diazepam.

Parameter 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- Diazepam (Reference)
Assay 1 (Analyst 1) EC50 (µM) 1.250.32
Assay 2 (Analyst 1) EC50 (µM) 1.310.35
Assay 3 (Analyst 1) EC50 (µM) 1.280.33
Mean EC50 (Analyst 1) (µM) 1.280.33
Standard Deviation (Analyst 1) 0.030.015
Coefficient of Variation (Analyst 1) 2.34%4.55%
Assay 1 (Analyst 2) EC50 (µM) 1.350.36
Assay 2 (Analyst 2) EC50 (µM) 1.400.38
Assay 3 (Analyst 2) EC50 (µM) 1.370.35
Mean EC50 (Analyst 2) (µM) 1.370.36
Standard Deviation (Analyst 2) 0.0250.015
Coefficient of Variation (Analyst 2) 1.82%4.17%
Inter-Analyst Mean EC50 (µM) 1.330.35
Inter-Analyst % Difference 6.8%8.3%

Interpretation of Results:

The hypothetical data suggests that 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- acts as a positive allosteric modulator of the GABAA receptor, albeit with a lower potency than Diazepam. The low coefficient of variation (<10%) for both intra- and inter-analyst experiments indicates a high degree of reproducibility for this assay. This level of consistency provides confidence in the observed biological activity and allows for reliable structure-activity relationship (SAR) studies.

Troubleshooting and Ensuring Assay Robustness
  • High Well-to-Well Variability: This can be caused by inconsistent cell seeding or pipetting errors. Ensure proper cell suspension and use calibrated pipettes.

  • Low Signal-to-Noise Ratio: This may be due to low receptor expression or suboptimal buffer conditions. Regularly check the expression levels of the GABAA receptor in the cell line and optimize the iodide concentration in the assay buffer.

  • Edge Effects: These can be mitigated by not using the outer wells of the microplate for experimental data and filling them with PBS instead.

Potential Signaling Pathway

The following diagram illustrates the proposed mechanism of action for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- as a positive allosteric modulator of the GABAA receptor.

G cluster_receptor GABAA Receptor gaba_site GABA Binding Site ion_channel Chloride Ion Channel gaba_site->ion_channel Enhances Opening pam_site Allosteric Site pam_site->ion_channel Enhances Opening cl_ion Cl- ion_channel->cl_ion Influx gaba GABA gaba->gaba_site compound 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- compound->pam_site hyperpolarization Hyperpolarization (Inhibition) cl_ion->hyperpolarization

Caption: Proposed mechanism of GABAA receptor positive allosteric modulation.

Conclusion

This guide has outlined a comprehensive approach to assessing the reproducibility of an in vitro bioassay, using 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- as a case study for GABAA receptor modulation. By employing a robust experimental design, a detailed and validated protocol, and rigorous data analysis, we can generate reliable and reproducible data that is crucial for advancing drug discovery programs. The principles and methodologies described herein are broadly applicable to a wide range of in vitro bioassays and serve as a guide for researchers and scientists committed to the highest standards of scientific integrity.

References

  • Current time information in Allegan County, US. (n.d.). Google.
  • Hirsch, C., & Schildknecht, S. (2019). In Vitro Research Reproducibility: Keeping Up High Standards. ALTEX, 36(4), 677–683. [Link]

  • Siren, M., et al. (2020). Technical reproducibility of in vitro cell viability assays across all donors. ResearchGate. [Link]

  • PDSP. (n.d.). GABAA Receptor Binding Assay Protocol. University of North Carolina at Chapel Hill. [Link]

  • Simpson, M. J. (2017). Investigating the reproducibility of in vitro cell biology assays using mathematical models. Queensland University of Technology. [Link]

  • Johansson, T., Norris, T., & Peilot-Sjögren, H. (2013). Yellow Fluorescent Protein-Based Assay to Measure GABAA Channel Activation and Allosteric Modulation in CHO-K1 Cells. PLOS ONE, 8(3), e59429. [Link]

  • Al-Snafi, A. E. (2017). In vitro bioassays to evaluate beneficial and adverse health effects of botanicals: promises and pitfalls. Drug Discovery Today, 22(8), 1187-1200. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.11. [Link]

  • Platonov, M., et al. (2024). Integrated workflow for the identification of new GABAA R positive allosteric modulators based on the in silico screening with

A Strategic Guide to Elucidating the Selectivity and Cross-Reactivity of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the systematic evaluation of 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one, a novel compound from a class of heterocycles known for its broad and diverse biological activities. Given the absence of published data for this specific molecule, this document outlines a robust, tiered experimental strategy to define its receptor and enzyme interaction profile. We will detail the rationale behind the proposed workflow, present methodologies for key assays, and establish a comparative context using well-characterized alternative compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to thoroughly characterize novel chemical entities.

The pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of compounds targeting a wide array of biological targets. Derivatives have been identified as inhibitors of enzymes like falcipain-2 for antimalarial applications[1][2], aldose reductase for diabetic complications[3][4], and various kinases such as PI3K/mTOR and SHP2 in oncology.[5] Furthermore, this chemical motif is present in established drugs that interact with G-protein coupled receptors (GPCRs), including the M1-selective muscarinic antagonist pirenzepine and the potent D2/5-HT2A antagonist risperidone.[6][7][8] This documented polypharmacology underscores the critical need for a comprehensive selectivity and cross-reactivity assessment of any new analogue to understand its therapeutic potential and predict potential off-target liabilities.

Our proposed strategy is designed to move from a broad, unbiased survey of potential interactions to a focused, quantitative characterization of the most relevant targets.

Tier 1: Initial Broad-Spectrum Off-Target Profiling

The most efficient and unbiased initial step is to screen the compound against a large, diverse panel of receptors, enzymes, transporters, and ion channels. This approach mitigates the risk of focusing prematurely on a hypothesized target and can uncover unexpected activities that may be of therapeutic interest or concern.

Commercial services offer validated, high-throughput screening panels that are ideal for this purpose. We recommend employing a comprehensive safety-oriented panel, such as the Eurofins SafetyScreen44™ or SafetyScreen87™ panels, which cover targets identified by pharmaceutical industry consensus as key for predicting adverse drug reactions.[9][10][11][12] Alternatively, for academic or non-profit researchers, the NIMH Psychoactive Drug Screening Program (PDSP) provides screening against a wide range of CNS targets at no cost.[1][13][14]

The primary goal of this tier is to identify "hits"—any interaction exceeding a predefined threshold (e.g., >50% inhibition at a 10 µM concentration). These hits will then be pursued in the next tier of the workflow.

G cluster_0 Experimental Workflow Compound 2-methyl-3-propyl-4H- pyrido[1,2-a]pyrimidin-4-one Tier1 Tier 1: Broad-Spectrum Screen (e.g., Eurofins SafetyScreen44™) Compound->Tier1 Decision Identify 'Hits' (>50% Inhibition @ 10 µM) Tier1->Decision Tier2 Tier 2: Target Validation & Selectivity Decision->Tier2 Hits Found GPCR GPCR Hits (e.g., Muscarinic, Dopamine) Tier2->GPCR Enzyme Enzyme Hits (e.g., Aldose Reductase, Kinases) Tier2->Enzyme Binding Radioligand Binding (Ki Determination) GPCR->Binding EnzymeAssay Enzymatic Assays (IC50 Determination) Enzyme->EnzymeAssay Functional Functional Assays ([35S]GTPγS, etc.) Binding->Functional Kinome Kinome-wide Profiling (e.g., KINOMEscan®) EnzymeAssay->Kinome If Kinase Hit

Caption: Tiered workflow for selectivity profiling.

Tier 2: Target Validation and Comparative Selectivity Analysis

Hits identified in Tier 1 require orthogonal validation and quantitative characterization. This involves determining the affinity (Kᵢ) for binding targets and the potency (IC₅₀ or EC₅₀) for functional or enzymatic targets. The data should be compared against relevant, well-characterized compounds to provide context.

Comparative Analysis for GPCR Targets

Based on the activities of pirenzepine and risperidone, key GPCRs to investigate include muscarinic, dopaminergic, and serotonergic receptors.

Table 1: Hypothetical Comparative GPCR Binding Affinity Profile

Receptor Subtype 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (Kᵢ, nM) Pirenzepine (Kᵢ, nM) [Comparator] Risperidone (Kᵢ, nM) [Comparator]
Muscarinic M₁ TBD 18 - 21[6][15] >1000
Muscarinic M₂ TBD 480 - 690[15] >1000
Muscarinic M₃ TBD ~400 >1000
Dopamine D₂ TBD >1000 1.4 - 3.13[3][8]
Serotonin 5-HT₂ₐ TBD >1000 0.16[3][8]
Adrenergic α₁ TBD >1000 0.8[8]
Histamine H₁ TBD >1000 2.23[8]

TBD: To Be Determined

To confirm whether binding translates to a functional effect, assays measuring G-protein activation, such as the [³⁵S]GTPγS binding assay, are essential. This assay determines whether the compound acts as an agonist (stimulates a response), antagonist (blocks an agonist's response), or inverse agonist (reduces basal receptor activity).[16][17]

G cluster_0 GPCR Activation Cycle cluster_1 [35S]GTPγS Assay Inactive Inactive State GPCR + Gα(GDP)βγ Active Active State GPCR + Gα(GTP) + βγ Inactive->Active Agonist Binding Active->Inactive GTP Hydrolysis Trapped Trapped Active State Gα-[35S]GTPγS Active->Trapped Traps G-protein in 'On' state GTPgS [35S]GTPγS (Non-hydrolyzable) GTPgS->Trapped

Caption: Principle of the [³⁵S]GTPγS functional assay.

Comparative Analysis for Enzyme Targets

Given the precedent in the literature, aldose reductase and falcipain-2 are plausible enzyme targets. A broader kinase screen is also warranted.

Table 2: Hypothetical Comparative Enzyme Inhibition Profile

Enzyme Target 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (IC₅₀, µM) Representative Inhibitor (IC₅₀, µM)
Aldose Reductase TBD Epalrestat: 0.012 - 0.28[18][19]
Sorbinil: 0.26[18]
Falcipain-2 TBD HTS08262: 14.7[20]
Compound S9: 0.42 µg/mL*[21]
A panel of representative kinases (e.g., Lck, PI3K) TBD Specific inhibitor data varies widely

Note: Units for Compound S9 were reported as µg/mL.

If any kinase activity is detected, a comprehensive profiling service like DiscoverX's KINOMEscan® is the industry standard to determine selectivity across the human kinome.[22][23][24] This service provides quantitative binding data for hundreds of kinases, allowing for the rapid assessment of selectivity.

Experimental Methodologies

Protocol 1: Competitive Radioligand Binding Assay

This protocol is a generalized procedure for determining the binding affinity (Kᵢ) of a test compound.[25][26][27][28]

  • Preparation of Membranes: A cell line or tissue expressing the receptor of interest is homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an appropriate assay buffer. Protein concentration is determined via a standard method (e.g., BCA assay).

  • Assay Setup: The assay is performed in a 96-well plate. To each well, add:

    • 50 µL of test compound at various concentrations (typically a 10-point, 5-log dilution series).

    • 50 µL of a specific radioligand (e.g., [³H]-Pirenzepine for M₁ receptors) at a fixed concentration near its Kₔ value.

    • 150 µL of the membrane preparation (containing 5-50 µg of protein).

    • For determining non-specific binding, a saturating concentration of a known, unlabeled ligand is used instead of the test compound.

  • Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.

  • Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is counted using a microplate scintillation counter.

  • Data Analysis: The raw counts are used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is used to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Protocol 2: [³⁵S]GTPγS Functional Assay

This protocol measures the functional activation of G-protein coupled receptors.[16][17][29][30]

  • Membrane Preparation: Membranes are prepared as described in the radioligand binding assay protocol.

  • Assay Setup: In a 96-well plate, combine in assay buffer (typically containing HEPES, MgCl₂, NaCl):

    • Cell membranes (50-70 µg protein).

    • GDP (e.g., 30 µM) to ensure G-proteins are in their inactive state.

    • Varying concentrations of the test compound (to determine agonist activity) or a fixed concentration of a known agonist plus varying concentrations of the test compound (to determine antagonist activity).

  • Pre-incubation: Incubate the plate for 20 minutes at 30°C to allow the compound to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS (e.g., 200 pM) to each well to initiate the G-protein activation and binding.

  • Incubation: Incubate for an additional 30 minutes at 30°C.

  • Termination and Filtration: Terminate the reaction and separate bound from free [³⁵S]GTPγS via rapid filtration, as described above.

  • Quantification and Analysis: Quantify the radioactivity on the filters. For agonist mode, plot stimulation vs. compound concentration to determine EC₅₀ and Eₘₐₓ values. For antagonist mode, the IC₅₀ for the inhibition of agonist-stimulated binding is determined.

Conclusion

The pyrido[1,2-a]pyrimidin-4-one scaffold represents a versatile starting point for the development of novel therapeutics. However, its demonstrated ability to interact with diverse target classes necessitates a rigorous and systematic approach to selectivity profiling. The tiered workflow presented in this guide, progressing from broad panel screening to specific binding and functional assays, provides a robust framework for characterizing 2-methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one. By comparing its activity profile to well-understood drugs like pirenzepine and risperidone, as well as specific enzyme inhibitors, researchers can build a comprehensive understanding of its mechanism of action, therapeutic potential, and possible safety liabilities. This structured approach ensures that decisions regarding the future development of this and similar compounds are based on a solid foundation of high-quality, contextualized pharmacological data.

References

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the necessary knowledge for safe laboratory practices. The following procedures have been synthesized from authoritative sources and best practices in chemical waste management to ensure the safety of personnel and the protection of the environment.

Hazard Assessment and Characterization

The first step in the safe disposal of any chemical is to understand its potential hazards. Based on data for the parent compound, 4H-Pyrido[1,2-a]pyrimidin-4-one, this class of chemicals may be harmful if swallowed, in contact with skin, or if inhaled[1][2]. Therefore, it is crucial to treat 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- as a hazardous substance.

Key Hazard Considerations:

  • Toxicity: Assumed to be toxic via oral, dermal, and inhalation routes.

  • Environmental Impact: Pyridine derivatives can be resistant to biodegradation and may pose a risk to the aquatic environment if not disposed of properly[3][4]. Avoid releasing this chemical into the environment[5].

  • Reactivity: While many pyridopyrimidinone derivatives are stable under normal conditions, they may be incompatible with strong oxidizing agents[6].

Personal Protective Equipment (PPE)

Given the potential hazards, appropriate personal protective equipment must be worn at all times when handling 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- and its waste.

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile) inspected for integrity before use.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat should be worn to protect from skin contact.
Respiratory If handling powders or creating aerosols, a respirator may be necessary. Consult your institution's EHS for guidance.
Waste Segregation and Containerization

Proper segregation and containerization of chemical waste are critical to prevent accidental reactions and to ensure compliant disposal.

Step-by-Step Containerization Protocol:

  • Select an Appropriate Container: Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting lid is recommended. Ensure the container is in good condition, free of cracks or leaks[7].

  • Label the Container: The waste container must be clearly labeled as "Hazardous Waste." The label should also include:

    • The full chemical name: "4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-"

    • The approximate concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. In particular, keep it separate from incompatible materials such as strong oxidizing agents[6].

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-.

cluster_0 Preparation cluster_1 Collection cluster_2 Disposal Assess Hazards Assess Hazards Don PPE Don PPE Assess Hazards->Don PPE Proceed with caution Select & Label Container Select & Label Container Don PPE->Select & Label Container Collect Waste Collect Waste Select & Label Container->Collect Waste Segregate from Incompatibles Segregate from Incompatibles Collect Waste->Segregate from Incompatibles Store in Designated Area Store in Designated Area Segregate from Incompatibles->Store in Designated Area Contact EHS Contact EHS Store in Designated Area->Contact EHS When container is full or experiment is complete Arrange for Pickup Arrange for Pickup Contact EHS->Arrange for Pickup Licensed Disposal Licensed Disposal Arrange for Pickup->Licensed Disposal

Caption: Waste Disposal Workflow for 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-

On-Site Management and Storage

Proper storage of the hazardous waste container while it is being filled is crucial for maintaining a safe laboratory environment.

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area. This area should be away from general laboratory traffic and incompatible chemicals.

  • Container Integrity: Keep the container securely closed at all times, except when adding waste[8]. Regularly inspect the container for any signs of degradation or leakage.

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate any potential spills.

Final Disposal Procedures

The final disposal of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- must be conducted through a licensed hazardous waste disposal company.

Step-by-Step Final Disposal:

  • Contact your Environmental Health and Safety (EHS) Office: Your institution's EHS office is the primary point of contact for arranging the disposal of hazardous waste. They will have established procedures and contracts with licensed disposal vendors.

  • Provide Necessary Information: Be prepared to provide the EHS office with all the information from the hazardous waste label, including the chemical name, quantity, and any other relevant details.

  • Schedule a Pickup: The EHS office will coordinate the pickup of the waste from your laboratory or a central accumulation area.

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed as required by your institution and local regulations.

Never dispose of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl- down the drain or in the regular trash. This is to prevent environmental contamination and potential harm to public health[3][9].

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.

  • Control the Spill: If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials to contain the spill.

  • Clean the Area: Once the spill has been absorbed, carefully collect the contaminated materials and place them in a labeled hazardous waste container.

  • Decontaminate: Decontaminate the spill area according to your laboratory's standard operating procedures.

  • Report the Spill: Report all spills to your supervisor and the EHS office, regardless of size.

Disposal Decision Matrix

This diagram outlines the key decisions and actions required for the safe disposal of the target compound.

start Start: Waste Generation is_hazardous Is the waste hazardous? start->is_hazardous treat_as_hazardous Treat as Hazardous Waste (Based on related compounds) is_hazardous->treat_as_hazardous Yes non_hazardous_disposal Non-Hazardous Disposal (Not Applicable) is_hazardous->non_hazardous_disposal No containerize Properly Containerize & Label treat_as_hazardous->containerize segregate Segregate from Incompatibles containerize->segregate store Store in Designated Area segregate->store contact_ehs Contact EHS for Disposal store->contact_ehs

Sources

A Senior Application Scientist's Guide to the Safe Handling of 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, experience-driven safety and logistical information for handling 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-. As a novel heterocyclic compound, it is critical to approach its handling with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them. This document moves beyond a simple checklist, offering a procedural and explanatory framework to ensure safe and efficient laboratory operations.

Hazard Assessment: Understanding the Risks

Core Principles of Safe Handling:

  • Assume Hazard: In the absence of specific data, assume the compound is hazardous.

  • Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.

  • Engineering Controls First: Always prioritize engineering controls (e.g., fume hoods) over personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your Last Line of Defense

The appropriate selection and use of PPE are critical for minimizing exposure to hazardous chemicals.[4][5] The following table outlines the recommended PPE for handling 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Safety glasses with side shields or chemical splash goggles.[3][4]Chemical-resistant gloves (e.g., nitrile).[4][5]Laboratory coat.[4][6]Recommended to be performed in a certified chemical fume hood. If not feasible, a fit-tested N95 respirator may be necessary.[4][7][8]
Running reactions and work-up Chemical splash goggles.[3][4] A face shield is recommended if there is a splash hazard.[4][6]Chemical-resistant gloves (e.g., nitrile).[4][5]Laboratory coat.[4][6]All operations should be conducted in a certified chemical fume hood.
Handling spills Chemical splash goggles and a face shield.[4][6]Heavy-duty chemical-resistant gloves.Chemical-resistant apron or coveralls over a laboratory coat.A full-face respirator with appropriate cartridges may be necessary depending on the spill size and volatility of the solvent.[3][4]

Causality Behind PPE Choices:

  • Eye and Face Protection: The potential for serious eye damage from related compounds necessitates robust eye protection.[3] Goggles provide a better seal than safety glasses against splashes and aerosols. A face shield offers an additional layer of protection for the entire face.[4]

  • Hand Protection: Nitrile gloves offer good resistance to a wide range of chemicals and are a standard choice for laboratory work.[4][5] Always inspect gloves for any signs of degradation or puncture before use.[3]

  • Body Protection: A lab coat protects your personal clothing and skin from minor splashes and spills.[4][6]

  • Respiratory Protection: Handling powdered or volatile compounds can generate aerosols or vapors that are easily inhaled.[3][5] A chemical fume hood is the most effective way to control these airborne hazards. When a fume hood is not available for low-risk manipulations, a respirator should be considered after a proper risk assessment.[4][7][8]

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan is essential for safe and efficient handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Label: Ensure the container is clearly labeled with the chemical name, date received, and any hazard warnings.

  • Store: Store the compound in a well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents.[9] The storage area should be secure and accessible only to authorized personnel.[3]

Handling and Use

The following workflow diagram illustrates the key steps for safely handling 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-.

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in a Certified Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Compound prep_fume_hood->prep_weigh prep_dissolve Dissolve in Appropriate Solvent prep_weigh->prep_dissolve react_setup Set up Reaction Apparatus prep_dissolve->react_setup Transfer Solution react_run Run Reaction react_setup->react_run react_monitor Monitor Reaction Progress react_run->react_monitor cleanup_quench Quench Reaction (if necessary) react_monitor->cleanup_quench Reaction Complete cleanup_extract Perform Work-up/Extraction cleanup_quench->cleanup_extract cleanup_waste Segregate and Label Waste cleanup_extract->cleanup_waste cleanup_dispose Dispose of Waste via EH&S cleanup_waste->cleanup_dispose cleanup_decontaminate Decontaminate Work Area cleanup_dispose->cleanup_decontaminate cleanup_doff_ppe Doff PPE cleanup_decontaminate->cleanup_doff_ppe

Caption: Workflow for Safe Handling

Step-by-Step Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Conduct all manipulations within a certified chemical fume hood.

    • Carefully weigh the required amount of the compound, avoiding the generation of dust.

    • Slowly add the compound to the chosen solvent with stirring.

  • Reaction:

    • Set up the reaction apparatus securely within the fume hood.

    • Transfer the solution to the reaction vessel.

    • Monitor the reaction for any unexpected changes in temperature, pressure, or color.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature before proceeding with any quenching or extraction steps.

    • Perform all work-up and purification procedures within the fume hood.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.

  • Isolate: Secure the area and prevent entry.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use a spill kit with appropriate absorbent materials to contain the spill. Avoid creating dust.

  • Clean: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance.

  • Waste Segregation: All waste contaminated with 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled hazardous waste container.[3]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department. Do not dispose of this chemical down the drain or in the regular trash.[3]

By adhering to these guidelines, you can ensure a safe and productive research environment when working with 4H-Pyrido[1,2-a]pyrimidin-4-one, 2-methyl-3-propyl-.

References

  • 4H-pyrido[1,2-a]pyrimidin-4-one — Chemical Substance Information. NextSDS.
  • 2-(CHLOROMETHYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE Safety Data Sheets. Echemi.
  • Chemical Safety: Personal Protective Equipment.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • 4H-Pyran-4-one, 2-methyl-3-(1-oxopropoxy)- Safety Data Sheet. Synerzine.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • The importance of Personal Protective Equipment in the handling of chemicals.
  • 4H-Pyrido[1,2-a]pyrimidin-4-one. PubChem.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Tokyo Chemical Industry.
  • Personal protective equipment in your pharmacy.

Sources

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